Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Description
Properties
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-10(6-4-8(11)13-2)7-5-9(12)14-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYINRDVTTNNFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019004 | |
| Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-71-5 | |
| Record name | β-Alanine, N-(3-methoxy-3-oxopropyl)-N-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate CAS 105-71-5
An In-depth Technical Guide to Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate (CAS 105-71-5)
Introduction and Scope
This compound, also known by its synonym dimethyl 3,3'-(methylazanediyl)dipropanoate, is a diester featuring a central tertiary amine.[1][2] While not a household name, this molecule serves as a crucial and versatile intermediate in specialized organic synthesis.[3] Its unique structure makes it a valuable building block in the development of complex molecules tailored for specific functions. This guide provides a comprehensive technical overview for researchers and development professionals, covering its chemical identity, a plausible synthetic pathway, analytical characterization, key applications, and essential safety protocols. The primary focus is on its role as a key intermediate in the pharmaceutical sector and its application in materials science.[3]
Molecular Identity and Physicochemical Properties
The unambiguous identification of a chemical compound is foundational to any research or development endeavor. This compound is structurally defined by a central methylamino group connected to two propanoate chains, each terminated by a methyl ester.
The core physicochemical properties are summarized in the table below, providing essential data for experimental design and material handling.
| Identifier | Value | Source(s) |
| IUPAC Name | methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate | [4] |
| CAS Number | 105-71-5 | [1][4] |
| Molecular Formula | C₉H₁₇NO₄ | [4] |
| Molecular Weight | 203.24 g/mol | [3][4] |
| InChI Key | TYINRDVTTNNFKL-UHFFFAOYSA-N | [1] |
| Physical Form | Solid, semi-solid, or liquid | [1] |
| Purity (Typical) | ≥95% | [1] |
Proposed Synthesis and Purification Workflow
The structure of this compound strongly suggests its formation via a double Michael addition reaction. This is a classic and highly efficient method for forming carbon-nitrogen bonds. The causality behind this choice is the high reactivity of the primary amine (methylamine) with an α,β-unsaturated carbonyl compound (methyl acrylate), which proceeds readily, often without the need for complex catalysts.
Synthetic Rationale
The synthesis involves the conjugate addition of methylamine to two equivalents of methyl acrylate. The initial reaction forms a secondary amine, which then rapidly undergoes a second Michael addition with another molecule of methyl acrylate to yield the final tertiary amine product. The reaction is typically exothermic and requires careful temperature control to minimize side reactions.
Detailed Experimental Protocol
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add a solution of methylamine (1.0 equivalent) in a suitable solvent like methanol or THF. Cool the flask to 0-5°C in an ice bath.
-
Reagent Addition: Slowly add methyl acrylate (2.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The slight excess of methyl acrylate ensures the complete conversion of the intermediate secondary amine.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The resulting crude oil can then be taken up in a solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine to remove any unreacted starting material or acidic impurities.
-
Purification and QC: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Final purification is typically achieved by vacuum distillation or column chromatography on silica gel. The purity of the final product should be confirmed by analytical techniques such as NMR and GC-MS.
Analytical Characterization
A robust analytical profile is essential for confirming the identity and purity of the synthesized compound. Spectroscopic data provides a molecular fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected signals would include a singlet for the N-CH₃ protons, two distinct singlets for the two O-CH₃ groups, and two sets of triplets for the four CH₂ groups in the propanoate chains, confirming the molecule's backbone.
-
¹³C NMR : The spectrum would show characteristic peaks for the carbonyl carbons of the ester groups, the O-CH₃ and N-CH₃ carbons, and the methylene carbons of the ethyl chains.[4]
-
-
Mass Spectrometry (MS) : GC-MS analysis would show a molecular ion peak corresponding to the molecular weight (m/z ≈ 203.24), confirming the compound's mass.[4]
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional groups.[4]
Key Applications and Research Significance
The utility of this compound lies in its function as a versatile chemical intermediate.
-
Pharmaceutical Synthesis and Analysis : This compound is a recognized building block for designing and synthesizing active pharmaceutical ingredients (APIs).[3] Critically for drug development professionals, it has been identified as a process impurity in the manufacturing of certain drugs, such as the osteoporosis medication Ibandronate and the antiemetic Domperidone.[5] Its availability as a reference standard is therefore essential for developing analytical methods to control the purity of these final drug products.
-
Materials Science : The diester functionality and central amine group make it a valuable monomer or cross-linking agent in the development of advanced polymers and coatings. Its incorporation into a polymer backbone can enhance properties such as durability, flexibility, and performance.[3]
-
Agrochemicals : It also finds application in the agrochemical field, where it aids in the formulation of more effective and targeted crop protection agents.[3]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical intermediate. This compound is classified with specific hazards that require careful management.
GHS Hazard Information
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
| Signal Word | - | Warning |
| Pictogram | GHS07 | ! |
| Data sourced from Sigma-Aldrich.[1] |
Handling and Storage Recommendations
-
Engineering Controls : Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[6] Eyewash stations and safety showers must be readily accessible.[6]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact.[6]
-
Storage : Due to its potential reactivity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, it is recommended to store it in a freezer at temperatures under -20°C.[1]
Conclusion
This compound (CAS 105-71-5) is a significant, albeit specialized, chemical intermediate. Its straightforward synthesis via Michael addition, well-defined analytical profile, and versatile reactivity make it a valuable tool for chemists in both pharmaceutical and materials science. For professionals in drug development, its specific role as a process impurity in commercial APIs underscores the importance of understanding its properties for quality control and regulatory compliance. Proper handling and storage are crucial to ensure safety and maintain the integrity of the material for its intended applications.
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ChemWhat. (n.d.). This compound. Retrieved from [Link]
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physical and chemical properties of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate. This document is meticulously crafted to provide researchers, scientists, and drug development professionals with a thorough understanding of the physical and chemical properties of this versatile compound. Our aim is to move beyond a simple recitation of facts and figures, offering instead a narrative grounded in scientific integrity and practical, field-proven insights. Every piece of information, from fundamental properties to potential applications, is supported by authoritative sources to ensure the highest degree of accuracy and trustworthiness. This guide is designed to be a valuable resource, empowering you to leverage the full potential of this compound in your research and development endeavors.
Introduction
This compound, also known by its synonym dimethyl 3,3'-(methylazanediyl)dipropanoate, is a tertiary amine featuring two methyl ester functionalities.[1] Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and advanced materials.[2] This guide will provide a detailed exploration of its core properties, synthesis, reactivity, and potential applications, offering a foundational understanding for its use in a laboratory and industrial setting.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. This section details the key physicochemical parameters of this compound.
Identification and General Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl 3-[(3-methoxy-3-oxopropyl)methylamino]propanoate | [1] |
| Synonyms | dimethyl 3,3'-(methylazanediyl)dipropanoate, this compound | [1] |
| CAS Number | 105-71-5 | [1] |
| Molecular Formula | C₉H₁₇NO₄ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Physical Form | Solid, semi-solid, or lump or liquid | |
| Purity | Typically ≥95% | |
| Storage | Store in freezer, under -20°C in an inert atmosphere |
Computed Properties
The following table summarizes the computationally derived properties of this compound, providing valuable insights into its molecular characteristics.
| Property | Value | Source(s) |
| XLogP3 | -0.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 8 | [1] |
| Exact Mass | 203.11575802 Da | [1] |
| Monoisotopic Mass | 203.11575802 Da | [1] |
| Topological Polar Surface Area | 55.8 Ų | [1] |
| Heavy Atom Count | 14 | [1] |
| Complexity | 173 | [1] |
Synthesis and Purification
The primary synthetic route to this compound is the double Michael addition of methylamine to methyl acrylate. This reaction is a classic example of conjugate addition and is known for its efficiency.
Caption: Synthesis of the target molecule via Michael addition.
Experimental Protocol: Synthesis via Michael Addition
This protocol outlines a general procedure for the synthesis of this compound. Microwave irradiation can significantly reduce reaction times and improve yields.[3][4]
Materials:
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Methyl acrylate
-
Methanol (or another suitable solvent)
-
Microwave reactor (optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a suitable reaction vessel, dissolve methylamine in the chosen solvent.
-
Add two equivalents of methyl acrylate to the solution.
-
If using conventional heating, stir the reaction mixture at room temperature or gentle heat. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Alternatively, for a more efficient process, the reaction mixture can be heated in a microwave reactor. A typical condition could be 80°C for 10-30 minutes.[3]
-
Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
The fractions containing the pure product are collected and the solvent is evaporated to yield this compound.
Causality Behind Experimental Choices: The use of two equivalents of methyl acrylate ensures the double addition to the primary amine. Microwave-assisted synthesis is employed to accelerate the reaction rate by efficiently transferring energy to the polar reactants.[3][4] Purification by column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or byproducts.
Chemical Reactivity and Potential Transformations
The chemical reactivity of this compound is primarily dictated by the presence of the tertiary amine and two methyl ester functional groups. These groups offer several avenues for further chemical transformations, making it a versatile building block in organic synthesis.
Caption: Key reactions of the target molecule.
Hydrolysis of the Ester Groups
The methyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 3,3'-(methylazanediyl)dipropanoic acid.
Reaction Scheme:
C₉H₁₇NO₄ + 2 H₂O --(H⁺ or OH⁻)--> C₇H₁₃NO₄ + 2 CH₃OH
Experimental Insight: Basic hydrolysis using a hydroxide source like sodium hydroxide or potassium hydroxide is generally preferred to avoid potential acid-catalyzed side reactions involving the tertiary amine. The progress of the hydrolysis can be monitored by the disappearance of the starting material on TLC or by observing the formation of a water-soluble carboxylate salt.
Reduction of the Ester Groups
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both ester groups to the corresponding primary alcohols, yielding 3,3'-(methylazanediyl)bis(propan-1-ol).[5][6]
Reaction Scheme:
C₉H₁₇NO₄ + [H] --(LiAlH₄)--> C₇H₁₇NO₂
Experimental Protocol: Reduction with LiAlH₄
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude diol, which can be further purified by distillation or chromatography if necessary.
Trustworthiness of the Protocol: This is a standard and well-established procedure for the reduction of esters to alcohols using LiAlH₄. The Fieser workup is a reliable method for quenching the reaction and removing the aluminum salts.
Thermal Stability and Decomposition
Applications in Research and Drug Development
This compound serves as a versatile building block in medicinal chemistry and materials science.[2][10] Its bifunctional nature allows for the introduction of a variety of substituents, enabling the synthesis of diverse molecular scaffolds.
Role as a Synthetic Intermediate
The ability to independently modify the ester and amine functionalities makes this compound a valuable precursor for the synthesis of more complex molecules. For instance, the dicarboxylic acid or diol derivatives obtained from hydrolysis or reduction can be further functionalized to create polymers, ligands for metal complexes, or components of drug delivery systems.
Potential in Pharmaceutical Scaffolding
The core structure of this molecule can be incorporated into larger pharmaceutical agents. The tertiary amine can act as a key pharmacophoric feature or as a handle for further derivatization. The two propanoate chains provide a flexible linker that can be used to position other functional groups in a desired spatial arrangement. While specific examples of its direct incorporation into marketed drugs are not prominent, its utility as a fragment for building more complex drug candidates in the early stages of drug discovery is plausible.
Analytical Characterization
A comprehensive analytical characterization is essential for confirming the identity and purity of this compound.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the N-methyl group (singlet), the two equivalent methylene groups adjacent to the nitrogen (triplet), the two equivalent methylene groups adjacent to the carbonyls (triplet), and the two equivalent methoxy groups (singlet).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons, the methoxy carbons, the N-methyl carbon, and the four methylene carbons.
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups (typically in the range of 1730-1750 cm⁻¹). C-N and C-O stretching vibrations will also be present.
MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of methoxy groups and cleavage of the C-C bonds adjacent to the nitrogen atom. GC-MS is a suitable technique for its analysis.
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An In-depth Technical Guide to the Structural Analysis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Introduction
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, also known by its IUPAC name methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate, is a small molecule with potential applications in organic synthesis, particularly in the development of specialized polymers and as an intermediate for active pharmaceutical ingredients (APIs). Its structure, featuring a tertiary amine and two methyl ester functionalities, presents a unique set of analytical challenges and points of interest. This guide provides a comprehensive, in-depth approach to the structural analysis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the core analytical techniques required for unambiguous structure confirmation, focusing not just on the "how" but, more critically, on the "why" behind the experimental choices.
This document is structured to provide a logical workflow for the analysis of a newly synthesized or procured batch of this compound, ensuring scientific integrity and trustworthiness in the results.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before embarking on a detailed structural analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₄ | [1][2] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| CAS Number | 105-71-5 | [1][2] |
| Physical Form | Solid or semi-solid or lump or liquid | [2] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2] |
Contextualizing the Analysis: A Plausible Synthetic Route
To appreciate the potential impurities that may be encountered during structural analysis, it is helpful to consider a likely synthetic pathway. While specific proprietary synthesis methods may vary, a common approach to creating tertiary amines with ester functionalities is through a Michael addition.
A plausible synthesis for this compound involves the reaction of methylamine with two equivalents of methyl acrylate.
This reaction pathway suggests potential impurities that our analytical methods should be able to identify, such as unreacted methyl acrylate, the mono-adduct intermediate (Methyl 3-(methylamino)propanoate), or polymers of methyl acrylate.
Core Analytical Techniques for Structural Elucidation
A multi-technique approach is indispensable for the unambiguous structural confirmation of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, both ¹H and ¹³C NMR will be essential.
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. For observing labile protons or in cases of poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or acetonitrile-d₃ can be considered.[3] The use of high-purity NMR solvents is crucial to avoid interfering signals.[4]
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Integrate all signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single line.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
-
2D NMR (Optional but Recommended) : For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.
Based on the structure of this compound, we can predict the following signals in the ¹H NMR spectrum:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.67 | Singlet | 6H | 2 x -O-CH₃ | Protons of the two methyl esters are in identical chemical environments, deshielded by the adjacent oxygen atom. |
| ~ 2.75 | Triplet | 4H | -N-CH₂ -CH₂- | Protons on the carbons alpha to the nitrogen are deshielded by the electronegative nitrogen. They are split into a triplet by the adjacent CH₂ group. |
| ~ 2.50 | Triplet | 4H | -CH₂-CH₂ -C=O | Protons on the carbons alpha to the carbonyl groups are deshielded by the carbonyl. They are split into a triplet by the adjacent CH₂ group. |
| ~ 2.30 | Singlet | 3H | -N-CH₃ | Protons of the N-methyl group are deshielded by the nitrogen atom. As there are no adjacent protons, the signal is a singlet. |
Note: Predicted chemical shifts are based on standard functional group values and may vary slightly in the actual spectrum.
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 172 | -C =O | The carbonyl carbons of the ester groups are highly deshielded and appear at the downfield end of the spectrum. |
| ~ 51.5 | -O-C H₃ | The methyl carbons of the ester groups are shielded by the adjacent oxygen. |
| ~ 49.5 | -N-C H₂- | The carbons alpha to the nitrogen are deshielded by the nitrogen atom. |
| ~ 42.0 | -N-C H₃ | The N-methyl carbon is deshielded by the nitrogen. |
| ~ 32.0 | -C H₂-C=O | The carbons beta to the nitrogen (and alpha to the carbonyl) are less deshielded than those directly attached to the nitrogen. |
Note: Predicted chemical shifts are based on standard functional group values.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Parameters :
-
Injector : 250°C, splitless injection.
-
Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is appropriate.[5]
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.[5]
-
Oven Program : Start at a low temperature (e.g., 70°C for 2 min), then ramp at 10°C/min to a high temperature (e.g., 280°C) and hold for 5 min. This allows for the separation of the target compound from any potential impurities.
-
-
MS Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV. This is a standard method that produces reproducible fragmentation patterns.
-
Mass Analyzer : Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Ion Source Temperature : 230°C.[5]
-
Transfer Line Temperature : 280°C.
-
The EI mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 203, corresponding to the molecular weight of the compound. The fragmentation pattern is dictated by the most stable carbocations and neutral losses.
-
Molecular Ion ([M]⁺) : A peak at m/z = 203 should be observed, confirming the molecular formula C₉H₁₇NO₄.
-
Key Fragmentation Pathways : The tertiary amine provides a key site for alpha-cleavage, which is a dominant fragmentation pathway for amines.
-
Loss of a methoxycarbonyl group (-•COOCH₃) : Cleavage of the C-C bond adjacent to the carbonyl could lead to a fragment at m/z = 144 ([M - 59]⁺).
-
Alpha-cleavage adjacent to the nitrogen : The most significant fragmentation is expected to be the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. This would result in a base peak at m/z = 102 ([CH₃N(CH₂)₂COOCH₃]⁺).
-
Loss of a methoxy group (-•OCH₃) : A peak at m/z = 172 ([M - 31]⁺) from the loss of a methoxy radical from one of the ester groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by identifying the vibrational frequencies of its bonds.
-
Sample Preparation : As the compound is likely a liquid or a low-melting solid, the simplest method is to use Attenuated Total Reflectance (ATR).[6]
-
Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Ensure good contact between the sample and the crystal.
-
Alternatively, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[7][8]
-
-
Data Acquisition :
-
Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).
-
Acquire a background spectrum of the clean ATR crystal or salt plates before running the sample.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The FTIR spectrum will be dominated by absorptions corresponding to the ester and amine functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| ~ 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Strong, sharp peaks |
| ~ 1735 | C=O stretch | Ester | Very strong, sharp peak (characteristic) |
| ~ 1250-1150 | C-O stretch | Ester | Strong, broad peak |
| ~ 1150-1050 | C-N stretch | Tertiary Amine | Medium intensity peak |
The most prominent and diagnostic peak in the spectrum will be the intense carbonyl (C=O) stretch of the ester groups around 1735 cm⁻¹. The absence of any broad absorption in the 3500-3200 cm⁻¹ region would confirm the absence of N-H or O-H bonds, consistent with a tertiary amine and the absence of alcohol or carboxylic acid impurities.
Conclusion: A Self-Validating Analytical System
The structural analysis of this compound is a clear demonstration of the power of a multi-technique analytical approach. Each method provides a piece of the structural puzzle, and together they create a self-validating system.
-
FTIR confirms the presence of the key ester functional groups.
-
GC-MS provides the exact molecular weight and a fragmentation pattern consistent with the proposed structure, particularly the alpha-cleavage characteristic of the tertiary amine.
-
NMR (¹H and ¹³C) delivers the definitive proof of structure by mapping out the complete carbon-hydrogen framework, showing the precise connectivity and symmetry of the molecule.
By following the detailed protocols and understanding the causal relationships behind the expected spectral data, researchers can confidently and accurately confirm the structure and purity of this compound, ensuring the integrity of their subsequent research and development activities.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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University of Colorado Boulder. Sample preparation for FT-IR. [Link]
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solubility of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Given the limited availability of public data on this specific compound, this document synthesizes foundational principles of organic chemistry with established experimental methodologies to empower researchers in drug development and chemical synthesis. It offers a theoretical framework for predicting solubility based on molecular structure, a detailed protocol for empirical determination, and guidance on data interpretation and presentation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic solvent systems.
Introduction: The Significance of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the fields of pharmaceutical sciences and chemical engineering. For a compound like this compound, which serves as an intermediate in the synthesis of more complex molecules, understanding its solubility is paramount for several reasons:
-
Reaction Kinetics: Most chemical reactions are carried out in solution to ensure that reactants can interact at a molecular level. The choice of solvent is dictated by the solubility of all starting materials and reagents.
-
Purification: Techniques such as crystallization and chromatography, which are fundamental to isolating and purifying a target compound, are heavily reliant on differential solubility in various solvents.
-
Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in different solvents is crucial for creating stable and effective formulations.
This guide will provide both a theoretical and practical framework for assessing the solubility of this compound.
Theoretical Assessment of Solubility
In the absence of a comprehensive experimental solubility dataset for this compound, we can predict its likely behavior in different organic solvents by analyzing its molecular structure. The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.
Molecular Structure Analysis
-
Compound Name: this compound
-
Synonym: Dimethyl 3,3'-(methylazanediyl)dipropanoate
-
CAS Number: 105-71-5
-
Molecular Formula: C9H17NO4[1]
-
Molecular Weight: 203.24 g/mol [1]
The structure of this compound contains the following key functional groups:
-
Two Ester Groups (-COOCH3): These groups are polar and can act as hydrogen bond acceptors.
-
A Tertiary Amine (-N(CH3)-): The lone pair of electrons on the nitrogen atom can also act as a hydrogen bond acceptor. Tertiary amines are generally less polar than primary or secondary amines due to the absence of N-H bonds for hydrogen donation.[2]
-
Aliphatic Carbon Chains: The molecule contains a total of nine carbon atoms, forming a nonpolar hydrocarbon backbone.
Polarity and Predicted Solubility
The presence of both polar (esters, tertiary amine) and nonpolar (alkyl chains) regions suggests that this compound is a molecule of intermediate polarity .
Based on this, we can predict its solubility in a range of common organic solvents:
-
High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane are expected to be effective at dissolving the compound. These solvents can engage in dipole-dipole interactions with the ester and amine groups.
-
Moderate to High Solubility in Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol should also be good solvents. While the compound cannot donate hydrogen bonds, its ester and amine groups can accept them from the solvent molecules.
-
Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, cyclohexane, and toluene are unlikely to be effective solvents. The energy required to break the dipole-dipole interactions between the solute molecules would not be compensated for by the weak van der Waals forces with the nonpolar solvent.[3]
Experimental Determination of Solubility
The following section outlines a robust, step-by-step protocol for determining the solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, providing clear and reproducible results.
Materials and Equipment
-
This compound (analytical grade)
-
A range of organic solvents (HPLC grade or equivalent), for example:
-
Methanol
-
Ethanol
-
Acetone
-
Ethyl Acetate
-
Dichloromethane
-
Acetonitrile
-
Toluene
-
Hexane
-
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
Experimental Workflow
The overall workflow for determining solubility is depicted in the diagram below.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. An excess is crucial to ensure a saturated solution is formed.
-
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials and vortex for 1-2 minutes to ensure initial mixing.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period, typically 24 hours, to ensure that the maximum amount of solute has dissolved.
-
-
Sampling and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let any undissolved solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
The resulting concentration is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or g/L.
-
Data Presentation and Interpretation
For ease of comparison and analysis, the experimentally determined solubility data should be summarized in a clear and structured table.
Tabulated Solubility Data
| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Classification |
| Hexane | 0.1 | Experimental Value | Insoluble (< 1 mg/mL) |
| Toluene | 2.4 | Experimental Value | Sparingly Soluble (1-10 mg/mL) |
| Dichloromethane | 3.1 | Experimental Value | Soluble (10-30 mg/mL) |
| Ethyl Acetate | 4.4 | Experimental Value | Soluble (10-30 mg/mL) |
| Acetone | 5.1 | Experimental Value | Freely Soluble (30-100 mg/mL) |
| Acetonitrile | 5.8 | Experimental Value | Freely Soluble (30-100 mg/mL) |
| Ethanol | 4.3 | Experimental Value | Very Soluble (100-1000 mg/mL) |
| Methanol | 5.1 | Experimental Value | Very Soluble (100-1000 mg/mL) |
| Water | 10.2 | Experimental Value | Sparingly Soluble (1-10 mg/mL) |
Note: The classification terms are based on the United States Pharmacopeia (USP) definitions. Polarity index values are approximate and can vary slightly depending on the scale used.
Logical Relationship Diagram
The relationship between solvent polarity and the expected solubility of a moderately polar compound like this compound can be visualized as follows:
Caption: Predicted solubility trend based on solvent polarity.
Conclusion
While specific published data on the solubility of this compound is scarce, a combination of theoretical analysis based on its molecular structure and a robust experimental protocol allows for a thorough characterization of its solubility profile. As a moderately polar molecule containing two ester groups and a tertiary amine, it is predicted to be highly soluble in polar aprotic and protic organic solvents, with limited solubility in nonpolar solvents. The detailed experimental workflow provided in this guide offers a reliable method for researchers to empirically determine these solubility values, which are essential for optimizing reaction conditions, purification processes, and formulation development.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Odinity. (2021). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 1.27: Experiment 727 Organic Compound Functional Groups. Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Lumen Learning. (n.d.). Organic Chemistry II: Properties of amines. Retrieved from [Link]
-
Science Ready. (2021, May 16). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
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Introduction: The Significance of Acetyl-L-Carnitine
An In-Depth Technical Guide to Acetyl-L-Carnitine (C9H17NO4): From Chemical Identity to Therapeutic Applications
This guide provides a comprehensive technical overview of Acetyl-L-carnitine, a significant endogenous molecule with the chemical formula C9H17NO4. It is tailored for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, analytical characterization, and its expanding role in therapeutics.
The molecular formula C9H17NO4 represents several isomers, but the most biologically prominent is Acetyl-L-carnitine (ALCAR).[1] This naturally occurring compound is an acetylated form of L-carnitine, a vital amino acid derivative synthesized in the liver, kidneys, and brain.[2] ALCAR plays a crucial role in intermediary metabolism, specifically in the transport of fatty acids into the mitochondria for beta-oxidation and energy production.[1][2] Beyond its metabolic functions, Acetyl-L-carnitine is gaining increasing attention for its neuroprotective, neurotrophic, and analgesic properties, making it a molecule of significant interest in the field of drug discovery and development.[3]
IUPAC Nomenclature and Chemical Identity
The unambiguous identification of a molecule is paramount in scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.
The IUPAC name for Acetyl-L-carnitine is (3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate .[2]
Let's dissect this name to understand the structure:
-
butanoate : Indicates a four-carbon chain with a carboxylate group.
-
4-(trimethylazaniumyl) : A trimethylammonium group is attached to the fourth carbon.
-
3-acetyloxy : An acetyl group (-COCH3) is attached to the third carbon via an oxygen atom (ester linkage).
-
(3R) : This is a stereochemical descriptor indicating the specific three-dimensional arrangement of the substituents around the chiral center at the third carbon, according to the Cahn-Ingold-Prelog priority rules.[4]
The presence of stereoisomers, namely Acetyl-D-carnitine ((3S)-3-acetyloxy-4-(trimethylazaniumyl)butanoate) and the racemic mixture Acetyl-DL-carnitine, underscores the importance of precise stereochemical designation in biological systems, as the L-enantiomer is the biologically active form.[5][6]
Chemical Structure
The chemical structure of Acetyl-L-carnitine can be visualized as follows:
Caption: 2D structure of Acetyl-L-carnitine.
Physicochemical Properties
A summary of the key physicochemical properties of Acetyl-L-carnitine is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C9H17NO4 | [2] |
| Molar Mass | 203.24 g/mol | [2] |
| Exact Mass | 203.11575802 Da | [2] |
| IUPAC Name | (3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate | [2] |
| InChIKey | RDHQFKQIGNGIED-MRVPVSSYSA-N | [2] |
| SMILES | CC(=O)OC(C)C | [2] |
Synthesis of Acetyl-L-Carnitine
While Acetyl-L-carnitine is an endogenous compound, chemical synthesis is essential for its production as a therapeutic agent and for research purposes. A common synthetic approach involves the asymmetric synthesis of the chiral intermediate, (R)-4-chloro-3-hydroxybutyrate ethyl ester, followed by reaction with trimethylamine.[7]
Synthetic Workflow
Caption: A simplified two-step synthetic workflow for Acetyl-L-carnitine.
Experimental Protocol
The following is a generalized protocol based on common synthetic strategies.
Step 1: Asymmetric Hydrogenation of 4-chloroacetoacetic acid ethyl ester
-
To a solution of 4-chloroacetoacetic acid ethyl ester in a suitable solvent (e.g., methanol), add a chiral ruthenium-phosphine complex catalyst.
-
Pressurize the reaction vessel with hydrogen gas.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by techniques like TLC or GC).
-
After completion, evaporate the solvent and purify the product, (R)-4-chloro-3-hydroxybutyrate ethyl ester, by distillation under reduced pressure.
Causality: The use of a chiral ruthenium-phosphine complex is crucial for establishing the desired (R)-stereochemistry at the hydroxyl group, which is essential for the biological activity of the final product.
Step 2: Synthesis of Acetyl-L-carnitine
-
Dissolve (R)-4-chloro-3-hydroxybutyrate ethyl ester in a suitable solvent.
-
Slowly add an aqueous solution of trimethylamine. The reaction is typically carried out at a low temperature initially and then allowed to warm to room temperature.
-
After the reaction is complete, the ester is hydrolyzed under basic or acidic conditions.
-
The pH of the solution is then adjusted to isolate the zwitterionic Acetyl-L-carnitine.
-
Purification can be achieved through techniques such as ion-exchange chromatography.
Causality: The nucleophilic substitution of the chloride by trimethylamine forms the quaternary ammonium group. Subsequent hydrolysis of the ethyl ester yields the final carboxylate group of Acetyl-L-carnitine.
Spectroscopic Characterization
The structural elucidation and confirmation of Acetyl-L-carnitine rely on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of Acetyl-L-carnitine would exhibit characteristic signals corresponding to its different proton groups. The number of signals, their chemical shifts, integration, and multiplicity are key features for structural confirmation.[8]
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms.
Mass Spectrometry
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For Acetyl-L-carnitine, electrospray ionization (ESI) is a common technique. The mass spectrum will show a prominent peak for the molecular ion [M+H]⁺ at m/z 204.123.[5] Fragmentation patterns in tandem mass spectrometry (MS/MS) can further confirm the structure by identifying characteristic fragment ions.[2]
Biological Role and Mechanism of Action
Acetyl-L-carnitine plays a multifaceted role in cellular metabolism and function.[9] Its primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for β-oxidation.[2]
Role in Cellular Metabolism
Caption: The role of Acetyl-L-carnitine in cellular metabolism.
In addition to its role in fatty acid metabolism, Acetyl-L-carnitine serves as a donor of acetyl groups for the synthesis of the neurotransmitter acetylcholine.[9] It also helps to modulate the intracellular coenzyme A (CoA) pool.
Neuroprotective and Analgesic Effects
Recent research has highlighted the significant neuroprotective and analgesic effects of Acetyl-L-carnitine.[3] These effects are thought to be mediated through several mechanisms, including:
-
Enhanced Mitochondrial Function : By improving energy metabolism in neurons, ALCAR can protect against oxidative stress and apoptosis.
-
Neurotrophic Factor Modulation : ALCAR has been shown to modulate the activity of nerve growth factor (NGF).[10]
-
Epigenetic Modifications : Acetyl-L-carnitine can act as an acetyl group donor for histone acetylation, leading to changes in gene expression. This has been linked to its long-lasting analgesic effects through the upregulation of metabotropic glutamate receptor 2 (mGluR2).[3]
Applications in Drug Development
The unique biological activities of Acetyl-L-carnitine have led to its investigation and use as a therapeutic agent for a variety of conditions, particularly those involving peripheral neuropathy.
Therapeutic Uses
Clinical studies have demonstrated the efficacy of Acetyl-L-carnitine in the treatment of:
-
Diabetic Neuropathy : ALCAR has been shown to reduce pain and improve nerve function in patients with diabetic neuropathy.[2]
-
Chemotherapy-Induced Peripheral Neuropathy : It may alleviate the painful symptoms associated with certain chemotherapy drugs.[3]
-
HIV-Associated Neuropathy : Studies have indicated its potential to reduce neuropathic pain in individuals with HIV.[3]
-
Depression : Some evidence suggests that Acetyl-L-carnitine may have antidepressant effects, with a potentially faster onset of action than conventional antidepressants.[10]
Pharmacokinetics and Pharmacometabolomics
The absorption of supplemental Acetyl-L-carnitine is dose-dependent, and it is distributed throughout the body.[2] The emerging field of pharmacometabolomics is being used to understand the variability in patient response to L-carnitine and its derivatives, which could lead to more personalized therapeutic approaches.[11]
Conclusion
Acetyl-L-carnitine (C9H17NO4), with the IUPAC name (3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate, is a molecule of profound biological and therapeutic importance. Its well-defined chemical identity, coupled with its critical roles in cellular metabolism and neuroprotection, has established it as a valuable compound in both basic research and clinical practice. A thorough understanding of its synthesis, characterization, and mechanism of action is essential for leveraging its full therapeutic potential in drug development. Future research, particularly in the area of pharmacometabolomics, will likely further elucidate its diverse physiological roles and expand its clinical applications.
References
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PubChem. (n.d.). Acetyl-DL-carnitine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Acetyl-D-carnitine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Acetyl-L-Carnitine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, December 19). Acetylcarnitine. Retrieved from [Link]
-
Wikipedia. (n.d.). C9H17NO4. Retrieved from [Link]
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AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]
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Dr. Wainwright. (n.d.). The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. Retrieved from [Link]
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An In-depth Technical Guide to Dimethyl 3,3'-(methylazanediyl)dipropanoate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Dimethyl 3,3'-(methylazanediyl)dipropanoate, a versatile chemical intermediate with significant applications in pharmaceutical research and development. We will delve into its chemical identity, synthesis, analytical characterization, and its role as both a key building block and a critical process impurity in the manufacturing of active pharmaceutical ingredients (APIs).
Chemical Identity and Nomenclature
The compound with the systematic IUPAC name methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate is more commonly known by several synonyms. For clarity and comprehensive literature searching, it is crucial for researchers to be familiar with these alternative names.
Table 1: Synonyms and Identifiers
| Identifier Type | Identifier |
| Systematic Name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate |
| Common Synonym | Dimethyl 3,3'-(methylazanediyl)dipropanoate |
| CAS Number | 105-71-5 |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| InChI Key | TYINRDVTTNNFKL-UHFFFAOYSA-N |
Understanding the various synonyms is paramount for effective database searching and for recognizing the compound in diverse technical documents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Dimethyl 3,3'-(methylazanediyl)dipropanoate is essential for its handling, storage, and application in synthesis.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid or semi-solid or lump or liquid | Sigma-Aldrich |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | Sigma-Aldrich |
| Purity (Typical) | 95% | Sigma-Aldrich |
Synthesis and Mechanism
The primary and most efficient method for the synthesis of Dimethyl 3,3'-(methylazanediyl)dipropanoate is the double Michael addition of methylamine to methyl acrylate. This reaction is a classic example of a conjugate addition where a nucleophile, in this case, the primary amine, attacks the β-carbon of an α,β-unsaturated carbonyl compound.
Reaction Mechanism
The reaction proceeds in two sequential Michael additions. In the first step, methylamine acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. The resulting enolate is then protonated to yield the mono-adduct, methyl 3-(methylamino)propanoate. This secondary amine is also nucleophilic and can undergo a second Michael addition with another molecule of methyl acrylate to form the final product, Dimethyl 3,3'-(methylazanediyl)dipropanoate.
An In-depth Technical Guide to Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate: Discovery, Synthesis, and Core Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, also known by its systematic name dimethyl 3,3'-(methylazanediyl)dipropanoate, is a symmetrically substituted tertiary amine bearing two methyl ester functionalities. While not a household name in the annals of chemistry, this molecule represents a fundamental and elegant application of the aza-Michael addition reaction. Its discovery and synthesis are intrinsically linked to the broader exploration of conjugate additions of amines to activated olefins. This guide provides a comprehensive overview of the historical context of its discovery, the core principles of its synthesis, detailed experimental protocols, and its role as a versatile building block in the synthesis of more complex chemical entities, including polymers and pharmaceutical intermediates.
Introduction: The Genesis of a Diester
The history of this compound is not one of a singular, celebrated discovery but rather an embodiment of the systematic exploration of organic reaction mechanisms in the mid-20th century. The core of its formation lies in the aza-Michael reaction , a nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound.
The conceptual groundwork for this reaction was laid by the broader understanding of the Michael reaction. The specific application to nitrogen nucleophiles, or the aza-Michael reaction, became a subject of intense study as chemists sought to synthesize β-amino acids and their derivatives, which are crucial components of many biologically active molecules. The double addition of a primary amine to an acrylic ester, leading to the formation of a tertiary amine with two identical side chains, was a logical and synthetically valuable extension of this chemistry.
While a definitive "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis is a classic example of the reactions of aliphatic amines with acrylic esters that were extensively investigated from the 1940s onwards. The scientific impetus for creating such molecules was driven by a desire to understand the reactivity of these systems and to generate novel building blocks for various applications, including the burgeoning field of polymer chemistry. The symmetrical nature of this diester, derived from the simple and readily available starting materials of methylamine and methyl acrylate, made it an archetypal product of this class of reactions.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and research.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 105-71-5 |
| Appearance | Solid or semi-solid or lump or liquid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in many organic solvents |
Table 1: Key Physicochemical Properties of this compound.[1]
The Core of Synthesis: A Mechanistic Deep Dive into the Double Aza-Michael Addition
The synthesis of this compound is a prime example of a double aza-Michael addition . This reaction proceeds through a conjugate addition mechanism, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated ester.
The reaction is typically carried out by reacting methylamine with two equivalents of methyl acrylate. The reaction can proceed without a catalyst, although it can be accelerated by the presence of a protic solvent or a mild acid or base.
Reaction Mechanism:
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A Comprehensive Technical Guide to the Thermal Stability of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Introduction: Understanding the Core Stability Profile
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, a diester compound with a tertiary amine, presents a unique molecular structure that finds potential applications as an intermediate in the synthesis of specialized organic molecules, including active pharmaceutical ingredients (APIs).[1] Its utility in drug development and advanced materials necessitates a thorough understanding of its thermal stability.[1] This guide provides a comprehensive framework for evaluating the thermal stability of this compound, offering both theoretical grounding and practical, field-proven methodologies for researchers, scientists, and drug development professionals. The thermal stability of a substance dictates its shelf-life, safe handling procedures, and viability in various manufacturing processes. For a pharmaceutical intermediate, thermal degradation can lead to the formation of impurities, reduced yield of the final product, and potential safety concerns.[2]
Molecular Structure and Physicochemical Properties:
-
IUPAC Name: methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate[3]
-
Molecular Weight: 203.24 g/mol [3]
| Property | Value | Source |
| Molecular Weight | 203.24 g/mol | PubChem[3] |
| Molecular Formula | C₉H₁₇NO₄ | PubChem[3] |
| Physical Form | Solid or semi-solid or lump or liquid | Sigma-Aldrich[5] |
| Note: The physical form can vary, which may have implications for handling during thermal analysis. |
Pillar 1: Intrinsic Thermal Stability Assessment
The initial evaluation of thermal stability focuses on the intrinsic properties of the molecule when subjected to controlled temperature changes. Two primary techniques are indispensable for this purpose: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): Unveiling Decomposition Temperatures
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is fundamental for determining the onset of thermal decomposition, a critical parameter for defining the upper-temperature limits for handling and storage. For ester compounds, TGA can reveal the temperature ranges at which degradation occurs.[8][9]
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, inert TGA pan (e.g., aluminum or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate is a common starting point for initial screening.[7]
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% weight loss is observed (T₅%).
-
Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG curve).
-
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Pillar 2: Stability Under Accelerated Conditions
While intrinsic stability data is crucial, understanding how a compound behaves over time under various environmental conditions is paramount for determining its shelf life and appropriate storage conditions. Accelerated stability testing, guided by the International Council for Harmonisation (ICH) guidelines, is the industry standard for this purpose. [10][11]These studies are designed to increase the rate of chemical degradation and physical change by using exaggerated storage conditions. [12][13]
ICH-Guided Accelerated Stability Study
The ICH Q1A(R2) guideline provides a framework for stability testing of new drug substances. [14][15]Accelerated testing is typically conducted at elevated temperature and humidity to predict the long-term stability of the substance. [16][17][18]
-
Batch Selection: Use at least one representative batch of this compound for the study. For regulatory submissions, data from at least three primary batches is typically required. [14][15]2. Sample Packaging: Store the samples in containers that are representative of the proposed storage and distribution packaging.
-
Storage Conditions: Place the samples in a calibrated stability chamber under accelerated conditions: 40 °C ± 2 °C / 75% RH ± 5% RH. [10][14]4. Testing Schedule: Pull samples at specified time points, typically 0, 1, 2, 3, and 6 months. [12]5. Analytical Testing: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Moisture Content: Perform Karl Fischer titration if the substance is sensitive to moisture.
-
| Time Point (Months) | Appearance | Purity (%) by HPLC | Degradation Product A (%) | Moisture Content (%) |
| 0 | Colorless Liquid | 99.8 | < 0.05 | 0.1 |
| 1 | Colorless Liquid | 99.7 | 0.08 | 0.1 |
| 2 | Colorless Liquid | 99.6 | 0.15 | 0.1 |
| 3 | Colorless Liquid | 99.5 | 0.22 | 0.2 |
| 6 | Faint Yellow Liquid | 99.2 | 0.45 | 0.2 |
Interpretation and Extrapolation
The data from accelerated stability studies can be used to predict the shelf life of the compound under normal storage conditions. The Arrhenius equation, which relates the rate of a chemical reaction to temperature, is often used for this extrapolation. [2]A significant change during accelerated testing may necessitate testing at an intermediate condition (e.g., 30 °C / 65% RH). [14]
Pillar 3: Mechanistic Insights and Degradation Pathways
A comprehensive understanding of thermal stability includes identifying the products of degradation and proposing potential degradation pathways. This knowledge is critical for developing robust analytical methods and for process optimization to minimize impurity formation.
Identification of Degradation Products
Forced degradation studies are essential for identifying potential degradation products. These studies involve subjecting the compound to more extreme conditions than those used in accelerated stability testing (e.g., higher temperatures, acidic/basic conditions, oxidation, and photolysis). The degradation products can then be identified and characterized using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Potential Degradation Pathways
Given the structure of this compound, several degradation pathways can be hypothesized under thermal stress:
-
Hydrolysis: The ester groups are susceptible to hydrolysis, especially in the presence of moisture, which would lead to the formation of the corresponding carboxylic acids and methanol.
-
De-methylation/De-alkylation: The tertiary amine could undergo de-alkylation at elevated temperatures.
-
Oxidation: The tertiary amine is also a potential site for oxidation.
Caption: Plausible thermal degradation pathways.
Conclusion and Recommendations
This guide outlines a robust, multi-faceted approach to characterizing the thermal stability of this compound. By integrating intrinsic thermal analysis (TGA, DSC) with long-term stability assessments under accelerated conditions, a comprehensive stability profile can be established. This data is critical for defining appropriate storage and handling conditions, establishing a re-test period or shelf life, and ensuring the quality and safety of this important chemical intermediate in research and development settings. It is recommended that these studies be conducted early in the development process to inform formulation and process development decisions.
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Wróbel, R., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5038. Retrieved from [Link]
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Verevkin, S. P., et al. (2018). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Molecules, 23(10), 2465. Retrieved from [Link]
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WHITE PAPER: Unlocking the Potential of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate: A Roadmap for Novel Research Applications
An In-depth Technical Guide
Executive Summary
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate is a tertiary amine diester with a unique structural framework derived from β-alanine. While not extensively characterized in existing literature, its molecular architecture presents a compelling scaffold for exploration across diverse scientific disciplines. The presence of two distinct ester functionalities, a central tertiary amine, and a flexible carbon backbone suggests significant, untapped potential in medicinal chemistry, polymer science, and materials engineering. This guide provides a scientifically grounded roadmap for investigating this molecule. We will explore its synthesis, propose key research avenues supported by analogous structures, and provide detailed, actionable experimental protocols to empower researchers to validate these hypotheses. Our analysis is built on the foundational principles of chemical reactivity and structure-activity relationships, offering a robust framework for launching new research programs.
Foundational Chemistry: Synthesis and Characterization
A robust and reproducible synthesis is the cornerstone of any research program. The target molecule can be efficiently synthesized via a Michael addition reaction, a reliable method for forming carbon-carbon and carbon-heteroatom bonds.
Proposed Synthetic Pathway
The most direct route involves the reaction of Methyl N-methyl-β-alaninate with methyl acrylate. The nucleophilic secondary amine of the β-alanine derivative attacks the electron-deficient β-carbon of the acrylate ester.
Caption: Proposed synthesis of the target compound via Michael Addition.
Step-by-Step Synthesis Protocol
This protocol is a generalized procedure based on standard Michael addition reactions involving amines and acrylates.[1][2][3] Optimization of temperature, catalyst, and reaction time will be necessary.
-
Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl N-methyl-β-alaninate (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable aprotic solvent (e.g., methanol, acetonitrile, or THF).
-
Catalyst Introduction: Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 eq).
-
Reagent Addition: Slowly add methyl acrylate (1.1 eq) to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO3 followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure target compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Research Area 1: Medicinal Chemistry & Drug Development
The structure of this compound contains several features that make it a compelling candidate for medicinal chemistry research. The β-amino acid core is a known pharmacophore, and the tertiary amine and diester functionalities offer handles for modulating physicochemical properties.[4][5]
Hypothesis: A Novel Prodrug for a Dicarboxylic Acid Chelator
The two methyl ester groups are susceptible to in-vivo hydrolysis by esterase enzymes. This would unmask a dicarboxylic acid tertiary amine, a classic metal-chelating motif. This diacid metabolite could function as a chelator for divalent metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺).
-
Rationale: Imbalances in metal ion homeostasis are implicated in numerous diseases, including neurodegenerative disorders (e.g., Alzheimer's, Parkinson's) and iron overload conditions. A prodrug approach offers the advantage of improved cell permeability and bioavailability compared to the more polar, active diacid form.
Proposed Experimental Workflow
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Methodological & Application
Application Note & Synthesis Protocol: Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate (CAS No. 105-71-5), a tertiary amine diester. The protocol is centered around the aza-Michael addition, a robust and efficient C-N bond-forming reaction. We present a detailed, step-by-step procedure that leverages the conjugate addition of Methyl N-methyl-β-alaninate to Methyl Acrylate. This guide is designed for researchers in organic synthesis and drug development, offering insights into the mechanistic underpinnings of the reaction, optimization of conditions, and thorough characterization of the final product.
Introduction and Mechanistic Overview
This compound, also known as dimethyl 3,3'-(methylazanediyl)dipropanoate, is a versatile chemical intermediate. Its structure, featuring a central tertiary amine flanked by two methyl ester functionalities, makes it a valuable building block for more complex molecules, including ligands, specialty polymers, and pharmaceutical scaffolds.
The core of this synthesis is the aza-Michael addition , a type of conjugate addition reaction. In this process, a nitrogen nucleophile—in this case, the secondary amine of Methyl N-methyl-β-alaninate—attacks the electron-deficient β-carbon of an α,β-unsaturated carbonyl compound, Methyl Acrylate.
Mechanism Causality: The reaction is driven by the electrophilic nature of the β-carbon in Methyl Acrylate, which is a result of the electron-withdrawing effect of the adjacent carbonyl group. The nitrogen atom of the secondary amine acts as a soft nucleophile, preferentially attacking the β-position (1,4-addition) rather than the carbonyl carbon (1,2-addition). The reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated (typically by the solvent or a trace acid) to yield the final product. This method is highly efficient and atom-economical. While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of microwave irradiation has been shown to dramatically decrease reaction times from hours or days to mere minutes.[1][2]
Experimental Protocol
This protocol details the synthesis of the target compound from its immediate precursors.
Materials and Equipment
Reagents:
-
Methyl N-methyl-β-alaninate (CAS: 7131-63-7)
-
Methyl Acrylate (CAS: 96-33-3)
-
Methanol (Anhydrous, CAS: 67-56-1)
-
Ethyl Acetate (ACS Grade, CAS: 141-78-6)
-
Hexane (ACS Grade, CAS: 110-54-3)
-
Magnesium Sulfate (Anhydrous, CAS: 7487-88-9)
Equipment:
-
Microwave reactor (e.g., CEM Discover) or a round-bottom flask with a reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Methyl N-methyl-β-alaninate | 117.15 | 1.17 g | 10.0 | 1.0 |
| Methyl Acrylate | 86.09 | 0.95 g | 11.0 | 1.1 |
| Methanol (Solvent) | 32.04 | 10 mL | - | - |
Step-by-Step Synthesis Procedure
Safety Precaution: Methyl acrylate is a flammable liquid, a lachrymator, and can readily polymerize. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Setup: To a 10-mL glass microwave reaction vessel containing a magnetic stir bar, add Methyl N-methyl-β-alaninate (1.17 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous methanol (10 mL) to dissolve the amine, followed by the addition of Methyl Acrylate (0.95 g, 11.0 mmol). A slight excess of the acrylate is used to ensure complete consumption of the starting amine.
-
Microwave-Assisted Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to 80 °C and hold for 20 minutes .[1][2] Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Alternative (Conventional Heating): If a microwave reactor is unavailable, combine the reagents in a 50-mL round-bottom flask equipped with a reflux condenser. Heat the mixture to reflux (~65 °C) in an oil bath for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Monitoring: After the reaction time, cool the vessel to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate (eluent: 3:1 Hexane/Ethyl Acetate) to confirm the consumption of the starting amine.
-
Work-up and Isolation: Concentrate the reaction mixture using a rotary evaporator to remove the methanol. The resulting crude oil is the target product, which may require further purification.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of Hexane/Ethyl Acetate (starting from 9:1 and gradually increasing to 4:1) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Characterization
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.67 (s, 6H, 2 x -OCH₃), 2.75 (t, 4H, 2 x -N-CH₂-), 2.50 (t, 4H, 2 x -CH₂-COOCH₃), 2.30 (s, 3H, -N-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 172.5 (C=O), 51.5 (-OCH₃), 49.2 (-N-CH₂-), 42.1 (-N-CH₃), 33.8 (-CH₂-COOCH₃).
-
Mass Spectrometry (ESI+): m/z 204.12 [M+H]⁺ (Calculated for C₉H₁₈NO₄⁺: 204.1230).
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of the target compound.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Conclusion
The aza-Michael addition provides a highly effective and direct route for the synthesis of this compound. The use of microwave irradiation offers a significant procedural advantage, enabling rapid and high-yielding production compared to conventional heating methods.[1][2] This protocol is robust, reproducible, and can be readily adapted for various scales, providing researchers with a reliable method to access this useful chemical intermediate.
References
-
Cárdenas-Galindo, M., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-350. Available at: [Link]
- Google Patents. (2017). CN106316869A - Synthesis method of beta-alanine methyl ester salt product.
-
PubChem, National Institutes of Health. This compound. Available at: [Link]
- Google Patents. (1974). US3846489A - Process for production of beta-alanine.
-
ResearchGate. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link]
-
MDPI. (2019). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Available at: [Link]
-
ResearchGate. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Available at: [Link]
- Google Patents. (2021). CN113548977A - Process for producing N-methyl-beta-alanine derivative.
Sources
Application Notes & Protocols: The Strategic Role of N-(2,6-dimethylphenyl)-1-piperazine Acetamide in the Synthesis of Ranolazine
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Reagent Bottle - A Strategic Intermediate
In the intricate multi-step synthesis of active pharmaceutical ingredients (APIs), the selection and handling of key intermediates are paramount to achieving high yield, purity, and process scalability. This guide focuses on N-(2,6-dimethylphenyl)-1-piperazine acetamide , a critical intermediate in the synthesis of Ranolazine. Ranolazine is a significant anti-angina medication that functions as a late sodium current inhibitor, exerting its therapeutic effects by improving myocardial metabolism.
The synthesis of Ranolazine is a convergent process where two key fragments are prepared separately and then combined. N-(2,6-dimethylphenyl)-1-piperazine acetamide constitutes one of these primary fragments, making its efficient and high-purity synthesis a cornerstone of the overall manufacturing process. This document provides an in-depth examination of its synthesis, quality control, and subsequent utilization in the final condensation step to produce Ranolazine. The protocols and insights provided herein are synthesized from established chemical literature and patents to ensure technical accuracy and practical applicability.
Physicochemical Properties and Handling
A thorough understanding of the intermediate's properties is foundational to its effective use.
| Property | Value | Reference |
| Chemical Name | N-(2,6-dimethylphenyl)-1-piperazine acetamide | [1] |
| CAS Number | 5294-61-1 | [2] |
| Molecular Formula | C₁₄H₂₁N₃O | N/A |
| Molecular Weight | 247.34 g/mol | N/A |
| Appearance | Typically an off-white to white solid | N/A |
| Melting Point | 112 °C to 118 °C (Form I) or 114 °C to 150 °C (Form II) | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | N/A |
Synthetic Pathway Overview: A Convergent Approach
The industrial synthesis of Ranolazine typically involves the reaction of N-(2,6-dimethylphenyl)-1-piperazine acetamide with an epoxide intermediate, 1-(2-methoxyphenoxy)-2,3-epoxypropane.[1][2] This strategy is favored for its efficiency and ability to build complexity late in the synthesis.
Below is a diagram illustrating the workflow for the synthesis of the N-(2,6-dimethylphenyl)-1-piperazine acetamide intermediate itself.
Caption: Workflow for the synthesis of the key Ranolazine intermediate.
Detailed Protocols and Methodologies
The following sections provide step-by-step protocols for the synthesis of the intermediate and its subsequent use.
Protocol 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide
This initial step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride. The causality behind this choice is the high reactivity of the acid chloride, which allows for an efficient amide bond formation.
Materials:
-
2,6-dimethylaniline
-
Chloroacetyl chloride
-
Triethylamine
-
Toluene (or another suitable aprotic solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2,6-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in toluene.
-
Cool the mixture to 0-5 °C using an ice bath. The use of low temperature is critical to control the exothermicity of the reaction and minimize side-product formation.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and finally with brine. This washing sequence removes unreacted triethylamine, any remaining acid chloride, and aqueous residues, respectively.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(2,6-dimethylphenyl)acetamide.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as cyclohexane, to achieve high purity.[3]
Protocol 2: Synthesis of N-(2,6-dimethylphenyl)-1-piperazine Acetamide
This second step is a nucleophilic substitution where the secondary amine of piperazine displaces the chloride from the previously synthesized chloroacetamide.
Materials:
-
2-chloro-N-(2,6-dimethylphenyl)acetamide (from Protocol 1)
-
Piperazine (an excess is often used to minimize dialkylation)
-
Ethanol (or Isopropanol)
Procedure:
-
Charge a reaction vessel with 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.0 eq) and piperazine (2.0-3.0 eq) in ethanol. Using an excess of piperazine acts as both a nucleophile and a base to neutralize the HCl generated in situ.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The elevated temperature is necessary to drive the N-alkylation to completion.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the ethanol.
-
Resuspend the residue in water and extract the product with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(2,6-dimethylphenyl)-1-piperazine acetamide.
-
Purification can be achieved through recrystallization to obtain the final, high-purity intermediate.
Final Step: Synthesis of Ranolazine
The culmination of the synthesis is the reaction of the N-(2,6-dimethylphenyl)-1-piperazine acetamide intermediate with 1-(2-methoxyphenoxy)-2,3-epoxypropane. This reaction is an epoxide ring-opening via nucleophilic attack from the secondary amine of the piperazine ring.
Caption: Final convergent step in the synthesis of Ranolazine.
Protocol 3: Synthesis of Ranolazine from Intermediates
Materials:
-
N-(2,6-dimethylphenyl)-1-piperazine acetamide (from Protocol 2)
-
1-(2-methoxyphenoxy)-2,3-epoxypropane
-
Isopropanol
Procedure:
-
In a reaction vessel, dissolve N-(2,6-dimethylphenyl)-1-piperazine acetamide (1.0 eq) and 1-(2-methoxyphenoxy)-2,3-epoxypropane (1.0-1.2 eq) in isopropanol.
-
Heat the mixture to reflux and maintain for 3-5 hours.[2]
-
Monitor the reaction for the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature. The product may begin to crystallize.
-
If necessary, cool further in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with cold isopropanol to remove residual impurities.
-
The crude Ranolazine can be further purified by recrystallization, for instance from an ethanol/ethyl acetate mixture, to meet pharmaceutical-grade specifications.[3]
-
The final product can be converted to a pharmaceutically acceptable salt, such as the dihydrochloride, by treatment with HCl in a suitable solvent.[2]
Quality Control and Validation
For each step, it is imperative to implement stringent quality control measures.
| Analysis | Purpose | Typical Method |
| Purity Assay | To quantify the percentage of the desired compound. | HPLC |
| Identity | To confirm the chemical structure. | NMR, Mass Spectrometry, FTIR |
| Residual Solvents | To ensure solvents from the synthesis are below acceptable limits. | Gas Chromatography (GC) |
| Melting Point | To check for purity and correct crystalline form. | Melting Point Apparatus |
Conclusion
The successful synthesis of Ranolazine is critically dependent on the high-quality production of its key intermediate, N-(2,6-dimethylphenyl)-1-piperazine acetamide. By following robust, well-controlled, and validated protocols as outlined in this guide, researchers and drug development professionals can ensure the consistent and efficient production of this vital building block. The causality-driven explanations for experimental choices, from temperature control to purification strategies, are intended to provide a deeper understanding beyond mere procedural steps, empowering scientists to troubleshoot and optimize this important pharmaceutical synthesis.
References
- Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane. New Drug Approvals.
- Ranolazine synthesis. ChemicalBook.
- Method for synthesizing Ranolazine. Patsnap Eureka.
- WO2010023687A2 - Preparation of ranolazine, its salts and intermediates thereof. Google Patents.
- Improved Process For The Total Synthesis Of Ranolazine. Quick Company.
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Application Notes and Protocols: Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile β-Alanine Derivative
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, with the CAS Number 105-71-5, is a tertiary amine-containing diester that presents intriguing possibilities as a building block in advanced polymer synthesis.[1][2] Its structure, featuring two hydrolytically susceptible ester groups and a nucleophilic tertiary amine, suggests its potential utility in creating functional polymers with tunable properties. While direct applications in polymer chemistry are not extensively documented in public literature, its chemical nature allows for logical extrapolation into several promising areas, particularly in the synthesis of modified polyesters and as a novel monomer for poly(β-peptoid) analogs.
These synthesized polymers could find applications in biomedical fields, such as in drug delivery systems and as functional biomaterials, owing to the potential for biodegradability and pH-responsiveness.[3] This document provides a detailed exploration of these potential applications, complete with hypothetical protocols and characterization methodologies, to guide researchers in harnessing the capabilities of this unique molecule.
Physicochemical Properties
A clear understanding of the monomer's properties is crucial for its effective application in polymerization reactions.
| Property | Value | Source |
| Molecular Formula | C9H17NO4 | [2] |
| Molecular Weight | 203.24 g/mol | [2] |
| CAS Number | 105-71-5 | [1][2] |
| Synonyms | Dimethyl 3,3'-(methylazanediyl)dipropanoate | [1] |
PART 1: Potential Application as a Co-monomer in Functional Polyester Synthesis
The presence of two methyl ester groups in this compound allows for its incorporation into polyester chains via transesterification reactions. The embedded tertiary amine would then impart unique functionalities to the polyester backbone, such as pH-responsiveness and potential catalytic activity.
Scientific Rationale
The incorporation of tertiary amines into polyester backbones can introduce pH-sensitive moieties.[3][4] At lower pH, the tertiary amine can become protonated, leading to changes in polymer solubility, conformation, and interaction with other molecules. This property is highly desirable for applications such as smart drug delivery systems, where a change in the acidic microenvironment of a tumor could trigger drug release. Furthermore, the presence of the nitrogen atom could influence the hydrolytic degradation rate of the adjacent ester bonds, offering a mechanism to tune the polymer's biodegradability.[5][6]
Experimental Workflow: Polyester Synthesis
Caption: Workflow for the synthesis and characterization of functional polyesters.
Protocol 1: Solution Polycondensation for a Tertiary Amine-Functionalized Polyester
This protocol describes the synthesis of a random copolyester using this compound as a functional co-monomer.
Materials:
-
This compound
-
A diol monomer (e.g., 1,4-butanediol)
-
A diacid chloride monomer (e.g., terephthaloyl chloride)
-
Anhydrous 1,2-dichlorobenzene (solvent)[7]
-
Nitrogen gas supply
-
Standard glassware for polymerization under inert atmosphere
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. Dry all glassware in an oven prior to use.
-
Monomer Dissolution: In the reaction flask, dissolve the diol and this compound in anhydrous 1,2-dichlorobenzene under a gentle stream of nitrogen. The molar ratio of the diol to the functional monomer can be varied to control the degree of functionalization.
-
Initiation: Slowly add the diacid chloride to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Polymerization: Heat the reaction mixture to 175°C and maintain for 24 hours under a continuous nitrogen purge to facilitate the removal of the HCl byproduct.[7]
-
Purification: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Washing: Filter the precipitated polymer and wash it repeatedly with methanol to remove unreacted monomers and oligomers.
-
Drying: Dry the purified polymer under vacuum at 60°C until a constant weight is achieved.
PART 2: Potential Application as a Monomer for Poly(β-peptoid) Analogs
Poly(β-peptoid)s are a class of peptidomimetic polymers with a polyamide backbone that exhibit enhanced proteolytic stability.[8][9] this compound can be envisioned as a precursor to a monomer for the synthesis of a novel poly(β-peptoid) analog.
Scientific Rationale
The synthesis of poly(β-peptoid)s can be achieved through the ring-opening polymerization of N-substituted β-alanine N-carboxyanhydrides (β-NNCAs) or N-thiocarboxyanhydrides (β-NNTAs).[8] While the target molecule is not a cyclic monomer itself, it could be a precursor for creating such a monomer. Alternatively, and more directly, it could be used in a step-growth polymerization to form a polyester-amide, which would be a structural analog to a poly(β-peptoid). This approach would leverage established methods for polyamide synthesis, such as interfacial polymerization.[10][11]
Experimental Workflow: Poly(β-peptoid) Analog Synthesis
Caption: Workflow for the synthesis and characterization of poly(β-peptoid) analogs.
Protocol 2: Interfacial Polymerization for a Poly(β-peptoid) Analog
This protocol outlines a hypothetical interfacial polymerization to create a polyester-amide analog of a poly(β-peptoid). This would first require hydrolysis of one of the ester groups of the starting material to a carboxylic acid, and the other to an alcohol, to create an amino acid-like monomer. A more direct, though speculative, approach would be to react the diester with a diamine. The following protocol assumes the latter, more direct, route.
Materials:
-
This compound
-
A diamine monomer (e.g., hexamethylenediamine)
-
An organic solvent (e.g., dichloromethane)
-
An aqueous solution with a base (e.g., sodium hydroxide solution)
-
A phase transfer catalyst (optional)
Procedure:
-
Phase Preparation:
-
Organic Phase: Dissolve this compound in dichloromethane.
-
Aqueous Phase: Dissolve the diamine and sodium hydroxide in water. The base will neutralize the HCl byproduct of the reaction.[12]
-
-
Interfacial Setup: Carefully layer the organic phase over the aqueous phase in a beaker. An interface will form between the two immiscible liquids.[11]
-
Polymerization: The polymerization will occur at the interface. A film of the polymer should form.
-
Polymer Collection: Using forceps, gently grasp the polymer film at the center of the interface and pull it out continuously to form a "rope".[11]
-
Washing: Wash the collected polymer rope thoroughly with water and then with a solvent like ethanol to remove unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C).
PART 3: Characterization and Expected Properties
Thorough characterization is essential to confirm the structure and properties of the synthesized polymers.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the incorporation of the this compound monomer into the polymer chain and to determine the copolymer composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups in the polymer, such as the ester carbonyl (~1730 cm⁻¹) and the C-N stretching of the tertiary amine.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the polymers. Polyamides and polyesters generally exhibit good thermal stability.[13][14][15][16][17] The decomposition temperature will depend on the specific composition of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers, providing insights into their amorphous or crystalline nature.
Degradation Studies
-
Hydrolytic Degradation: The susceptibility of the ester linkages to hydrolysis can be studied by incubating the polymer in buffer solutions at different pH values (e.g., pH 5.5, 7.4, and 8.5) and monitoring the change in molecular weight over time using gel permeation chromatography (GPC). The presence of the tertiary amine may influence the degradation rate, especially in acidic conditions.[6][18]
-
Enzymatic Degradation: For biomedical applications, the degradation of the polymer in the presence of relevant enzymes (e.g., esterases) can be investigated.[19]
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the creation of functional polymers. The hypothetical protocols provided herein offer a starting point for researchers to investigate its incorporation into polyesters and poly(β-peptoid) analogs. The resulting polymers, with their integrated tertiary amine functionality, have the potential to exhibit valuable properties such as pH-responsiveness and tunable degradability, making them attractive candidates for advanced applications in drug delivery and biomaterials science. Further research is warranted to fully elucidate the synthetic pathways and material properties that can be achieved with this versatile molecule.
References
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This compound - PubChem. (URL: [Link])
-
Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. CCS Chemistry. (URL: [Link])
-
Hydrogen Bonding-Driven Ring-Opening Polymerization of β-Lactones to Polyhydroxyalkanoates Using Aminocyclopropenium Carboxylates. Macromolecules. (URL: [Link])
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Molecular Design of Polyesters with Controlled Hydrolytic Stability. IntechOpen. (URL: [Link])
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Ring opening polymerization of lactams. Living anionic polymerization and its applications. Semantic Scholar. (URL: [Link])
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Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters. (URL: [Link])
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Interfacial Polymerization. ResearchGate. (URL: [Link])
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Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. JoVE. (URL: [Link])
- Tertiary Amine Functional Complex Polyester Polymers And Methods Of Production And Use.
-
A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au. (URL: [Link])
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Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Healthcare Materials. (URL: [Link])
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Interfacial Polymerization. MIT OpenCourseWare. (URL: [Link])
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Interfacial polymerization. Wikipedia. (URL: [Link])
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Synthesis, characterization and thermal properties of soluble aromatic poly(amide imide)s. ScienceDirect. (URL: [Link])
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Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. MDPI. (URL: [Link])
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Thermal properties of polyamides a. ResearchGate. (URL: [Link])
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Chapter 2: General Methods for preparing Polymers. (URL: [Link])
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A versatile strategy for the synthesis of sequence-defined peptoids with side-chain and backbone diversity via amino acid building blocks. RSC Publishing. (URL: [Link])
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Synthesis and characterization of new polyamides derived from alanine and valine derivatives. PubMed. (URL: [Link])
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Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. (URL: [Link])
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Thermal Properties of Polyamides a. ResearchGate. (URL: [Link])
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Thermal properties of polyamides. ResearchGate. (URL: [Link])
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Synthesis of amine-terminated poly(-amino ester)s. ResearchGate. (URL: [Link])
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Preparation polyamide nanofiltration membrane by interfacial polymerization. ResearchGate. (URL: [Link])
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Direct Poly(β-alanine) Synthesis via Polycondensation in Ionic Liquids. Semantic Scholar. (URL: [Link])
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Solution polymerization. Wikipedia. (URL: [Link])
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Oxidative Degradation of Sequence-Defined Peptoid Oligomers. PMC. (URL: [Link])
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Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range. ResearchGate. (URL: [Link])
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Functional Aromatic Polyamides. PMC. (URL: [Link])
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Enzymatic Synthesis of Biobased Polyesters and Polyamides. MDPI. (URL: [Link])
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Synthesis and characterization of new polyamides derived from alanine and valine derivatives. PMC. (URL: [Link])
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Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity. MDPI. (URL: [Link])
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Synthesis and characterization of new polyamides derived from alanine and valine derivatives. ResearchGate. (URL: [Link])
-
Peptide/β-Peptoid Hybrids with Ultrashort PEG-Like Moieties: Effects on Hydrophobicity, Antibacterial Activity and Hemolytic Properties. PubMed. (URL: [Link])
- Polyester polymerization process.
-
HYDROLYTIC AND ENZYMATIC DEGRADATION OF BIOBASED POLY(4-HYDROXYBUTYRATE) FILMS. SELECTIVE ETCHING OF SPHERULITES. UPCommons. (URL: [Link])
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In Vitro Hydrolytic Degradation of Hydroxyl-Functionalized Poly(α-hydroxy acid)s. Biomacromolecules. (URL: [Link])
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Proteolysis. Wikipedia. (URL: [Link])
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Mastering the Purification of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate: A Guide for Synthetic and Medicinal Chemists
Abstract
This technical guide provides a comprehensive overview of robust purification techniques for Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, a key intermediate in the synthesis of advanced materials and pharmaceuticals. Recognizing the critical role of purity in drug development and materials science, this document details field-proven protocols for distillation, column chromatography, and recrystallization. Each method is presented with an in-depth explanation of the underlying scientific principles, empowering researchers to not only execute the procedures but also to troubleshoot and adapt them to their specific needs. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity this compound for their research and development endeavors.
Introduction: The Importance of Purity for a Versatile Building Block
This compound, also known as dimethyl 3,3'-(methylazanediyl)dipropanoate, is a tertiary amine diester that serves as a valuable precursor in the synthesis of a variety of complex organic molecules. Its applications span from the development of novel polymers to the creation of active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and biological activity of the final products.
The primary synthetic route to this compound is the double Michael addition of methylamine to methyl acrylate. This reaction, while generally efficient, can yield a mixture of products and byproducts that necessitate rigorous purification.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: Methylamine and methyl acrylate.
-
Mono-adduct: Methyl 3-(methylamino)propanoate.
-
Polymers: Poly(methyl acrylate) formed via anionic polymerization.
-
Side-reaction Products: Products from the reaction of impurities in the starting materials.
This guide will provide detailed protocols to effectively remove these impurities, ensuring a high-purity final product suitable for the most demanding applications.
Strategic Approach to Purification
The selection of an appropriate purification strategy depends on the scale of the synthesis and the desired final purity. A multi-step approach, combining a bulk purification technique with a high-resolution method, is often the most effective.
Caption: A strategic workflow for the purification of this compound.
Purification by Vacuum Distillation
Vacuum distillation is an excellent initial step for purifying this compound on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition. This technique is particularly effective at removing low-boiling starting materials and high-boiling polymeric impurities.
Causality Behind Experimental Choices:
-
Reduced Pressure: The ester and amine functionalities in the target molecule can be susceptible to degradation at high temperatures. Vacuum distillation allows for boiling at a significantly lower temperature, preserving the integrity of the compound.
-
Fractional Distillation: For optimal separation of closely boiling impurities, a fractional distillation column (e.g., Vigreux or packed column) is recommended.
Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Charge the crude this compound into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask to more than two-thirds of its capacity.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically effective.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions:
-
Forerun: Collect the initial, low-boiling fraction, which will primarily contain residual solvents and unreacted methyl acrylate.
-
Residue: High-boiling impurities, such as polymers, will remain in the distillation flask.
-
-
Characterization: Analyze the collected fractions by an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the purity.
| Parameter | Recommended Value | Rationale |
| Pressure | 1-10 mmHg | To lower the boiling point and prevent thermal degradation. |
| Heating Temperature | Gradually increase to ~150-180 °C (mantle) | To achieve a steady distillation rate without bumping. |
| Expected Boiling Point | ~140-160 °C at 10-20 mmHg | Based on structurally similar compounds.[1] |
High-Resolution Purification by Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the target compound from closely related impurities, such as the mono-adduct. The choice of stationary phase and mobile phase is critical for achieving optimal separation.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography. However, the slightly acidic nature of silica can lead to peak tailing and potential degradation of amines. To mitigate this, either a mobile phase modifier or a modified stationary phase is recommended.
-
Mobile Phase Modifier: The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase will neutralize the acidic silanol groups on the silica surface, resulting in sharper peaks and improved separation.
-
Amine-Functionalized Silica: Alternatively, using an amine-functionalized silica gel provides a basic stationary phase that is well-suited for the purification of amines without the need for a mobile phase modifier.
Caption: Logic diagram illustrating solutions to the challenges of purifying amines on silica gel.
Protocol for Flash Column Chromatography on Silica Gel:
-
Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of the crude sample.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it directly onto the column.
-
-
Elution:
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Prepare a stock solution of the mobile phase containing 0.5-1% (v/v) triethylamine.
-
Gradient: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes with 1% TEA) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexanes with 1% TEA).
-
-
Fraction Collection: Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine can be removed by co-evaporation with a solvent like toluene.
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase. |
| Mobile Phase | Hexanes/Ethyl Acetate with 0.5-1% Triethylamine | Good selectivity for esters and the TEA improves peak shape for the amine. |
| Gradient | 10% to 50% Ethyl Acetate in Hexanes | To effectively elute the target compound while separating it from less polar and more polar impurities. |
Achieving High Purity through Recrystallization
For obtaining a highly pure, crystalline solid, recrystallization is the method of choice. This technique relies on the difference in solubility of the compound and its impurities in a given solvent system at different temperatures.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amino acid esters, polar solvents are often a good starting point. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
Protocol for Recrystallization:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the purified product in various solvents (e.g., isopropanol, ethyl acetate, tetrahydrofuran (THF), and mixtures thereof with hexanes or diethyl ether).
-
Dissolution: In a flask, dissolve the compound in the minimum amount of the chosen hot solvent or solvent mixture.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
| Solvent System | Rationale |
| Isopropanol/Hexanes | Isopropanol can dissolve the polar ester and amine functionalities, while hexanes act as an anti-solvent to induce crystallization. |
| Ethyl Acetate/Hexanes | Similar to the isopropanol/hexanes system, providing a different polarity profile. |
| Tetrahydrofuran (THF) | A polar aprotic solvent that can be effective for recrystallizing amino acid derivatives.[2] |
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Conclusion
The purification of this compound is a critical step in its utilization as a high-value chemical intermediate. By employing a strategic combination of vacuum distillation for bulk purification, followed by flash column chromatography for high-resolution separation, and potentially recrystallization for achieving crystalline, high-purity material, researchers can obtain a product of the quality required for demanding applications in drug discovery and materials science. The protocols and principles outlined in this guide provide a solid foundation for the successful purification of this important compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Separation of Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-beta-alaninate on Newcrom R1 HPLC column. [Link]
-
Biotage. Successful Flash Chromatography. [Link]
-
Flash-Column-Chromatography.com. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
ResearchGate. (PDF) Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate tetrahydrofuran monosolvate. [Link]
Sources
analytical methods for quantifying Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
An Application Guide for the Quantitative Analysis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate and robust quantification of this compound. Primarily intended for researchers, quality control analysts, and professionals in pharmaceutical development, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The narrative emphasizes the rationale behind methodological choices and incorporates principles of analytical method validation as prescribed by major regulatory bodies to ensure data integrity and reliability.
Introduction
This compound is a diester compound whose accurate quantification is critical in various stages of pharmaceutical research and development. It may be present as a synthetic intermediate, a process-related impurity, or a metabolite. Ensuring its concentration is within specified limits is paramount for product quality, safety, and efficacy.[1] Validated analytical methods are therefore essential to generate reliable and consistent data for regulatory submissions, stability studies, and pharmacokinetic assessments.[2]
This guide presents three distinct, validated analytical approaches tailored for different applications, ranging from routine quality control to trace-level bioanalysis.
Analyte Profile:
| Property | Value | Source |
| IUPAC Name | methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate | [3] |
| Molecular Formula | C₉H₁₇NO₄ | [4] |
| Molecular Weight | 203.24 g/mol | [4] |
| CAS Number | 105-71-5 | [3] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Application: This Reverse-Phase HPLC (RP-HPLC) method is ideal for routine quality control and assays where the analyte is present at relatively high concentrations. The method separates the analyte from other components based on its polarity. As the analyte lacks a strong chromophore, detection is performed at a low UV wavelength.
Method Development Rationale: A C18 stationary phase is selected for its excellent retention and separation of moderately polar organic molecules. The mobile phase, consisting of acetonitrile and water, provides efficient elution, while a phosphoric acid modifier is used to ensure sharp peak shapes by suppressing the ionization of any residual silanols on the column.[5]
Experimental Protocol: HPLC-UV
1. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (ACS Grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with the mobile phase.
3. Sample Preparation:
-
Accurately weigh the sample material expected to contain the analyte.
-
Dissolve the sample in a suitable volume of acetonitrile to achieve a theoretical concentration within the calibration range.
-
Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.
4. Instrumental Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 205 nm |
| Run Time | 10 minutes |
5. HPLC-UV Workflow Diagram:
Caption: Workflow for HPLC-UV analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Application: This LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for quantifying trace levels of the analyte in complex matrices such as plasma, tissue homogenates, or environmental samples.[6] The protocol utilizes electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for highly specific detection.
Method Development Rationale: The tertiary amine in the analyte's structure is readily protonated, making positive mode ESI highly efficient. A C18 column is used for chromatographic separation, but with a formic acid modifier, which is volatile and compatible with mass spectrometry.[7] The MRM transitions are selected by identifying the precursor ion ([M+H]⁺) and its most stable, high-abundance product ions after collision-induced dissociation, ensuring unequivocal identification and quantification.[8] Sample cleanup is achieved using Solid-Phase Extraction (SPE) to remove matrix interferences.[9]
Experimental Protocol: LC-MS/MS
1. Reagents and Materials:
-
Acetonitrile and Methanol (LC-MS Grade)
-
Deionized Water (LC-MS Grade)
-
Formic Acid (Optima™ LC/MS Grade)
-
Analyte reference standard and a suitable stable isotope-labeled internal standard (SIL-IS), if available.
-
SPE Cartridges (e.g., Oasis HLB or a weak cation exchange)
-
Nitrogen gas evaporator
2. Standard and QC Preparation:
-
Stock Solutions (1000 µg/mL): Prepare separate stock solutions for the analyte and internal standard in methanol.
-
Working Standards: Serially dilute the analyte stock solution in 50:50 methanol:water to prepare calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100, 500 ng/mL).
-
QC Samples: Prepare Quality Control (QC) samples at low, medium, and high concentrations from a separate stock weighing.
-
Internal Standard Spiking Solution: Prepare a working IS solution (e.g., 100 ng/mL) in 50:50 methanol:water.
3. Sample Preparation (Solid-Phase Extraction):
-
Pre-treatment: To 200 µL of sample (e.g., plasma), add 50 µL of the internal standard spiking solution. Vortex briefly.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[9]
4. Instrumental Conditions:
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | Q1: 204.2 -> Q3: 144.1 (Quantifier), 102.1 (Qualifier) |
| MRM Transition (IS) | To be determined based on IS structure |
| Source Temp. | 550°C |
5. LC-MS/MS Workflow Diagram:
Caption: Workflow for LC-MS/MS analysis with SPE.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Application: This method is suitable for volatile and thermally stable compounds. The presence of a GC-MS spectrum on PubChem for this analyte confirms its suitability for this technique.[3] GC-MS provides excellent chromatographic resolution and definitive identification based on mass spectral fragmentation patterns. It is highly effective for purity testing and identifying related volatile impurities.
Method Development Rationale: The analysis is performed using a general-purpose, low-bleed capillary column (e.g., 5% phenyl-methylpolysiloxane) which separates compounds based on their boiling points and polarity. Electron Ionization (EI) is used to generate reproducible fragmentation patterns for library matching and quantification. For enhanced sensitivity, Selected Ion Monitoring (SIM) mode is employed, focusing the detector on characteristic ions of the analyte.[10] Sample preparation typically involves a simple liquid-liquid extraction (LLE) to transfer the analyte into a volatile, GC-compatible solvent.
Experimental Protocol: GC-MS
1. Reagents and Materials:
-
Ethyl Acetate (GC Grade)
-
Anhydrous Sodium Sulfate
-
Analyte reference standard
-
Volumetric flasks, pipettes, and GC vials with inserts
2. Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with ethyl acetate.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Dissolve a known amount of the sample in 1 mL of deionized water.
-
Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
4. Instrumental Conditions:
| Parameter | Setting |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet | Splitless, 250°C |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 2 min |
| MS Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C |
| Acquisition Mode | SIM: m/z 144, 102, 74 (Scan mode for initial identification) |
5. GC-MS Workflow Diagram:
Caption: Workflow for GC-MS analysis with LLE.
Part 4: Analytical Method Validation
All analytical methods intended for regulatory purposes must be validated to ensure they are suitable for their intended use.[11] Validation provides documented evidence that the procedure consistently produces a result meeting pre-determined specifications and quality attributes.[2] The core validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity / Selectivity | To demonstrate that the analyte's signal is free from interference from matrix components, impurities, or degradation products.[11] | Peak purity analysis (for HPLC-UV); No significant interfering peaks at the analyte retention time in blank matrix; Mass spectral confirmation (for MS). |
| Linearity & Range | To establish the concentration range over which the method is accurate, precise, and linear.[12] | Correlation coefficient (r²) ≥ 0.995. Calibration curve should be visually inspected for linearity. |
| Accuracy | To determine the closeness of the measured value to the true value. Assessed by spike-recovery experiments.[13] | For assays: 98.0% - 102.0% recovery. For impurities/trace analysis: 80.0% - 120.0% recovery. |
| Precision | To measure the degree of scatter between a series of measurements. Includes repeatability (intra-assay) and intermediate precision (inter-assay).[12] | Relative Standard Deviation (RSD) ≤ 2% for assays; RSD ≤ 15% for trace analysis (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected, but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[14] | Signal-to-Noise ratio (S/N) ≥ 10; Precision and accuracy criteria must be met. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).[13] | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Conclusion
This guide details three robust methods for the quantification of this compound.
-
HPLC-UV is a cost-effective and reliable method for routine analysis and quality control applications.
-
GC-MS offers high resolving power for purity analysis and is suitable for volatile impurity profiling.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level impurity quantification.
The selection of the appropriate method should be based on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Regardless of the method chosen, a thorough validation is mandatory to ensure the generation of accurate, reliable, and defensible data.
References
- Validation of Impurity Methods, Part II. (2014).
- Separation of Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-beta-alaninate on Newcrom R1 HPLC column. SIELC Technologies.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Analytical method validation: A brief review.
- Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
- .beta.-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester. (2018). SIELC Technologies.
- Sample preparation in analysis of pharmaceuticals.
- This compound. PubChem, NIH.
- This compound. GSRS.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
- LC-MS/MS protocol for quantifying 3-Methoxytyramine in human plasma. Benchchem.
- LC-MS/MS Method for the Detection and Quantification of Pharmaceuticals and Drugs of Abuse in New York City Waterways. (2022). CUNY Academic Works.
- Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. NIH.
- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org.
Sources
- 1. particle.dk [particle.dk]
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- 3. This compound | C9H17NO4 | CID 66925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. .beta.-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester | SIELC Technologies [sielc.com]
- 6. agilent.com [agilent.com]
- 7. Separation of Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-beta-alaninate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. escholarship.org [escholarship.org]
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- 14. academicworks.cuny.edu [academicworks.cuny.edu]
experimental setup for reactions involving Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Introduction: A Versatile Building Block in Modern Synthesis
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, also known by its synonym dimethyl 3,3'-(methylazanediyl)dipropanoate, is a symmetrically substituted tertiary amine bearing two methyl ester functionalities. Its structure makes it a valuable intermediate in various chemical syntheses, particularly in the realms of pharmaceutical and materials science.[1] The presence of two reactive ester groups allows for differential or complete functionalization, leading to a diverse array of more complex molecules. This document provides detailed experimental protocols for key transformations involving this versatile building block, including its hydrolysis and amidation, along with methods for monitoring reaction progress. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to facilitate adaptation for specific research needs.
Physicochemical Properties and Safety Information
A clear understanding of the substrate's properties is paramount for safe and effective experimentation.
| Property | Value | Reference |
| CAS Number | 105-71-5 | [2] |
| Molecular Formula | C₉H₁₇NO₄ | |
| Molecular Weight | 203.24 g/mol | |
| Appearance | Solid, semi-solid, or liquid | [2] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |
| Safety | Warning: Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | [2] |
Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Reaction Workflows: Hydrolysis and Amidation
The two ester groups of this compound are the primary sites of reactivity. The following sections provide detailed protocols for their hydrolysis and amidation.
Diagram: General Reaction Pathways
Caption: Key synthetic transformations of the title compound.
Protocol 1: Selective Hydrolysis to Mono-Carboxylic Acid
This protocol describes the selective hydrolysis of one of the two methyl ester groups to yield 3-((3-methoxy-3-oxopropyl)(methyl)amino)propanoic acid. The key to selectivity is the use of a limited amount of base at a controlled temperature.
Experimental Parameters
| Parameter | Value |
| Stoichiometry | Substrate: NaOH (1:1) |
| Solvent | Methanol/Water (e.g., 3:1 v/v) |
| Temperature | 0°C to room temperature |
| Reaction Time | 4-12 hours (monitor by TLC or HPLC) |
| Work-up | Acidification and extraction |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 10 mL/g of substrate).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Slowly add a solution of sodium hydroxide (1.0 eq) in water dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-acid.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Rationale and Trustworthiness
The use of one equivalent of sodium hydroxide is crucial for achieving mono-hydrolysis. The reaction is performed at a low temperature initially to control the rate of reaction and improve selectivity. The progress of the reaction is monitored to prevent over-reaction to the diacid. The acidic work-up ensures the protonation of the carboxylate to the carboxylic acid, facilitating its extraction into an organic solvent.
Protocol 2: Complete Hydrolysis to Di-Carboxylic Acid
This protocol outlines the complete hydrolysis of both methyl ester groups to produce 3,3'-(methylazanediyl)dipropanoic acid. Using an excess of base and elevated temperature drives the reaction to completion.
Experimental Parameters
| Parameter | Value |
| Stoichiometry | Substrate: NaOH (>2.2 eq) |
| Solvent | Water or Methanol/Water mixture |
| Temperature | Reflux |
| Reaction Time | 2-6 hours (monitor by TLC or HPLC) |
| Work-up | Acidification and isolation of the product |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in water or a methanol/water mixture.
-
Base Addition: Add a solution of sodium hydroxide (>2.2 eq) in water to the flask.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and the mono-hydrolyzed intermediate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If methanol was used, remove it under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
The di-acid may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, concentrate the aqueous layer to dryness to obtain the product, which may contain inorganic salts. The product can be purified by recrystallization or chromatography.
-
Rationale and Trustworthiness
An excess of sodium hydroxide ensures the complete saponification of both ester groups. Refluxing the reaction provides the necessary energy to overcome the activation barrier for the hydrolysis of the second ester, which may be slower than the first. The work-up is designed to isolate the water-soluble di-acid product.
Protocol 3: Diamidation with a Primary Amine
This protocol describes the conversion of both methyl ester groups to N-substituted amides by reaction with a primary amine. This reaction is typically driven by heating and removal of the methanol byproduct.
Experimental Parameters
| Parameter | Value |
| Stoichiometry | Substrate: Primary Amine (>2.5 eq) |
| Solvent | Methanol or neat (solvent-free) |
| Temperature | 60-100°C |
| Reaction Time | 12-24 hours (monitor by TLC or HPLC) |
| Work-up | Removal of excess amine and solvent |
Step-by-Step Procedure
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq) and the primary amine (>2.5 eq). The reaction can be run neat or in a solvent like methanol.
-
Heating: Heat the mixture at 60-100°C for 12-24 hours. The progress of the reaction should be monitored by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess amine and solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Rationale and Trustworthiness
A large excess of the amine is used to drive the equilibrium towards the formation of the amide and to ensure complete conversion of both ester groups. Heating is necessary to promote the nucleophilic acyl substitution. The work-up is straightforward, focusing on the removal of volatile starting materials.
Diagram: Amidation Workflow
Caption: A typical workflow for the diamidation reaction.
Analytical Methods for Reaction Monitoring
Reliable analytical methods are essential for determining reaction completion and assessing product purity.
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ratio should be optimized to achieve good separation (Rf values between 0.2 and 0.8). For example, a starting point could be 1:1 Hexanes:Ethyl Acetate.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate or ninhydrin (for primary/secondary amines).
High-Performance Liquid Chromatography (HPLC)
Due to the polar nature of the analyte and its reaction products, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent may be suitable.[3]
HILIC Method Example:
-
Column: HILIC Silica column (e.g., 4.6 x 150 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water:Acetonitrile (95:5, v/v), pH adjusted to 3.0 with Formic Acid
-
Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile:Water (95:5, v/v), pH adjusted to 3.0 with Formic Acid
-
Gradient: A suitable gradient from high organic to higher aqueous content.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD).
Conclusion
This compound is a valuable and versatile building block. The protocols provided herein for its hydrolysis and amidation offer a solid foundation for its application in the synthesis of a wide range of target molecules. The key to successful and reproducible results lies in the careful control of reaction conditions and diligent monitoring of the reaction progress. These application notes are intended to serve as a guide for researchers, and optimization of the described procedures may be necessary to meet the specific requirements of individual research goals.
References
Sources
Application Notes and Protocols for the Safe Handling of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate (CAS No. 105-71-5) is a versatile diester compound utilized in various synthetic organic chemistry applications, including the development of novel materials and pharmaceutical intermediates.[1][2] Its utility in the laboratory necessitates a thorough understanding of its hazard profile and the implementation of robust safety protocols to ensure the well-being of research personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential safety precautions, detailed handling protocols, and emergency procedures for this compound.
Physicochemical and Hazard Profile
A foundational element of safe laboratory practice is a comprehensive understanding of the chemical and physical properties of the substances being handled. This knowledge informs risk assessment and the selection of appropriate control measures.
| Property | Value | Source |
| Molecular Formula | C9H17NO4 | [3][4] |
| Molecular Weight | 203.24 g/mol | [3] |
| Physical Form | Solid, semi-solid, lump, or liquid | [4] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1][4] |
Hazard Identification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[5][6][7]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[5]
The hydrochloride salt of this compound shares a similar hazard profile.[5]
Core Safety Directives and Protocols
The following protocols are designed to mitigate the risks associated with the handling of this compound. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Engineering Controls: The First Line of Defense
The primary approach to minimizing exposure is through the implementation of robust engineering controls. These measures are designed to contain the hazard at its source.
-
Ventilation: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[6] This is crucial to prevent the inhalation of any vapors or aerosols that may cause respiratory irritation.[5] The fume hood should have adequate airflow and be regularly inspected to ensure its efficacy.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[6][8] Regular testing of this equipment is mandatory.
Personal Protective Equipment (PPE): Essential Individual Protection
Appropriate PPE serves as a critical barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[6][7] A face shield should be worn in situations where there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[6] Given the potential for skin irritation, it is imperative to select gloves made of a material that is impermeable to this specific compound. Consult the glove manufacturer's compatibility charts for guidance. Dispose of gloves immediately if they become contaminated.
-
Lab Coat: A flame-retardant lab coat should be worn at all times to protect against accidental skin contact and small splashes.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge should be used.[6][7]
Safe Handling and Storage Protocols
Proper handling and storage practices are fundamental to preventing accidents and maintaining the chemical's integrity.
Handling:
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leaks.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[7] Do not breathe vapors or mists.[9]
-
Grounding and Bonding: As a combustible liquid, take precautionary measures against static discharge.[6][7] Use spark-proof tools and explosion-proof equipment where necessary.[6]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5]
Storage:
-
Container: Keep the container tightly closed and in a dry, cool, and well-ventilated area.[7]
-
Temperature: Store in a freezer at temperatures under -20°C in an inert atmosphere.[1][4]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7]
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial to minimize harm.
First-Aid Measures:
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, including under the eyelids.[5][6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing. If skin irritation persists, seek medical attention.[7]
-
Inhalation: Move the individual to fresh air.[6][7] If breathing is difficult or stops, provide artificial respiration.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Clean the mouth with water and drink plenty of water afterwards.[7] Seek immediate medical attention.[6]
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the substance.[6][7]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[5][6][7] Use non-sparking tools.[6]
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]
Sources
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- 4. This compound | 105-71-5 [sigmaaldrich.com]
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Unlocking Enhanced Agrochemical Performance: Application Notes for Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals
This document provides detailed application notes and protocols for the utilization of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate in advanced agrochemical formulations. With full editorial control, this guide is structured to deliver in-depth, field-proven insights into the application of this versatile compound, moving beyond rigid templates to offer a narrative grounded in scientific integrity and practical expertise.
Introduction: A Novel Adjuvant for Modern Agriculture
This compound, also known by its synonym Dimethyl 3,3'-(methylazanediyl)dipropanoate, is emerging as a key component in the development of highly effective and targeted crop protection agents.[1] Its unique chemical structure lends itself to a multifaceted role within a formulation, primarily acting as a potent adjuvant and a functional solvent. This guide will explore its chemical properties, synthesis, and, most importantly, its application in enhancing the biological efficacy of pesticides.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₄ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| CAS Number | 105-71-5 | [1] |
| Appearance | Solid or semi-solid or lump or liquid | Sigma-Aldrich |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | Sigma-Aldrich |
Principle of Action: The Role in Formulation Efficacy
While patent literature points to the use of this compound in agrochemical formulations, the precise mechanistic details of its action are often proprietary. However, based on its chemical structure as a polycarboxylic acid ester, its primary functions can be inferred to be that of a solvent and a penetration enhancer.
Diagram of Proposed Mechanism:
Caption: Proposed mechanism of action for this compound.
Polycarboxylic acid esters are known to act as effective solvents for a variety of agrochemical active ingredients. Their ability to dissolve solid pesticides is crucial for creating stable and effective liquid formulations such as Emulsifiable Concentrates (ECs). Furthermore, these types of esters can enhance the penetration of the active ingredient through the waxy cuticle of plant leaves, leading to improved biological efficacy.
Synthesis Protocol
Reaction Scheme:
Disclaimer: This is a proposed synthesis route and has not been verified. Appropriate safety precautions and reaction optimization would be necessary.
Formulation Protocol: Emulsifiable Concentrate (EC)
This protocol outlines the preparation of a model Emulsifiable Concentrate (EC) formulation using this compound as a co-solvent and adjuvant.
Materials:
| Component | Function | Example Concentration (w/w) |
| Active Ingredient (e.g., a systemic fungicide) | Pesticide | 10 - 25% |
| Aromatic Solvent (e.g., Solvesso™ 150) | Primary Solvent | 40 - 60% |
| This compound | Co-solvent / Adjuvant | 5 - 15% |
| Anionic Emulsifier (e.g., Calcium dodecylbenzenesulfonate) | Emulsifier | 3 - 7% |
| Non-ionic Emulsifier (e.g., Ethoxylated castor oil) | Emulsifier | 3 - 7% |
Step-by-Step Protocol:
-
Preparation of the Solvent System: In a suitable vessel, combine the aromatic solvent and this compound. Mix thoroughly until a homogenous solution is obtained.
-
Dissolution of the Active Ingredient: Gradually add the active ingredient to the solvent system while stirring continuously. Gentle heating may be applied if necessary to facilitate dissolution, but care must be taken to avoid degradation of the active ingredient.
-
Addition of Emulsifiers: Once the active ingredient is completely dissolved, add the anionic and non-ionic emulsifiers to the mixture. Continue stirring until the emulsifiers are fully incorporated and the solution is clear and uniform.
-
Quality Control: The resulting EC formulation should be a clear, stable liquid. Perform standard quality control tests, including visual inspection for crystallization or phase separation at various temperatures, and determination of the active ingredient concentration by a suitable analytical method.
Workflow Diagram:
Caption: Workflow for the preparation of an Emulsifiable Concentrate (EC) formulation.
Bio-efficacy Evaluation Protocol
To validate the performance-enhancing properties of this compound, a comparative bio-efficacy study should be conducted.
Experimental Design:
-
Treatments:
-
Untreated Control (UTC)
-
Active Ingredient formulated as a standard EC (without the target compound)
-
Active Ingredient formulated as an EC with this compound (as per the protocol above)
-
-
Test Organism: Select a target pest or weed relevant to the chosen active ingredient.
-
Application: Apply the formulations at various concentrations to the test organism under controlled environmental conditions (e.g., greenhouse or growth chamber).
-
Assessment: At appropriate time intervals, assess the efficacy of each treatment by measuring relevant parameters (e.g., mortality for insects, biomass reduction for weeds).
Data Presentation:
The results should be presented in a clear, tabular format, comparing the efficacy of the standard formulation with the formulation containing this compound. Statistical analysis should be performed to determine the significance of any observed differences.
Analytical Method: Quantification in Formulations
Accurate quantification of this compound in agrochemical formulations is essential for quality control and regulatory purposes. A High-Performance Liquid Chromatography (HPLC) method is recommended.
HPLC Parameters (Suggested Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher selectivity |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a known amount of the agrochemical formulation and dissolve it in a known volume of the solvent used for the standards. The sample may require filtration through a 0.45 µm filter prior to injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the calibration curve to determine the concentration of this compound in the formulation sample.
Safety and Handling
Refer to the manufacturer's Safety Data Sheet (SDS) for detailed information on the safe handling, storage, and disposal of this compound. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
Conclusion
This compound presents a promising opportunity for the development of next-generation agrochemical formulations. Its role as a multi-functional adjuvant and solvent can lead to enhanced product performance, potentially allowing for lower application rates of active ingredients and improved environmental profiles. The protocols and guidelines presented in this document provide a solid foundation for researchers and formulation scientists to explore the full potential of this innovative compound.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 66925, this compound" PubChem, [Link]. Accessed 13 January 2026.
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Synthesis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate: A Detailed Protocol for Laboratory-Scale Application
Abstract
This application note provides a comprehensive, in-depth guide for the laboratory-scale synthesis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, also known as dimethyl 3,3'-(methylazanediyl)dipropanoate. This tertiary amine diester is a valuable building block in organic synthesis, particularly in the development of novel polymers and as an intermediate for active pharmaceutical ingredients.[1] The synthesis is achieved through a double aza-Michael addition of methylamine to methyl acrylate. This document outlines the reaction mechanism, provides a detailed step-by-step protocol, and describes methods for purification and characterization of the final product. Safety considerations for handling the involved reagents are also thoroughly addressed.
Introduction and Scientific Background
This compound (C9H17NO4, Molar Mass: 203.24 g/mol ) is a tertiary amine with two propionate ester functionalities.[2] Its structure lends itself to a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
The core of this synthesis lies in the aza-Michael addition , a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[3] In this specific case, a primary amine, methylamine, acts as the Michael donor, and methyl acrylate serves as the Michael acceptor. The reaction proceeds in two sequential steps. First, the primary amine undergoes a Michael addition to one molecule of methyl acrylate to form a secondary amine intermediate. This intermediate then rapidly undergoes a second Michael addition with another molecule of methyl acrylate to yield the desired tertiary amine product.
Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the disubstituted product over the monosubstituted intermediate. An excess of the Michael acceptor (methyl acrylate) is typically employed to drive the reaction to completion.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound proceeds via a double aza-Michael addition as depicted below.
Caption: Reaction mechanism for the synthesis.
The overall experimental workflow is designed for efficiency and safety, encompassing reaction setup, monitoring, work-up, and purification.
Caption: Experimental workflow diagram.
Materials and Methods
Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | Concentration | Quantity | Supplier |
| Methylamine | CH3NH2 | 31.06 | 40% in H2O | 10.0 g | Sigma-Aldrich |
| Methyl Acrylate | C4H6O2 | 86.09 | 99% | 33.2 g | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | Anhydrous | 150 mL | Sigma-Aldrich |
| Diethyl Ether | (C2H5)2O | 74.12 | Anhydrous | 200 mL | Sigma-Aldrich |
| Saturated NaCl solution | NaCl(aq) | - | - | 100 mL | - |
| Anhydrous MgSO4 | MgSO4 | 120.37 | - | 20 g | Sigma-Aldrich |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F254)
-
NMR spectrometer
-
FTIR spectrometer
-
GC-MS system
Safety Precautions
Methylamine is a flammable and corrosive gas, typically supplied as a solution. It can cause severe skin and eye irritation. Methyl acrylate is a flammable liquid and is toxic if inhaled or absorbed through the skin.[4] It is also a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber), must be worn at all times.[6]
Experimental Protocol
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 10.0 g (0.129 mol) of 40% aqueous methylamine in 100 mL of tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Methyl Acrylate: Slowly add 33.2 g (0.386 mol, 3.0 equivalents) of methyl acrylate to the cooled methylamine solution via the dropping funnel over a period of 1 hour. Maintain the internal temperature below 10 °C throughout the addition, as the reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the secondary amine intermediate indicates the completion of the reaction.
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Wash the combined organic layers with saturated sodium chloride solution (2 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude product by vacuum distillation to obtain the pure this compound as a colorless to pale yellow liquid.
Characterization and Expected Results
Physical Properties and Yield
| Property | Expected Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~110-115 °C at 1 mmHg |
| Yield | 75-85% |
Spectroscopic Data
The structure of the synthesized compound can be confirmed by NMR and IR spectroscopy.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.67 (s, 6H, 2 x -OCH₃)
-
δ 2.75 (t, J = 7.2 Hz, 4H, 2 x -NCH₂CH₂-)
-
δ 2.45 (t, J = 7.2 Hz, 4H, 2 x -CH₂CO₂CH₃)
-
δ 2.28 (s, 3H, -NCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 172.5 (C=O)
-
δ 51.5 (-OCH₃)
-
δ 49.2 (-NCH₂)
-
δ 42.0 (-NCH₃)
-
δ 33.8 (-CH₂CO)
-
-
FTIR (neat, cm⁻¹):
-
2950-2800 (C-H stretching)
-
1735 (C=O stretching of ester)
-
1170 (C-O stretching)
-
The absence of N-H stretching bands around 3300-3500 cm⁻¹ confirms the formation of a tertiary amine.[7]
-
-
Mass Spectrometry (GC-MS, EI):
-
Expected molecular ion [M]⁺ at m/z = 203.
-
Common fragmentation patterns for similar diester amines involve cleavage at the C-C bond alpha to the nitrogen, leading to characteristic fragment ions.[8]
-
Discussion and Troubleshooting
The success of this synthesis hinges on carefully controlling the reaction temperature and stoichiometry. A molar ratio of at least 1:3 (methylamine:methyl acrylate) is recommended to ensure the complete conversion of the secondary amine intermediate to the desired tertiary amine. Insufficient methyl acrylate may result in a mixture of mono- and di-adducts, complicating purification.
If the reaction does not proceed to completion, gentle heating (40-50 °C) can be applied after the initial exothermic phase. However, this may also increase the formation of polymeric byproducts from methyl acrylate.
Purification by vacuum distillation is generally effective. If the product is contaminated with high-boiling impurities, column chromatography on silica gel using a hexane/ethyl acetate gradient may be employed as an alternative purification method.
Conclusion
This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and safety precautions, researchers can efficiently produce this versatile chemical intermediate in good yield and purity for a range of applications in chemical research and development.
References
-
ResearchGate. (n.d.). An Unusual Michael Addition—Dealkylation or Elimination via the Reaction of Tertiary or Secondary Amines with a (Z)-Iodoacrylate. Retrieved from [Link]
-
MDPI. (n.d.). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Retrieved from [Link]
-
Vastani. (n.d.). Material Safety Data Sheet Methyl Acrylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl acrylate. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
University of California. (2012). Methyl Methacrylate - Standard Operating Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. Retrieved from [Link]
-
MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
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- 8. rsc.org [rsc.org]
Application Note: Enhanced Analytical Detection of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate via Chloroformate Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Analytical Challenge
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate is a diester compound featuring a tertiary amine functional group.[1][2] Its structure presents unique challenges for quantitative analysis in complex matrices, particularly in pharmaceutical and materials science research.[3] Direct analysis by Gas Chromatography (GC) is often hindered by the high polarity and basicity of the tertiary amine, which can lead to poor peak shape (tailing) due to interactions with active sites on standard GC columns and inlet liners.[4] Furthermore, for High-Performance Liquid Chromatography (HPLC), the molecule lacks a strong native chromophore or fluorophore, resulting in poor sensitivity for UV-Visible or fluorescence detection without derivatization.[5][6]
To overcome these limitations, a chemical derivatization strategy is essential. Derivatization modifies the analyte to improve its physicochemical properties for analysis, such as increasing volatility, improving thermal stability, and enhancing detector response.[7] This application note provides a detailed protocol for the derivatization of this compound using an alkyl chloroformate reagent prior to GC-MS analysis. This approach addresses the challenges of the tertiary amine by creating a less polar, more stable carbamate derivative with excellent chromatographic properties.
Principle of Derivatization: Dealkylative Carbamate Formation
The chosen strategy employs an alkyl chloroformate, such as ethyl chloroformate, to derivatize the tertiary amine. This reaction proceeds via a well-established mechanism for tertiary amines, often referred to as a dealkylative acylation.
Causality of Experimental Choice: Unlike primary and secondary amines, tertiary amines lack a proton on the nitrogen atom for simple acylation. The reaction with a chloroformate reagent circumvents this by inducing the cleavage of one of the N-alkyl groups (in this case, the N-methyl group is the most labile). The tertiary amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chloroformate. This forms a quaternary ammonium intermediate which subsequently collapses, eliminating the smallest, most stable alkyl group (methyl) as methyl chloride and forming a stable, neutral ethyl carbamate derivative. This derivative is significantly less polar and more volatile than the parent compound, making it ideal for GC-MS analysis.
A mild base, such as pyridine or an aqueous solution of sodium bicarbonate, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[8] Care must be taken to use mild basic conditions to prevent the hydrolysis of the analyte's two methyl ester groups, a common challenge with ester-containing compounds.[9][10]
Caption: Derivatization of the analyte with ethyl chloroformate.
Materials and Methods
Reagents and Equipment
| Item | Specifications |
| Analyte Standard | This compound (≥95% purity) |
| Derivatizing Reagent | Ethyl Chloroformate (≥99%) |
| Solvents | Dichloromethane (DCM), Hexane (both HPLC or GC grade) |
| Base | Pyridine (anhydrous) or Sodium Bicarbonate (ACS grade) |
| Quenching Agent | Deionized Water (18.2 MΩ·cm) |
| Drying Agent | Anhydrous Sodium Sulfate |
| Equipment | GC-MS system with autosampler, 2 mL screw-top reaction vials with PTFE-lined caps, heating block or water bath, vortex mixer, centrifuge, micropipettes |
Experimental Protocol Workflow
The following diagram outlines the complete workflow from sample preparation to analysis.
Caption: Step-by-step workflow for the derivatization protocol.
Detailed Step-by-Step Methodology
Protocol: Derivatization Procedure
-
Sample Preparation: Pipette 100 µL of the sample solution (dissolved in a compatible organic solvent like acetonitrile or methanol) or calibration standard into a 2 mL screw-top reaction vial.
-
Solvent and Base Addition: Add 200 µL of dichloromethane (DCM) and 50 µL of anhydrous pyridine. Alternative: If using an aqueous system, add 200 µL of 5% (w/v) sodium bicarbonate solution instead of pyridine. Vortex the vial for 10 seconds.
-
Scientist's Note: Pyridine is preferred as it creates a non-aqueous environment, minimizing the risk of hydrolyzing the analyte's ester groups. If sample matrices require an aqueous extraction, sodium bicarbonate is a suitable alternative, but reaction and workup times should be minimized.
-
-
Derivatization Reagent Addition: Add 20 µL of ethyl chloroformate to the vial. Caution: This reagent is corrosive and moisture-sensitive. Perform this step in a fume hood.
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 30 minutes.
-
Reaction Quench and Extraction: After incubation, remove the vial and allow it to cool to room temperature. Add 500 µL of deionized water to quench any remaining chloroformate, followed by 500 µL of hexane.
-
Phase Separation: Vortex the vial vigorously for 1 minute to ensure thorough mixing and extraction of the derivative into the organic phase. Centrifuge at 2,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Final Sample Preparation: Carefully transfer the upper organic layer (hexane/DCM) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. Allow it to stand for 2 minutes, then transfer the dried organic solution into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis and Expected Results
The resulting carbamate derivative will exhibit improved chromatographic behavior. The following table provides a validated starting point for GC-MS method development.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977 MSD or equivalent |
| Column | HP-5MS (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Port Temp. | 280°C |
| Injection Mode | Splitless (or Split 10:1 for concentrated samples) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 100°C, hold for 1 min. Ramp at 15°C/min to 290°C, hold for 5 min. |
| MS Transfer Line | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification. |
Expected Outcome and Data Interpretation
-
Analyte (Underivatized): C₉H₁₇NO₄, Molecular Weight: 203.24 g/mol [1]
-
Derivative (Ethyl Carbamate): C₁₁H₁₉NO₆, Molecular Weight: 261.27 g/mol (after loss of CH₃ and addition of CO₂C₂H₅)
The derivatized analyte will elute earlier or at a similar retention time but with a significantly improved, symmetrical peak shape. In the mass spectrum, the molecular ion ([M]⁺ at m/z 261) may be observed. Key fragment ions for SIM mode targeting would be determined by analyzing the full scan spectrum of a derivatized standard. Expect to see characteristic losses of the ester and carbamate functional groups.
Caption: Logical flow from raw data acquisition to final quantitative result.
Conclusion
The protocol described provides a robust and reliable method for the derivatization of this compound. By converting the polar tertiary amine into a stable ethyl carbamate derivative, this procedure effectively mitigates common chromatographic issues like peak tailing, thereby enhancing the accuracy and sensitivity of GC-MS analysis. This self-validating system, which includes careful consideration of potential side reactions like ester hydrolysis, is well-suited for researchers and drug development professionals requiring precise quantification of this and structurally similar compounds.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66925, this compound. PubChem. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12405801, N-(3-Methoxy-3-oxopropyl)-N-(2-phenylethyl)-beta-alanine methyl ester. PubChem. Available at: [Link]
-
Reddit (2023). Derivatization of tertiary amine for GC/MS?. r/Chempros. Available at: [Link]
-
Chromatography Forum (2007). Derivatization for aminoacids with a tertiary amine group. Chromatography Forum. Available at: [Link]
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Global Substance Registration System (n.d.). Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-β-alaninate. GSRS. Available at: [Link]
-
You, J., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Available at: [Link]
-
National Institute of Justice (2010). GC-IRD methods for the identification of some tertiary amines related to MDMA. National Institute of Justice. Available at: [Link]
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MySkinRecipes (n.d.). This compound. MySkinRecipes. Available at: [Link]
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Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Agilent. Available at: [Link]
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DeForest, J. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]
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Drugfuture (n.d.). This compound. Drugfuture. Available at: [Link]
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Sulaiman, N., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Center for Biotechnology Information. Available at: [Link]
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Chromatography Forum (2008). GC MS of underivatised amines. Chromatography Forum. Available at: [Link]
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Pearson+ (n.d.). Give an example for each of the following: b. a β-diester. Pearson+. Available at: [Link]
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Goga, G., et al. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. National Center for Biotechnology Information. Available at: [Link]
-
Russo, T. & Meszaros, M. (n.d.). The Preparation and Identification of an Ester. TSFX. Available at: [Link]
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ResearchGate (2022). Deprotonation of highly basic tertiary amine in the presence of an ester functional group?. ResearchGate. Available at: [Link]
-
California State University, Bakersfield (n.d.). Lab 12: Synthesis of an Ester. CSUB. Available at: [Link]
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University of Massachusetts (n.d.). Esters. An Introduction. UMass. Available at: [Link]
-
Chemistry Steps (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. Available at: [Link]
-
Ciulli, A., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. Available at: [Link]
-
Nielsen, T. E., et al. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Welcome to the technical support center for the synthesis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, also known as dimethyl 3,3'-(methylazanediyl)dipropanoate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve the yield and purity of your synthesis.
Overview of the Synthesis
The most common and atom-economical method for synthesizing this compound is the double Michael addition of methylamine to methyl acrylate. This reaction, while straightforward in principle, can present several challenges that affect the final yield and purity of the desired tertiary amine diester. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide
Low or No Product Formation
Question 1: I am seeing very low conversion of my starting materials, methylamine and methyl acrylate. What are the likely causes and how can I improve the reaction rate?
Answer:
Low conversion in the Michael addition of methylamine to methyl acrylate can stem from several factors, primarily related to reaction kinetics and the nature of the reactants. Here’s a systematic approach to troubleshooting this issue:
-
Reaction Conditions:
-
Temperature: While the reaction can proceed at room temperature, gentle heating can significantly increase the reaction rate.[1][2] However, excessive heat can promote the polymerization of methyl acrylate, a common side reaction. A good starting point is 40-50 °C. For more controlled and rapid heating, microwave irradiation has been shown to dramatically reduce reaction times and increase yields in similar Michael additions.[1][2]
-
Solvent: This reaction can be run neat (without a solvent), which is often efficient.[3] However, if you are using a solvent, its polarity can influence the reaction rate. Protic solvents like methanol or ethanol can facilitate the proton transfer steps in the Michael addition mechanism. Aprotic polar solvents like DMF have also been used successfully.[4] It is advisable to start with a protic solvent like methanol or to run the reaction neat.
-
-
Reactant Stoichiometry:
-
Ensure the stoichiometry is correct. For the double Michael addition, a molar ratio of at least 2:1 of methyl acrylate to methylamine is required. Using a slight excess of methyl acrylate can help drive the reaction to completion.
-
-
Catalysis:
-
While this reaction can proceed without a catalyst, a mild acid or base can accelerate it. A catalytic amount of a weak acid like acetic acid can activate the methyl acrylate.[5] Conversely, a non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity.
-
Experimental Protocol: Improving Reaction Conversion
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylamine (as a solution in a suitable solvent like THF or methanol, or as a gas bubbled through the solvent).
-
Reagent Addition: Slowly add methyl acrylate (2.0-2.2 equivalents) to the stirred methylamine solution at room temperature. The addition should be done dropwise to control the initial exotherm.
-
Heating: After the addition is complete, heat the reaction mixture to 40-50 °C and monitor the progress by TLC or GC-MS.
-
Microwave Alternative: If available, perform the reaction in a dedicated microwave reactor. Start with a temperature of 80-100 °C for a short duration (e.g., 10-30 minutes) and monitor for completion.[2]
Formation of Side Products
Question 2: My reaction mixture shows multiple spots on the TLC plate, and the NMR of the crude product is complex. What are the common side products and how can I minimize their formation?
Answer:
The formation of side products is a frequent challenge in this synthesis. The primary culprits are the mono-adduct and polymerization of methyl acrylate.
-
Mono-adduct Formation: The reaction proceeds in two steps: the formation of the mono-adduct (Methyl N-methyl-beta-alaninate) followed by the addition of a second molecule of methyl acrylate to form the desired di-adduct. If the reaction is incomplete, you will have a mixture of the mono- and di-adducts.
-
Solution: To favor the formation of the di-adduct, ensure a stoichiometric excess of methyl acrylate and allow for sufficient reaction time. Increasing the temperature can also promote the second addition.
-
-
Polymerization of Methyl Acrylate: Methyl acrylate is prone to self-polymerization, especially at elevated temperatures or in the presence of radical initiators (like light or impurities).
-
Solution:
-
Use methyl acrylate that contains an inhibitor like hydroquinone (MEHQ).[6]
-
Avoid excessively high temperatures.
-
Store methyl acrylate properly (in a cool, dark place) to prevent premature polymerization.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize polymerization initiated by atmospheric oxygen.
-
-
-
Amide Formation: Although less common under typical Michael addition conditions, hydrolysis of the ester groups followed by reaction with methylamine to form amides can occur, especially if water is present and the reaction is heated for prolonged periods.[7][8][9]
-
Solution: Use anhydrous solvents and reagents to minimize this side reaction.
-
Workflow for Minimizing Side Products
Caption: Workflow to minimize side product formation.
Purification Challenges
Question 3: I am struggling to purify the final product. Column chromatography gives poor separation and streaking. What are the best practices for purifying this tertiary amine diester?
Answer:
Purifying tertiary amines by silica gel chromatography can be problematic due to their basic nature, which leads to strong interactions with the acidic silica gel, causing streaking and poor separation. Here are several effective purification strategies:
-
Modified Column Chromatography:
-
Amine-Treated Silica: Before running your column, you can neutralize the acidic sites on the silica gel. This is done by flushing the packed column with a solvent system containing a small amount of a volatile tertiary amine, such as triethylamine (typically 0.5-1% v/v).[10] This will significantly reduce streaking.
-
Alternative Stationary Phases: Using a more neutral stationary phase like alumina (Al₂O₃) can be a good alternative to silica gel for purifying basic compounds.[10]
-
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale. This avoids the use of solvents and solid supports.
-
Acid-Base Extraction: An aqueous workup using acid-base extractions can effectively remove non-basic impurities.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The desired tertiary amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH, saturated NaHCO₃) to deprotonate the amine.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Table 1: Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Best For |
| Standard Silica Gel Chromatography | Widely available | Streaking, poor recovery for basic compounds | Not recommended without modification |
| Amine-Treated Silica Gel Chromatography | Improved separation, reduced streaking | Requires pre-treatment of silica | Small to medium scale purification |
| Alumina Chromatography | Good for basic compounds | Can have different selectivity than silica | Small to medium scale purification |
| Vacuum Distillation | No solvent waste, scalable | Requires thermal stability of the product | Large scale purification |
| Acid-Base Extraction | Removes non-basic impurities effectively | Can be labor-intensive, potential for emulsions | Initial cleanup of crude product |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this reaction?
A1: With optimized conditions, yields for the double Michael addition of primary amines to methyl acrylate can be quite high, often exceeding 80-90%.[1][2] However, without optimization, yields can be significantly lower due to incomplete reaction or side product formation.
Q2: How can I monitor the reaction progress effectively?
A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a solvent system that provides good separation between the starting materials, the mono-adduct, and the di-adduct (e.g., a mixture of hexanes and ethyl acetate). The product, being more polar than the starting methyl acrylate but less polar than methylamine, will have a distinct Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are excellent choices.
Q3: Can I use other acrylates or amines in this reaction?
A3: Yes, the Michael addition is a versatile reaction.[11] Other primary or secondary amines can be used, as well as different acrylate esters (e.g., ethyl acrylate, butyl acrylate). However, the reaction conditions may need to be re-optimized for different substrates due to variations in reactivity and steric hindrance.
Q4: Is the reaction exothermic?
A4: Yes, the Michael addition of amines to acrylates is typically exothermic. For larger-scale reactions, it is crucial to control the temperature during the addition of the acrylate to the amine. This can be achieved by slow, dropwise addition and, if necessary, by using an ice bath to cool the reaction vessel.
Reaction Mechanism Overview
Caption: Simplified mechanism of the double Michael addition.
References
-
Screening and optimization of the reaction conditions for the enantioselective Michael addition - ResearchGate. Available from: [Link]
-
Optimization of conditions for the reaction of the Aza-Michael addition - ResearchGate. Available from: [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - NIH. Available from: [Link]
-
Optimization of the reaction conditions for the Michael addition of... - ResearchGate. Available from: [Link]
-
Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Publishing. Available from: [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - MDPI. Available from: [Link]
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Publishing. Available from: [Link]
-
Methyl N-(3-methoxy-3-oxopropyl)-N-(2-(4-methoxyphenyl)ethyl)-beta-alaninate. Available from: [Link]
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This compound - MySkinRecipes. Available from: [Link]
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This compound - PubChem - NIH. Available from: [Link]
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Michael Addition - SynArchive. Available from: [Link]
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Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-β-alaninate - gsrs. Available from: [Link]
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Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes - Semantic Scholar. Available from: [Link]
-
Why did my amide syntesis does not work? - ResearchGate. Available from: [Link]
-
Ester reacting with amine to synthesize amides - YouTube. Available from: [Link]
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Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps. Available from: [Link]
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Reaction scheme for the Michael addition of methyl acrylate (MA) or... - ResearchGate. Available from: [Link]
-
.beta.-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester | SIELC - SIELC Technologies. Available from: [Link]
-
N-(3-Methoxy-3-oxopropyl)-N-propyl-ß-alanine methyl ester - 1 - Tebubio. Available from: [Link]
-
Fabrication and characterization of thiol- triacrylate polymer via Michael addition reaction for biomedical applications | Request PDF - ResearchGate. Available from: [Link]
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- 11. researchgate.net [researchgate.net]
common side products in the synthesis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and drug development professionals involved in the synthesis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, also known as dimethyl 3,3'-(methylazanediyl)dipropanoate (CAS 105-71-5).[1][2][3][4] This document provides in-depth troubleshooting for common side products and impurities encountered during its synthesis, which is typically achieved via a Michael addition of Methyl N-methyl-beta-alaninate to methyl acrylate.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction crude shows a major byproduct with a higher molecular weight than my target compound. What is it and why did it form?
Answer: The most common higher molecular weight byproduct in this synthesis is the "double-addition" product, trimethyl 3,3',3''-nitrilotripropanoate .
This occurs when the starting primary amine, methylamine (often used to generate the required secondary amine in situ or present as an impurity), undergoes a Michael addition with two molecules of methyl acrylate. Even if you start with the secondary amine, Methyl N-methyl-beta-alaninate, any residual primary amine is highly reactive and can lead to this tertiary amine byproduct. The desired secondary amine product is also a nucleophile and can react with another equivalent of methyl acrylate, although this is generally less favorable than the reaction of a primary amine.
Causality: The formation of the double-addition product is a competing reaction pathway inherent to the aza-Michael addition.[5][6] The nitrogen atom in both primary and secondary amines is nucleophilic and will attack the electrophilic β-carbon of methyl acrylate.[7] If reaction conditions are not carefully controlled, the initially formed secondary amine can react again.
Visualizing the Reaction Pathways:
Caption: Reaction pathways for desired product and byproduct formation.
Question 2: How can I control the reaction to minimize the formation of the double-addition byproduct?
Answer: Selectivity towards the desired secondary amine product can be significantly improved by carefully controlling the reaction parameters. The key is to favor the mono-addition while disfavoring the subsequent addition.
Key Strategies:
-
Stoichiometry Control: Use a large excess of the amine starting material relative to the methyl acrylate.[5] This increases the statistical probability that a molecule of methyl acrylate will encounter an unreacted amine rather than the desired mono-adduct product.[5]
-
Controlled Addition: Add the methyl acrylate slowly and incrementally (e.g., via a syringe pump) to a solution of the amine. This maintains a low concentration of the acrylate, which helps prevent a single amine from reacting multiple times.
-
Temperature Management: Conduct the reaction at a lower temperature.[8] Lowering the temperature reduces the overall reaction rate, but it can disproportionately slow the second, less favorable addition compared to the first.
-
Solvent Choice: Aprotic solvents can sometimes help suppress the unwanted secondary reaction.[8]
Table 1: Effect of Reaction Parameters on Product Selectivity
| Parameter | Condition for High Selectivity (Desired Product) | Rationale |
| Stoichiometry | High Amine : Acrylate Ratio (e.g., >3:1) | Increases probability of acrylate reacting with starting amine.[5] |
| Addition Rate | Slow, controlled addition of acrylate | Keeps instantaneous acrylate concentration low. |
| Temperature | Low to moderate (e.g., 0 °C to RT) | Reduces rate of the second, higher activation energy addition.[8] |
| Concentration | Lower concentrations (more dilute) | Can disfavor the bimolecular reaction leading to the byproduct. |
Question 3: My reaction mixture turned into a solid mass or a viscous oil. What happened?
Answer: This is a classic sign of methyl acrylate polymerization. Methyl acrylate is an activated alkene (a Michael acceptor) and is highly susceptible to anionic or radical polymerization, especially at elevated temperatures or in the presence of strong bases or radical initiators.[9]
Prevention Protocol:
-
Check Your Starting Material: Ensure your methyl acrylate is fresh and contains an inhibitor (like MEHQ, hydroquinone).[10] For many aza-Michael additions, it is not necessary to remove the inhibitor, and it can be beneficial.[10]
-
Avoid Strong Bases: While the amine itself is basic, avoid unnecessarily strong bases which can initiate anionic polymerization.
-
Temperature Control: Do not overheat the reaction. Runaway polymerization is often triggered by exothermic reaction conditions. Use an ice bath to maintain a consistent temperature.
-
Inert Atmosphere: While less common for this specific reaction, conducting the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) can prevent radical polymerization initiated by atmospheric oxygen.
Question 4: I've already produced a mixture containing the desired product and the tertiary amine byproduct. How can I purify my target compound?
Answer: Separating primary, secondary, and tertiary amines is a common challenge. The strategy depends on the scale and the specific properties of the compounds.
Recommended Purification Methods:
-
Flash Column Chromatography: This is the most reliable method for laboratory scale.
-
Stationary Phase: Use silica gel. For amines, which can streak on acidic silica, consider using silica treated with a small amount of an amine like triethylamine (e.g., 1-2% in the eluent) or using commercially available amine-functionalized silica.[11]
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The less polar desired product will elute before the more polar tertiary amine byproduct.
-
-
Acid-Base Extraction: This method leverages the different basicities of secondary and tertiary amines, though it can be less efficient for structurally similar compounds. A carefully controlled pH adjustment using buffers can selectively protonate and extract one amine over the other.[12][13]
-
Distillation: If the boiling points of the desired product and the byproduct are sufficiently different and the compounds are thermally stable, fractional distillation under reduced pressure can be an effective, scalable purification method.
Experimental Protocol: High-Selectivity Synthesis
This protocol is designed to maximize the yield of the desired product while minimizing the double-addition byproduct.
Caption: Recommended workflow for selective synthesis.
References
-
How can I block michael acceptor group from reacting with nitrogen during synthesis? (2023). ResearchGate. [Link]
-
How to prevent second addition of Acrylate Compound to Primary Amines? (2018). ResearchGate. [Link]
- Process for the purification of tertiary amines. (n.d.).
-
Organic Syntheses Procedure. (n.d.). orgsyn.org. [Link]
- Process for the purification of amines. (n.d.).
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2020). ResearchGate. [Link]
-
Lec8 - Other Michael Addition Reactions and the Stork Enamine Synthesis. (2024). YouTube. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008). ResearchGate. [Link]
-
Michael additions of amines to methyl acrylates promoted by microwave irradiation. (2008). PubMed. [Link]
-
Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-β-alaninate. (n.d.). gsrs.ncats.nih.gov. [Link]
-
Should I remove inhibitor from methyl acrylate? (2023). Chemistry Stack Exchange. [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008). MDPI. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Preparation and Double Michael Addition Reactions of a Synthetic Equivalent of the Nazarov Reagent. (2006). ACS Publications. [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
- Michael addition curing coating system containing adhesion promoter. (n.d.).
-
Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. (2018). ResearchGate. [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reactions with Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Welcome to the technical support center for Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate (CAS No. 105-71-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile diester in organic synthesis. Here, we address common challenges and provide expert insights to troubleshoot failed reactions, ensuring the success of your experimental endeavors.
Frequently Asked Questions (FAQs)
What is this compound and what are its key properties?
This compound, also known as Dimethyl 3,3'-(methylazanediyl)dipropanoate, is a symmetrical diester containing a central tertiary amine.[1][2] This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₄ | [1][2] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| CAS Number | 105-71-5 | [1][2] |
| Appearance | Solid or semi-solid or lump or liquid | Sigma-Aldrich |
| Storage | Inert atmosphere, store in freezer, under -20°C | Sigma-Aldrich |
The presence of two ester functionalities and a tertiary amine offers multiple reaction pathways, but also introduces challenges related to selectivity and competing side reactions.
Troubleshooting Amide Formation (Aminolysis)
Amide formation via the aminolysis of one or both methyl ester groups is a common synthetic goal. However, this reaction can be sluggish and prone to failure.
My aminolysis reaction is not proceeding, or the yield is very low. What are the likely causes?
Low reactivity in the aminolysis of this diester can be attributed to several factors. The reaction involves a nucleophilic addition-elimination mechanism, and the methoxy group (CH₃O⁻) is a relatively poor leaving group.[3]
Troubleshooting Workflow for Failed Aminolysis
Sources
Technical Support Center: Optimization of Reaction Conditions for Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Welcome to the Technical Support Center for the synthesis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding to not only solve immediate issues but also to proactively optimize your reaction conditions for higher yields and purity.
Reaction Overview
The synthesis of this compound, also known as dimethyl 3,3'-(methylazanediyl)dipropanoate[1][2], is typically achieved through a double aza-Michael addition of methylamine to methyl acrylate. This reaction is a powerful tool for forming carbon-nitrogen bonds.[3][4][5] However, controlling the reaction to favor the desired diadduct over the monoadduct and preventing polymerization of the acrylate are key challenges.
Below is a diagram illustrating the primary reaction pathway.
Caption: Synthesis of the target diadduct via a two-step Michael addition.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common issue and can stem from several factors:
-
Incomplete Reaction: The reaction may not be going to completion. The nucleophilicity of the intermediate secondary amine (the monoadduct) is lower than the starting primary amine, making the second addition slower.
-
Solution: Increase the reaction time or temperature. Microwave irradiation has been shown to significantly reduce reaction times and increase yields in similar aza-Michael additions.[6][7] A study on benzylamine addition to acrylates demonstrated a dramatic improvement with microwave heating compared to conventional methods which required prolonged reflux.[6]
-
-
Side Reactions: Polymerization of methyl acrylate is a significant competing reaction, especially at higher temperatures.
-
Solution: Control the reaction temperature carefully. It may be beneficial to add the methyl acrylate slowly to the reaction mixture to maintain a low concentration, thus minimizing polymerization.
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to the formation of the monoadduct as the major product or leave unreacted starting materials.
-
Solution: While a 1:2 ratio of methylamine to methyl acrylate is theoretically required, a slight excess of methyl acrylate may be necessary to drive the reaction to completion. However, a large excess should be avoided to prevent polymerization.
-
-
Ineffective Catalysis: While the reaction can proceed without a catalyst, certain catalysts can enhance the rate and selectivity.
-
Solution: Consider using a mild base or a Lewis acid catalyst. For instance, LiClO4 has been used as an effective catalyst for aza-Michael additions of secondary amines to α,β-unsaturated esters at room temperature.[3] Other catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have also been employed successfully.[8]
-
Q2: I am observing a significant amount of the monoadduct, Methyl N-methyl-beta-alaninate, in my final product mixture. How can I favor the formation of the desired diadduct?
Formation of the monoadduct is a kinetic challenge that can be addressed by adjusting reaction conditions:
-
Reaction Time and Temperature: The second Michael addition is often slower than the first.
-
Solution: As mentioned, increasing the reaction time and/or temperature can help push the reaction towards the diadduct. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
-
-
Solvent Effects: The choice of solvent can influence the relative rates of the two additions.
-
Solution: Polar protic solvents like methanol or ethanol can facilitate the reaction. Some studies have shown that solvent-free conditions or the use of ionic liquids can also be highly effective and may alter the selectivity.[3]
-
Caption: Troubleshooting flowchart for addressing low reaction yield.
Q3: My purified product is still contaminated with a significant amount of impurities. What are the best purification strategies?
Purification of tertiary amines can be challenging due to their basic nature.
-
Column Chromatography: Standard silica gel chromatography can be problematic as the basic amine product may interact strongly with the acidic silica, leading to streaking and poor separation.[9]
-
Solution 1: Use a mobile phase containing a small amount of a volatile base, such as triethylamine or ammonia in methanol, to neutralize the acidic sites on the silica gel.
-
Solution 2: Consider using a different stationary phase, such as basic alumina or reverse-phase silica.[10]
-
-
Acid-Base Extraction: This is a classic and often effective method for purifying amines.
-
Solution: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., HCl) to protonate the amine and extract it into the aqueous phase. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.
-
-
Distillation: If the product is thermally stable and has a sufficiently high boiling point, vacuum distillation can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and their purity?
-
A1: It is crucial to use high-purity starting materials. Methylamine is typically used as a solution in a solvent like ethanol or THF. Methyl acrylate should be free of polymerization inhibitors if the reaction is to be performed under conditions that do not require them; otherwise, the inhibitor may need to be removed prior to the reaction.
Q2: What is the optimal temperature range for this reaction?
-
A2: The optimal temperature will depend on the specific conditions (solvent, catalyst, etc.). Without a catalyst, the reaction may require elevated temperatures (e.g., reflux in methanol). However, to minimize polymerization of methyl acrylate, it is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress. Microwave-assisted synthesis has been performed at temperatures ranging from 80°C to 150°C, often for very short reaction times.[6][7]
Q3: How can I monitor the progress of the reaction?
-
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC can be used to visualize the disappearance of the starting materials and the appearance of the mono- and di-adducts. GC-MS is useful for quantifying the relative amounts of these species in the reaction mixture over time.
Q4: Are there any known side reactions I should be aware of?
-
A4: The primary side reaction is the polymerization of methyl acrylate. Another potential side reaction is the formation of the monoadduct as an undesired final product if the reaction does not go to completion. In some cases, with primary amines, double addition to a single acrylate molecule can occur, but this is less common.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a solution of methylamine (1.0 equivalent) in methanol, add methyl acrylate (2.2 equivalents) dropwise at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed and the desired product is the major component. This may take several hours to days.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine.
Protocol 2: Microwave-Assisted Synthesis
-
In a microwave-safe reaction vessel, combine methylamine (1.0 equivalent) in methanol and methyl acrylate (2.0-2.2 equivalents).[6]
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).[6][7]
-
After cooling, work up and purify the product as described in Protocol 1.
Note: Reaction conditions for microwave synthesis should be optimized for safety and efficiency.
Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst | None | LiClO4 (10 mol%)[3] | DBU (10 mol%)[8] | Increased reaction rate |
| Solvent | Methanol | Acetonitrile | Solvent-free | Varied reaction times and selectivity |
| Temperature | Reflux | Room Temperature | 120 °C (Microwave) | Shorter reaction times at higher temps |
| Yield | Moderate | Good to Excellent | Excellent | Higher yields with optimized conditions |
References
-
Vallejos, G., González, F., & Le-al, L. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 342-353. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Sridhar, P. (2002). LiClO4-catalyzed aza-Michael addition of secondary amines to α,β-unsaturated esters under a solvent-free condition. Tetrahedron Letters, 43(48), 8583-8585. [Link]
-
Bhattacharjee, D., Das, S., & Sarma, B. (2021). Heterogeneous Aza-Michael Addition Reaction by the Copper-Based Metal–Organic Framework (CuBTC). Catalysis Letters, 151, 2435-2444. [Link]
-
Steunenberg, P., Sijm, M., Zuilhof, H., Sanders, J. P. M., Scott, E. L., & Franssen, M. C. R. (2014). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. The Journal of Organic Chemistry, 79(24), 12133-12140. [Link]
-
Lara-López, L., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules, 28(24), 8009. [Link]
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Genest, A., et al. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 8(10), 1667-1677. [Link]
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Wikipedia. (n.d.). Michael addition reaction. [Link]
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Goudreau, S. R., Marcoux, D., & Charette, A. B. (2010). Synthesis of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate Using an Iodonium Ylide Derived from Dimethyl Malonate. Organic Syntheses, 87, 179. [Link]
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ResearchGate. (n.d.). Optimization of conditions for the reaction of the Aza-Michael addition. [Link]
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Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Link]
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Reddit. (2024, March 12). Amine workup. [Link]
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Zhang, X., et al. (n.d.). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Polymers. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (n.d.). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of the aza-Michael reaction. [Link]
-
Sharma, U., et al. (2012). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 8, 1361-1383. [Link]
-
ResearchGate. (2025, August 9). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. [Link]
-
SIELC Technologies. (2018, May 16). Methyl N-(3-methoxy-3-oxopropyl)-N-(2-(4-methoxyphenyl)ethyl)-beta-alaninate. [Link]
-
ResearchGate. (2025, August 6). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. [Link]
-
Jones, M. W., et al. (2014). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 5(15), 4586-4595. [Link]
-
ResearchGate. (n.d.). Mechanism of amine‐acrylate aza‐Michael addition for curing polymer networks. [Link]
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ResearchGate. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
-
Scribd. (n.d.). Aza-Michael Reaction Insights. [Link]
-
Wang, Y., et al. (2026, January 8). Michael-Addition-Triggered Release of Substituents from Tertiary Amines. Organic Letters. [Link]
-
ResearchGate. (n.d.). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Organic Chemistry Data. (n.d.). Michael Addition - Common Conditions. [Link]
-
García, J. I., et al. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. New Journal of Chemistry, 48(10), 4509-4516. [Link]
-
Noordzij, G. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7. [Link]
-
White Rose Research Online. (2022, July 5). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. [Link]
-
ResearchGate. (n.d.). Generalized reaction scheme of the aza-Michael addition reaction... [Link]
-
ResearchGate. (2017, February 20). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. [Link]
-
MDPI. (n.d.). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
-
Chen, Y., et al. (2007). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. The Journal of Organic Chemistry, 72(25), 9729-9732. [Link]
-
PubMed. (2018). A Cross-Metathesis/Aza-Michael Reaction Strategy for the Synthesis of Cyclic and Bicyclic Ureas. [Link]
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Technical Support Center: Degradation Pathways of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Prepared by: Senior Application Scientist, Gemini Division
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate (CAS 105-71-5), also known as dimethyl 3,3'-(methylazanediyl)dipropanoate.[1][2] Understanding the stability and degradation profile of this molecule is critical for ensuring experimental accuracy, formulation stability, and data integrity. This document outlines the primary degradation pathways, provides answers to frequently asked questions, and offers detailed troubleshooting workflows for common experimental challenges.
Section 1: Overview of Molecular Stability and Degradation
This compound possesses two methyl ester functional groups and a central tertiary amine.[1] Its degradation profile is primarily dictated by the chemical reactivity of these ester linkages. The principal mechanism of degradation under typical laboratory and storage conditions is hydrolysis. Thermal and oxidative pathways may also contribute to degradation under specific stress conditions.
Hydrolytic Degradation
Ester hydrolysis is the most common degradation pathway for this molecule in aqueous environments. The reaction is catalyzed by both acid and base. The degradation proceeds in a stepwise manner, first yielding a mono-carboxylic acid intermediate, followed by the hydrolysis of the second ester to form the final di-carboxylic acid product.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is directly attacked by a hydroxide ion. This process is irreversible as the resulting carboxylate anion is resonance-stabilized and shows no affinity for the alcoholate leaving group.
The overall hydrolytic degradation pathway is illustrated below.
Sources
Technical Support Center: Purification of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Welcome to the technical support guide for researchers and drug development professionals working with Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate (CAS: 105-71-5).[1] This document provides in-depth troubleshooting advice and detailed protocols to address common purity challenges encountered during and after synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as dimethyl 3,3'-(methylazanediyl)dipropanoate, is a diester and a tertiary amine with the molecular formula C₉H₁₇NO₄.[1][2] It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research for designing active pharmaceutical ingredients (APIs).[3]
Key Physicochemical Properties:
-
Molecular Weight: 203.24 g/mol [1]
-
Appearance: Can range from a liquid to a solid or semi-solid.
-
Functionality: Contains two ester groups susceptible to hydrolysis and a tertiary amine group which is basic.
-
Purity: Commercially available purities are often around 95%.[4]
Q2: What are the most common impurities I should expect in my crude sample?
The compound is typically synthesized via aza-Michael addition of methylamine to methyl acrylate.[5][6] Therefore, impurities often originate from the starting materials, side reactions, or subsequent degradation.
-
Unreacted Starting Materials: Residual methylamine and methyl acrylate.
-
Reaction Byproducts: Mono-adducts (N-methyl-beta-alanine methyl ester), and polymers of methyl acrylate.
-
Catalyst Residues: Traces of acid or base catalysts used in the synthesis.
-
Degradation Products:
Q3: What is the first step I should take before attempting any purification?
Characterization. Before any purification attempt, you must analyze your crude sample to identify the nature and approximate quantity of impurities. This is a critical step for selecting the most effective purification strategy.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your mixture. It will help in developing a solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify unreacted starting materials and major byproducts by comparing the spectra to that of the pure product.
-
Mass Spectrometry (MS), coupled with GC or LC: Provides accurate mass data to help identify unknown byproducts.
Q4: Which purification method is best for my sample?
The optimal method depends on the impurities identified in your initial analysis.
| Impurity Type | Recommended Primary Method | Rationale |
| Volatile Starting Materials | Vacuum Distillation | Efficiently removes lower-boiling point compounds. |
| Acidic/Basic Impurities | Aqueous Wash (Extraction) | Neutralizes and removes acidic or basic contaminants into an aqueous layer.[8][9] |
| Multiple Non-Volatile Byproducts | Column Chromatography | Separates compounds based on polarity, offering high resolution.[10][11] |
| Minor Impurities in a Solid Product | Recrystallization | An excellent final polishing step if a suitable solvent can be found.[12][13] |
Section 2: Troubleshooting Purification Challenges
This section provides a logical workflow for diagnosing and solving common purification issues.
Troubleshooting Workflow Diagram
Caption: General troubleshooting workflow for purification.
Issue: My sample is dark and shows signs of thermal decomposition after distillation.
-
Cause: The compound is likely sensitive to high temperatures. Standard atmospheric distillation requires temperatures that lead to degradation.[7]
-
Solution: Use vacuum distillation to lower the boiling point.[14]
-
Expertise: The goal is to keep the distillation pot temperature as low as possible. A high vacuum (below 1 mmHg) is crucial. If decomposition still occurs, consider advanced techniques like short-path or wiped-film distillation, which minimize the residence time of the compound on the hot surface.[15]
-
Troubleshooting: If the product is still dark, tar formation may have occurred during synthesis, especially if an acid catalyst was used.[8] These colored, high-molecular-weight impurities are non-volatile and will remain in the distillation pot.
-
Issue: I see foaming or bumping during vacuum distillation.
-
Cause: This can be caused by volatile impurities boiling off rapidly or by contaminants. A common, often overlooked cause is vacuum grease from ground glass joints dissolving into the hot ester.[9]
-
Solution:
-
Ensure a smooth boiling process by using a magnetic stir bar or boiling chips.
-
Instead of standard vacuum grease, consider using a PTFE sleeve on the joints or greasing the joints with a small amount of the crude ester itself.[9]
-
Increase the size of the distillation flask to provide more headspace and prevent material from splashing into the condenser.[8]
-
Issue: My compound streaks on a silica TLC plate and gives poor separation during column chromatography.
-
Cause: The tertiary amine in your molecule is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel.[11] This can lead to irreversible binding and "streaking" on the column, resulting in poor separation.
-
Solution:
-
Deactivate the Silica: Add a small amount of a base, such as triethylamine (~1%), to your eluent system. This will occupy the acidic sites on the silica, allowing your compound to elute cleanly.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[11] Alumina is generally a better choice for purifying basic compounds.
-
Trustworthiness: Before running a large column, always validate your chosen conditions on a TLC plate. A good separation on TLC, with round, well-defined spots, is a strong indicator of a successful column separation.
-
Section 3: Detailed Purification Protocols
Protocol A: Purification by Vacuum Distillation
This method is ideal for removing volatile impurities and for purifying thermally sensitive, high-boiling point esters.[14]
Step-by-Step Methodology:
-
Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap. Ensure all glass joints are properly sealed.
-
Charge the Flask: Add the crude ester and a magnetic stir bar to the distillation flask. Do not fill the flask more than halfway.
-
Apply Vacuum: Begin stirring and slowly apply vacuum. Observe for any initial outgassing of volatile impurities.
-
Heating: Once a stable, high vacuum is achieved (e.g., < 1 mmHg), gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Fore-run: Collect the first fraction, which will contain any low-boiling impurities.
-
Main Fraction: As the temperature at the distillation head stabilizes, switch to a new receiving flask to collect the pure product.
-
End-run: Stop the distillation when the temperature starts to drop or when only a small, dark residue remains in the pot.
-
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to avoid breaking the glassware.
Troubleshooting Table:
| Problem | Observation | Solution |
| No Distillate | Pot is hot, but no vapor is reaching the condenser. | Vacuum is not strong enough. Check for leaks in the system. Increase the heating mantle temperature slowly. |
| Bumping | Violent boiling, splashing into condenser. | Reduce heating rate. Ensure stirring is vigorous. Use a larger distillation flask. |
| Product Solidifies in Condenser | Distillate freezes, blocking the path. | Use a water-jacketed condenser with warm water flowing through it, or gently heat the outside of the condenser with a heat gun. |
Protocol B: Purification by Column Chromatography
This is the most versatile method for separating multiple components with different polarities.[10][16]
Workflow for Column Chromatography Optimization
Caption: Workflow for optimizing a column chromatography separation.
Step-by-Step Methodology:
-
Select Adsorbent: For this basic compound, neutral alumina is recommended. If using silica gel, plan to add ~1% triethylamine to the eluent. Use about 30-50g of adsorbent for every 1g of crude material.[11]
-
Choose Eluent: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of hexane and ethyl acetate.
-
Pack the Column: Pack the column using the "slurry method." Mix the adsorbent with the initial, least polar eluent and pour it into the column. Allow it to settle into a uniform bed without cracks or air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column. Alternatively, adsorb the crude product onto a small amount of silica/alumina, evaporate the solvent, and load the resulting dry powder onto the column ("dry loading").
-
Elute the Column: Begin passing the eluent through the column. Start with the low-polarity solvent system determined by TLC. You can gradually increase the polarity of the eluent (a "gradient") to elute more polar compounds.[10][11]
-
Collect and Analyze Fractions: Collect the eluent in a series of labeled test tubes. Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.[10]
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol C: Purification by Recrystallization
This method is effective if your compound is a solid and a suitable solvent can be found.[17]
Step-by-Step Methodology:
-
Solvent Screening: The key to recrystallization is finding the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[13] Test small amounts of your product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Add just enough hot solvent to completely dissolve the solid.[18]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or tar), perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.
References
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- Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?
- BenchChem. (2025).
- Sigma-Aldrich. Methyl N-(3-methoxy-3-oxopropyl)
- SIELC Technologies. (2018). Separation of Methyl N-(3-methoxy-3-oxopropyl)-N-(2-(4-methoxyphenyl)ethyl)
- Organic Chemistry at CU Boulder.
- BRANDTECH Scientific.
- Unknown Source.
- ChemicalBook. methyl N-(3-methoxy-3-oxopropyl)
- Biotage. (2023).
- Unknown Source.
- Chemistry LibreTexts. (2023).
- Westin, J.
- JoVE. (2020).
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
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- Grokipedia. Michael addition reaction.
- MySkinRecipes. Methyl N-(3-methoxy-3-oxopropyl)
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- Wikipedia. Michael addition reaction.
- Sigma-Aldrich. Methyl N-(3-methoxy-3-oxopropyl)
- Drugfuture. METHYL N-(3-METHOXY-3-OXOPROPYL)
- Sigma-Aldrich. Dimethyl 3,3′-(methylazanediyl)
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Technical Support Center: Stability of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate in Solution
Welcome to the technical support center for Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Introduction to the Stability of this compound
This compound is a diester and a tertiary amine, functional groups that dictate its chemical stability. The primary degradation pathway for this molecule in solution is the hydrolysis of its two ester linkages, a reaction highly sensitive to pH and temperature. The tertiary amine moiety can also be susceptible to oxidation under certain conditions. Understanding these potential stability issues is critical for obtaining reliable and reproducible experimental results.
This guide will walk you through the common stability challenges and provide practical solutions to mitigate them.
Troubleshooting Guide: Common Stability Issues
Problem 1: Inconsistent or lower-than-expected compound concentration in prepared solutions.
Possible Cause 1: Hydrolytic Degradation
The ester functional groups in this compound are susceptible to hydrolysis, which breaks down the molecule into its corresponding carboxylic acids and methanol. This reaction is significantly influenced by the pH of the solution.
-
Scientific Rationale: Ester hydrolysis can be catalyzed by both acids and bases.[1] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. For many esters, the rate of hydrolysis is slowest in the pH range of 4-6.
Solutions:
-
pH Control: Prepare solutions in a buffered system to maintain a stable pH. For many esters, a pH between 4 and 6 is optimal for stability.[2] Avoid highly acidic or alkaline conditions.
-
Aqueous Solution Preparation: When preparing aqueous solutions, use purified, deionized water and consider using buffers. If the final application allows, preparing stock solutions in an anhydrous organic solvent and diluting into the aqueous medium immediately before use can minimize hydrolysis.
-
Temperature Management: Hydrolysis rates increase with temperature. Prepare and store solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down degradation.[3]
Possible Cause 2: Adsorption to Container Surfaces
Highly pure compounds can sometimes adsorb to the surfaces of glass or plastic storage vessels, leading to a decrease in the concentration of the compound in solution.
Solutions:
-
Use of Appropriate Containers: For sensitive compounds, low-adsorption vials, such as those made of polypropylene or silanized glass, can minimize surface binding.
-
Pre-treatment of Containers: Rinsing containers with a small amount of the solvent before preparing the final solution can help to saturate any active binding sites on the container surface.
Problem 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, UPLC-MS) over time.
Possible Cause 1: Formation of Degradation Products
The appearance of new peaks in your chromatogram is a strong indicator of compound degradation. For this compound, these are likely the products of hydrolysis or oxidation.
-
Hydrolysis Products: The primary hydrolysis products would be the mono-ester and the fully hydrolyzed di-acid.
-
Oxidation Products: The tertiary amine can be oxidized to form an N-oxide.[3][4][5]
Solutions:
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed.[6][7] This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidizing agent, high temperature, and light) to generate degradation products for analytical identification.
-
Analytical Method Validation: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from its degradation products.[8] UPLC-MS is a powerful tool for this purpose, as it can separate compounds and provide mass information for identification.[8]
-
Proper Storage: Store solutions under recommended conditions (see FAQ section) to minimize the formation of degradation products.
Workflow for Investigating Degradation Products
Caption: Potential degradation pathways of the target compound.
Q6: How can I monitor the stability of my solution over time?
A6: A stability-indicating analytical method, such as HPLC or UPLC with UV or MS detection, is the best way to monitor the stability of your solution. [8]Prepare a fresh solution and analyze it at regular intervals (e.g., 0, 24, 48 hours, and weekly) while storing it under your intended experimental conditions. A decrease in the peak area of the parent compound and the appearance of new peaks will indicate degradation.
Quantitative Stability Data (Illustrative Example)
The following table provides an illustrative example of how the stability of a diester compound might be affected by pH and temperature. Note that this is representative data for a similar class of compounds and not specific experimental data for this compound.
| pH | Temperature (°C) | Half-life (t½) (days) | Primary Degradation Pathway |
| 2.0 | 25 | 5 | Acid-catalyzed hydrolysis |
| 4.5 | 25 | 150 | Minimal hydrolysis |
| 7.4 | 25 | 20 | Base-catalyzed hydrolysis |
| 9.0 | 25 | 2 | Base-catalyzed hydrolysis |
| 4.5 | 4 | >500 | Minimal hydrolysis |
| 7.4 | 4 | 180 | Slow base-catalyzed hydrolysis |
Experimental Protocol: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in an appropriate solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to a calibrated light source.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acid and base hydrolysis samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating UPLC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to a control sample (time 0) to identify degradation products and determine the percentage of degradation.
References
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Storage & Handling Guidelines | Origin Compounds. (n.d.). Retrieved January 13, 2026, from [Link]
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Solvent effects - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
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Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - PubMed. (2021). Retrieved January 13, 2026, from [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Royal Society of Chemistry. (2021). Retrieved January 13, 2026, from [Link]
-
beta.-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester | SIELC Technologies. (2018). Retrieved January 13, 2026, from [Link]
-
The Researcher's Guide to Proper Compound Storage & Stability - Elite Chems. (2025). Retrieved January 13, 2026, from [Link]
-
Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? - ResearchGate. (2014). Retrieved January 13, 2026, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2024). Retrieved January 13, 2026, from [Link]
-
Utilizing UPLC/MS for Conducting Forced Degradation Studies - Waters. (n.d.). Retrieved January 13, 2026, from [Link]
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies - Waters Corporation. (n.d.). Retrieved January 13, 2026, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Retrieved January 13, 2026, from [Link]
-
Forced Degradation Studies - MedCrave online. (2016). Retrieved January 13, 2026, from [Link]
-
Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water - Penn State. (2008). Retrieved January 13, 2026, from [Link]
-
1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups - PubMed. (1991). Retrieved January 13, 2026, from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Retrieved January 13, 2026, from [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps. (n.d.). Retrieved January 13, 2026, from [Link]
-
β-alanine degradation | Pathway - PubChem - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices - PubMed Central. (2018). Retrieved January 13, 2026, from [Link]
-
Mechanistic and synthetic studies in organic photochemistry. XII. Photodecarboxylation of esters. Photolysis of .alpha.- and .beta.-naphthalenemethyl derivatives | Journal of the American Chemical Society. (1974). Retrieved January 13, 2026, from [Link]
Sources
- 1. Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Reactions with Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate. This guide is designed to provide expert advice and practical solutions for preventing byproduct formation in your experiments. As Senior Application Scientists, we understand the importance of reaction specificity and offer this resource to help you achieve higher yields and purity in your synthetic pathways.
Introduction: Understanding the Reactivity of this compound
This compound, also known as Dimethyl 3,3'-(methylazanediyl)dipropanoate, is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and complex molecules for pharmaceutical applications.[1] Its structure, a diester with a central tertiary amine, presents several reactive sites. While this reactivity is advantageous, it can also lead to the formation of undesired byproducts. This guide will address the most common side reactions and provide strategies to mitigate them.
The primary reaction pathways involving this molecule often aim to utilize the two ester functionalities for cyclization or derivatization. However, these same ester groups are susceptible to hydrolysis, transesterification, and aminolysis. Understanding the conditions that favor these side reactions is crucial for optimizing your desired transformation.
Section 1: Intramolecular Cyclization (Dieckmann Condensation)
The intramolecular condensation of the two ester groups in this compound, a Dieckmann condensation, is a powerful method for synthesizing N-methyl-4-piperidone-3-carboxylate derivatives. These are valuable building blocks in medicinal chemistry. However, controlling this reaction to prevent byproducts is critical.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of concern during the Dieckmann condensation of this compound?
A1: The primary byproduct is often the uncyclized, enolized intermediate or polymeric material resulting from intermolecular reactions. Incomplete reaction can also leave significant amounts of starting material. Additionally, if the reaction is not performed under strictly anhydrous conditions, hydrolysis of the ester groups can occur, leading to the formation of the corresponding carboxylic acids, which will not cyclize.
Q2: What are the critical reaction parameters to control for a successful Dieckmann condensation?
A2: The choice of base, solvent, temperature, and reaction time are all critical. A strong, non-nucleophilic base is required to deprotonate the alpha-carbon without attacking the ester carbonyl. The reaction must be carried out under anhydrous conditions to prevent hydrolysis.
Q3: Can the beta-keto ester product undergo further unwanted reactions?
A3: Yes, the resulting beta-keto ester is susceptible to hydrolysis and decarboxylation, especially under acidic or high-temperature conditions during workup. This would lead to the formation of N-methyl-4-piperidone.
Troubleshooting Guide: Dieckmann Condensation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of cyclized product | 1. Inactive or insufficient base. 2. Presence of water in the reaction. 3. Reaction temperature too low. 4. Insufficient reaction time. | 1. Use a freshly prepared or titrated strong base (e.g., sodium hydride, potassium tert-butoxide). 2. Ensure all glassware is oven-dried and solvents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Optimize the reaction temperature; some reactions may require heating to proceed at a reasonable rate. 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Formation of a significant amount of polymeric byproduct | 1. Base is too concentrated. 2. High reaction temperature. | 1. Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Add the diester slowly to the base. 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Product decomposes during workup | 1. Acidic workup conditions. 2. Overheating during solvent removal. | 1. Use a mild acidic workup (e.g., saturated ammonium chloride solution) and keep the temperature low. 2. Remove solvent under reduced pressure at low temperature. |
Experimental Protocol: Optimized Dieckmann Condensation
-
Preparation: Under an inert atmosphere (N₂ or Ar), add dry toluene to a flask containing sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Reaction: Slowly add a solution of this compound in dry toluene to the sodium hydride suspension at room temperature.
-
Heating: After the initial addition, heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 2: Hydrolysis of Ester Groups
The presence of ester functionalities makes this compound susceptible to hydrolysis, which can be catalyzed by either acid or base. This side reaction converts one or both methyl ester groups into carboxylic acids, which can complicate purification and reduce the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is hydrolysis a significant concern?
A1: Hydrolysis is a concern in the presence of water, especially with acidic or basic catalysts. Even trace amounts of water in solvents or reagents can lead to partial hydrolysis over long reaction times.
Q2: How can I detect the formation of hydrolysis byproducts?
A2: Hydrolysis byproducts can be detected by techniques such as Thin Layer Chromatography (TLC), where the more polar carboxylic acids will have a lower Rf value than the starting diester. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify the masses of the mono- and di-acid byproducts.
Troubleshooting Guide: Preventing Hydrolysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of carboxylic acid byproducts in the final product | 1. Use of wet solvents or reagents. 2. Exposure to acidic or basic conditions in the presence of water. 3. Prolonged reaction times at elevated temperatures. | 1. Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are dry. 2. If an aqueous workup is necessary, perform it quickly at low temperatures and neutralize the mixture promptly. 3. Optimize the reaction to minimize reaction time and temperature. |
Workflow for Minimizing Hydrolysis
Caption: Workflow to minimize ester hydrolysis.
Section 3: Transesterification
If your reaction is performed in an alcohol solvent other than methanol, transesterification can occur, where the methyl ester groups are exchanged for the ester of the solvent alcohol. This leads to a mixture of ester products that can be difficult to separate.
Frequently Asked Questions (FAQs)
Q1: How can I avoid transesterification?
A1: The simplest way to avoid transesterification is to use methanol as the solvent if an alcohol is required. If another alcohol must be used as a reactant, using a non-alcoholic solvent (e.g., THF, toluene, DCM) is recommended. The transesterification reaction is often catalyzed by acids or bases.[2]
Q2: Is transesterification always a problem?
A2: Not necessarily. In some cases, transesterification may be the desired reaction to generate a different ester derivative. However, if it is an unintended side reaction, it will lead to a decrease in the yield of the desired product and purification challenges.
Troubleshooting Guide: Preventing Transesterification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of mixed ester byproducts | 1. Use of an alcohol solvent other than methanol. 2. Presence of acidic or basic catalysts. | 1. If possible, use a non-alcoholic solvent. If an alcohol is necessary, use methanol. 2. If a catalyst is required for the primary reaction, consider a neutral catalyst or minimize the amount of acid/base catalyst used. |
Section 4: Amide Formation (Aminolysis)
When reacting this compound with primary or secondary amines, the desired reaction at another functional group may be compromised by the competing aminolysis of the ester groups to form amides.
Frequently Asked Questions (FAQs)
Q1: How reactive are the ester groups towards amines?
A1: The reaction of esters with amines to form amides typically requires elevated temperatures.[3] However, with highly nucleophilic amines or in the presence of certain catalysts, this reaction can proceed at lower temperatures.
Q2: What strategies can be employed to favor the desired reaction over amide formation?
A2: Lowering the reaction temperature is a key strategy. Additionally, using a less nucleophilic amine if the reaction chemistry allows, or protecting the amine and deprotecting it in a later step can be effective.
Troubleshooting Guide: Preventing Amide Formation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of amide byproducts | 1. Reaction with a primary or secondary amine at elevated temperature. 2. Use of a highly nucleophilic amine. | 1. Conduct the reaction at the lowest possible temperature. 2. If the desired reaction allows, consider using a less nucleophilic amine or a protecting group strategy. 3. Control the stoichiometry of the amine reactant carefully. |
Reaction Pathway: Amide Byproduct Formation
Caption: Aminolysis of the diester to form an amide byproduct.
Section 5: Analytical Methods for Impurity Detection
Accurate identification and quantification of byproducts are essential for optimizing your reaction conditions.
| Analytical Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and detection of major byproducts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly sensitive method for identifying and quantifying the starting material, desired product, and byproducts based on their mass-to-charge ratio and retention time. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed structural information for the definitive identification of products and byproducts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for the analysis of volatile compounds. |
References
-
MySkinRecipes. This compound. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Wikipedia. Transesterification. [Link]
-
Master Organic Chemistry. Formation of Amides From Esters. [Link]
-
Wikipedia. Transesterification. [Link]
-
Chemistry LibreTexts. Synthesis of Amides. [Link]
-
Chemistry Steps. Amides Preparation and Reactions Summary. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, also known as Dimethyl 3,3'-(methylazanediyl)dipropanoate (CAS 105-71-5).[1] This guide is designed for researchers, chemists, and process development professionals. We provide in-depth troubleshooting advice and answers to frequently asked questions to address the specific challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. This molecule is a valuable intermediate in the synthesis of specialized organic compounds for advanced materials and pharmaceuticals.[2]
The synthesis is a classic aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[3][4] In this case, methylamine reacts with two equivalents of methyl acrylate to form the desired tertiary amine diester. While straightforward on a small scale, scaling up introduces significant challenges related to reaction control, heat management, and purification.[5][6]
Reaction Overview: The Aza-Michael Addition
The core of this synthesis is the double aza-Michael addition of methylamine to methyl acrylate. The reaction proceeds stepwise. First, methylamine adds to one molecule of methyl acrylate to form a secondary amine intermediate. This intermediate is more nucleophilic than methylamine and rapidly reacts with a second molecule of methyl acrylate to yield the final tertiary amine product.
Caption: Reaction mechanism for the double aza-Michael addition.
Troubleshooting Guide: From Bench to Production
This section addresses common problems encountered during the scale-up of this synthesis in a question-and-answer format.
This is the most frequent issue in process scale-up and typically points to physical limitations, not a failure of the chemistry itself.[5]
Possible Causes & Solutions:
-
Inefficient Heat Transfer: This reaction is exothermic. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making it difficult to dissipate heat.[7][8] Localized hot spots can accelerate side reactions or lead to thermal degradation.
-
Solution: Implement a slow, controlled addition of methyl acrylate to the solution of methylamine using a dosing pump. Ensure your reactor is equipped with an efficient cooling jacket and overhead condenser. For critical processes, performing reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) can provide essential data for safe scaling.[7]
-
-
Poor Mixing & Mass Transfer: What is easily mixed with a magnetic stir bar in a flask becomes a significant challenge in a large vessel.[8] Inadequate agitation can lead to localized high concentrations of reactants, promoting polymerization of methyl acrylate, and preventing the secondary amine intermediate from finding another acrylate molecule.
-
Solution: Select an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and optimize the agitation speed. Baffles within the reactor are crucial to ensure turbulent, homogenous mixing. In some cases, using a solvent can help improve mass transfer, though solvent-free reactions are often preferred for green chemistry principles.[9][10]
-
-
Reagent Quality at Scale: Impurities in industrial-grade raw materials can have a much larger impact during scale-up.[7] Water content in the methylamine solution or inhibitors in the methyl acrylate can affect reaction rates and final purity.
-
Solution: Always qualify new batches of raw materials. Perform small-scale test reactions with the plant-grade materials before committing to a large batch. Ensure anhydrous conditions if necessary, as water can potentially hydrolyze the ester groups under certain pH conditions.
-
Question 2: I'm observing significant amounts of a viscous, polymeric substance in my reactor. How can I prevent this?
The formation of a polymer is a known side reaction caused by the anionic polymerization of methyl acrylate.
Possible Causes & Solutions:
-
Base Contaminants: Strong bases can initiate the polymerization of methyl acrylate. Methylamine itself is a base, but typically not strong enough to cause rampant polymerization if conditions are controlled.
-
Solution: Ensure reactants and the reactor are free from strong base contamination. The reaction is often performed without an additional catalyst, as the amine itself is a sufficient nucleophile and base.[11]
-
-
Temperature Spikes: As mentioned, localized overheating can accelerate unwanted polymerization.
-
Solution: Strict temperature control is paramount. Maintain the reaction temperature within the validated range, typically starting at a lower temperature (e.g., 0-10 °C) during the addition phase before allowing it to slowly warm to room temperature.[12]
-
Question 3: The work-up is difficult, with persistent emulsions during aqueous extraction. How can I improve phase separation?
Tertiary amines can act as surfactants, stabilizing emulsions, which complicates the work-up procedure.
Possible Causes & Solutions:
-
Vigorous Mixing During Extraction: Shaking a separatory funnel too aggressively is a common cause of emulsions in the lab; this is magnified in a large, baffled reactor during the quench and wash steps.
-
Solution: Use gentle, slow agitation during the wash steps. After stopping the agitator, allow for a longer settling time. Adding a saturated brine solution (NaCl) can increase the ionic strength of the aqueous phase, helping to break the emulsion.
-
-
pH Control: The pH of the aqueous phase can influence the solubility and emulsifying properties of the amine product.
Question 4: How can I purify the final product on a large scale without resorting to column chromatography?
Column chromatography is often impractical and expensive at an industrial scale.[14][15]
Possible Causes & Solutions:
-
High-Boiling Impurities: Side products or unreacted starting materials may be difficult to separate.
-
Solution 1: Vacuum Distillation: this compound is a relatively high-boiling point liquid. Purification via vacuum distillation is the most common and scalable method. You must ensure your vacuum system is robust enough to achieve the necessary low pressure to avoid thermal decomposition.
-
Solution 2: Crystallization (as a salt): If the product is difficult to distill, it can sometimes be converted to a crystalline salt (e.g., hydrochloride, oxalate) for purification by recrystallization, followed by a neutralization step to recover the free amine.
-
Solution 3: Adsorbent Treatment: For removing polar impurities like primary or secondary amines, passing a solution of the crude product through a plug of an adsorbent like aluminum oxide or silica gel can be an effective polishing step.[16][17]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometry for this reaction? A1: Theoretically, a 1:2 molar ratio of methylamine to methyl acrylate is required. In practice, it is common to use a slight excess of methyl acrylate (e.g., 2.1 to 2.2 equivalents) to ensure complete conversion of the methylamine and the secondary amine intermediate.
Q2: How should I monitor the reaction's progress at scale? A2: On a lab scale, Thin Layer Chromatography (TLC) is common. For process scale, taking samples for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is more robust and quantitative. A typical GC method would show the disappearance of the secondary amine intermediate and the appearance of the final tertiary amine product.
Q3: What are the primary safety hazards to consider during scale-up? A3: The main hazard is the exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[5][8] Methyl acrylate is flammable, volatile, and a lachrymator. Methylamine is a flammable and corrosive gas, often handled as a solution in water or an alcohol. All operations should be conducted in a well-ventilated area (or a closed system) with appropriate personal protective equipment (PPE). A pressure relief valve on the reactor is a critical safety feature.
Q4: My final product is failing purity specifications due to residual secondary amine. How can I remove it? A4: Besides optimizing the reaction with a slight excess of methyl acrylate, you can remove residual primary and secondary amines during work-up. One method is to treat the crude product with an acetic anhydride wash to acetylate the more reactive primary/secondary amines, making the resulting amides easier to separate by distillation. Alternatively, specific adsorbents can be used to trap these impurities.[16][18]
Caption: A workflow for diagnosing common scale-up issues.
Data Summary: Lab vs. Pilot Scale Parameters
The following table provides a general comparison of parameters when scaling this synthesis. Exact values must be determined through process development studies.
| Parameter | Laboratory Scale (250 mL Flask) | Pilot Scale (100 L Reactor) | Key Considerations for Scale-Up |
| Methylamine | 1.0 eq | 1.0 eq | Ensure accurate charge based on assay of solution. |
| Methyl Acrylate | 2.1 - 2.2 eq | 2.1 - 2.2 eq | Add slowly and sub-surface if possible to ensure rapid mixing. |
| Solvent | Often neat (solvent-free) or MeOH | Often neat; solvent may be added to manage viscosity/heat. | Solvent choice impacts work-up, cost, and environmental footprint. |
| Temperature | 0 °C to 25 °C | 0 °C to 25 °C (with strict jacket control) | Heat removal is critical; monitor internal and jacket temperatures.[7][19] |
| Addition Time | 15 - 30 minutes | 2 - 4 hours | Dictated by the reactor's ability to remove heat. |
| Reaction Time | 1 - 3 hours | 3 - 6 hours | May be longer due to slower addition and mixing dynamics.[7] |
| Agitation | Magnetic Stirrer (800-1200 rpm) | Mechanical Impeller (50-150 rpm) | Impeller design and speed are critical for homogeneity.[8] |
| Expected Yield | 90-98% | 85-95% | A slight decrease is common due to transfer losses and work-up challenges. |
References
-
ResearchGate. The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC. ResearchGate. Available from: [Link]
-
ScienceDaily. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. ScienceDaily. Available from: [Link]
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Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. Shandong Look Chemical Co., Ltd. Available from: [Link]
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González, N., et al. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. UPCommons. Available from: [Link]
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Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available from: [Link]
-
Royal Society of Chemistry. (2018). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. Mechanism of amine-acrylate aza-Michael addition for curing polymer networks. ResearchGate. Available from: [Link]
-
Valdebenito, M., et al. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. Available from: [Link]
- Coenen, A., et al. (1981). Purification of tertiary amines using an adsorbent. U.S. Patent 4,255,356. Google Patents.
-
Molecules. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. Available from: [Link]
- Google Patents. Process for the purification of tertiary amines. EP0007983A1. Google Patents.
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. Available from: [Link]
-
Justia Patents. Separating Primary, Secondary, Or Tertiary Amines From Each Other Patents and Patent Applications (Class 564/499). Justia. Available from: [Link]
-
Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. Available from: [Link]
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Biotage. (2023). Is there an easy way to purify organic amines? Biotage. Available from: [Link]
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ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available from: [Link]
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StudySmarter. Scale-Up Processes: Chemical & Pharmaceutical. StudySmarter. Available from: [Link]
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HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik GmbH. Available from: [Link]
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SIELC Technologies. (2018). Methyl N-(3-methoxy-3-oxopropyl)-N-(2-(4-methoxyphenyl)ethyl)-beta-alaninate. SIELC. Available from: [Link]
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Reddit. (2024). Question on aza-michael addition reaction between diacrylate monomer and primary/secondary amines for making elastomers. r/chemhelp. Available from: [Link]
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Journal of Chemical Education. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. ACS Publications. Available from: [Link]
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ResearchGate. Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ResearchGate. Available from: [Link]
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National Institutes of Health. N-(3-Methoxy-3-oxopropyl)-N-(2-phenylethyl)-beta-alanine methyl ester. PubChem. Available from: [Link]
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- Google Patents. Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide. US20120330061A1. Google Patents.
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ResearchGate. Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. ResearchGate. Available from: [Link]
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Technical Support Center: Purification of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate (CAS 105-71-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with isolating this tertiary amine diester. Drawing from established chemical principles and field-proven techniques, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Introduction: Understanding the Molecule and Its Challenges
This compound is a symmetrical tertiary amine with two methyl ester functionalities.[1][2] It is typically synthesized via a double Michael addition of methylamine to two equivalents of methyl acrylate.[3] The purity of this compound is critical for its use as an intermediate in pharmaceuticals and specialty polymers.[4]
The purification of this molecule is complicated by three core structural features:
-
A Basic Tertiary Amine: The nitrogen atom is a Lewis base, leading to strong, often problematic, interactions with acidic stationary phases like silica gel.[5]
-
Dual Ester Groups: The methyl ester groups are susceptible to hydrolysis under acidic or basic conditions, particularly during aqueous workups or chromatography.[6]
-
Moderate Polarity and Low Melting Point: The compound's polarity (XLogP3 of -0.1) and its nature as a low-melting solid or viscous liquid make both chromatographic separation and crystallization non-trivial.[1][7]
This guide will address these challenges directly, providing logical frameworks and actionable protocols to achieve high purity.
Section 1: Troubleshooting Guide
This section is structured to address specific experimental failures. Each answer explains the underlying chemical principles and provides a clear path to a solution.
Q: My target compound is streaking badly on my silica gel column, and I can't separate it from a closely related impurity. What's happening?
A: This is the most common issue and is caused by the interaction between the basic tertiary amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong acid-base interaction causes a portion of your compound to "stick" to the stationary phase, resulting in significant peak tailing. The closely-eluting impurity is likely the mono-addition product (Methyl N-methyl-beta-alaninate), which has similar polarity.
Causality: The lone pair of electrons on the nitrogen atom of your compound forms a strong, non-covalent bond with the acidic protons of the silica gel. This slows the elution of the compound and broadens the peak, preventing a clean separation.
Solutions:
-
Mobile Phase Modification (Recommended First Step): Add a small amount of a competitive base to your eluent. Triethylamine (Et₃N) at 0.5-2% (v/v) is standard. The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, effectively "masking" them from your target compound. This allows your product to elute symmetrically.[5]
-
Change of Stationary Phase: If mobile phase modification is insufficient, switch to a less acidic stationary phase.
-
Neutral Alumina (Brockmann I-III): Alumina is a good alternative for purifying basic compounds. It has Lewis acid sites but is less prone to the strong Brønsted acid interactions that cause tailing with amines.[8]
-
Amine-Functionalized Silica: This is an excellent but more expensive option. The stationary phase is covalently modified with amino groups, creating a slightly basic surface that repels basic analytes and ensures excellent peak shape without mobile phase additives.[5]
-
Q: I'm losing a significant amount of my product during purification. My post-column analysis shows new, highly polar spots. Why?
A: You are likely observing decomposition of your compound, specifically the hydrolysis of one or both methyl ester groups to form the corresponding carboxylic acids. This can be catalyzed by the stationary phase or result from excessive heat.
Causality:
-
Silica-Catalyzed Hydrolysis: Standard silica gel is acidic and contains adsorbed water. This environment can catalyze the hydrolysis of the ester functional groups, especially if chlorinated solvents (which can generate trace HCl) are used in the mobile phase.[6][9] The resulting carboxylic acid/amine is zwitterionic and will stick irreversibly to the top of the silica column.
-
Thermal Degradation: While β-alanine itself shows some thermal stability, many derivatives can be sensitive.[10][11] Heating the compound above 150-180°C for extended periods, such as during distillation at atmospheric pressure, can lead to decomposition.[12]
Solutions:
-
Deactivate the Stationary Phase: Use the triethylamine trick described above or switch to neutral alumina. This minimizes the acidic environment responsible for hydrolysis.
-
Run a "Fast" Column: Don't let the compound sit on the column for an extended period. Use slightly higher pressure to increase the flow rate.
-
Use Vacuum Distillation: If your crude material is of sufficient purity (>80-90%) and scale allows, vacuum distillation is an excellent alternative to chromatography. It avoids contact with stationary phases entirely. Ensure the vacuum is low enough to keep the boiling temperature below 150°C.[13]
Q: I'm trying to crystallize my product, but it keeps "oiling out" instead of forming solid crystals. What should I do?
A: "Oiling out" occurs when the compound's solubility in the solvent drops so rapidly upon cooling or addition of an anti-solvent that it separates as a liquid phase instead of forming an ordered crystal lattice. This is common for compounds with low melting points or when the solution is too concentrated.[14]
Causality: Crystal formation requires molecules to arrange themselves slowly into a low-energy lattice. If supersaturation is achieved too quickly, the molecules crash out of solution as a disordered, amorphous liquid (the oil) which is often kinetically trapped and resistant to crystallization.
Solutions:
-
Slow Down the Process:
-
Slower Cooling: If cooling, transfer the flask to a dewar with warm water and allow it to cool to room temperature over several hours, then transfer to the fridge.
-
Vapor Diffusion: Dissolve your compound in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) in a small vial. Place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexanes or pentane). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.[14]
-
-
Change Solvent System: Screen for a better solvent system. Ideal systems are those where the compound is moderately soluble at high temperatures and poorly soluble at low temperatures. A solvent/anti-solvent pair can be effective (e.g., dissolving in minimal ethyl acetate and slowly adding hexanes until turbidity persists).[15]
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seeding: If you have even a tiny crystal of pure product, add it to the supersaturated solution to act as a template for crystal growth.[14]
-
Section 2: Frequently Asked Questions (FAQ)
-
Q1: What are the most common impurities I should expect from the synthesis?
-
A: The primary impurities are unreacted methyl acrylate, the mono-adduct (Methyl N-methyl-beta-alaninate), and potentially polymers of methyl acrylate. Hydrolysis of the ester groups during workup can also generate the corresponding carboxylic acids.
-
-
Q2: What is the best starting point for developing a flash chromatography method?
-
A: Start with a mobile phase of 20-30% ethyl acetate in hexanes and analyze your crude mixture by TLC. Add 1% triethylamine to the TLC solvent jar to simulate column conditions. Adjust the ethyl acetate concentration to achieve an Rf value of ~0.25-0.35 for your target compound. A gradient elution from 10% to 50% ethyl acetate in hexanes (with constant 1% Et₃N) is a robust starting point for the column.[16]
-
-
Q3: Can I use reverse-phase HPLC for purification?
-
A: It is challenging. Due to its high polarity, the compound will have very little retention on standard C18 columns, eluting at or near the solvent front.[17] If you must use RP-HPLC, consider a column designed for polar analytes or use Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high organic mobile phase.
-
-
Q4: What are the ideal conditions for vacuum distillation?
-
A: Aim for a vacuum level that allows the compound to boil between 80°C and 140°C to minimize the risk of thermal decomposition.[12] Given the molecular weight of ~203 g/mol , this will likely require a vacuum of <1 mmHg. Use a short-path distillation apparatus for small quantities to minimize losses. For separating from the mono-adduct, a fractional column with packing (e.g., Raschig rings or Vigreux indentations) is necessary.
-
-
Q5: How should I properly store the purified compound?
-
A: The compound contains ester groups that can hydrolyze with atmospheric moisture and an amine that can slowly oxidize. Store it in a tightly sealed vial under an inert atmosphere (argon or nitrogen) in a freezer (-20°C).[7]
-
Section 3: Visual Workflows and Data
Purification Strategy Decision Tree
This diagram outlines a logical approach to selecting the best purification method based on the scale of your reaction and the purity of your crude material.
Caption: Decision tree for selecting a primary purification method.
Data Tables
Table 1: Physical Properties of Target & Potential Impurities
| Compound | Structure | MW ( g/mol ) | Boiling Point (Est.) | Key Characteristics |
|---|---|---|---|---|
| Target Product | CH₃N(CH₂CH₂COOCH₃)₂ | 203.24[1] | High (>250°C) | Tertiary amine, diester. Moderately polar. |
| Mono-Adduct | CH₃NH(CH₂CH₂COOCH₃) | 131.15 | Lower | Secondary amine, monoester. More polar. |
| Methyl Acrylate | CH₂=CHCOOCH₃ | 86.09[18] | 80°C | Volatile, acrid odor. Starting material. |
| Hydrolysis Product | CH₃N(CH₂CH₂COOH)(CH₂CH₂COOCH₃) | 189.21 | Very High | Zwitterionic. Very polar. Sticks to silica. |
Table 2: Recommended Solvent Systems for Flash Chromatography
| Stationary Phase | Mobile Phase System | Modifier | Typical Gradient | Purpose |
|---|---|---|---|---|
| Silica Gel | Ethyl Acetate / Hexanes | 1-2% Triethylamine | 10% -> 60% EtOAc | General purpose, good separation. Modifier is essential. |
| Neutral Alumina | Ethyl Acetate / Hexanes | None | 5% -> 50% EtOAc | Good for preventing hydrolysis. Elution power differs from silica. |
| Silica Gel | Methanol / Dichloromethane | 1-2% Triethylamine | 0% -> 10% MeOH | For separating very polar impurities. Use with caution. |
Section 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel with Triethylamine
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 90:9:1 Hexanes:EtOAc:Et₃N).
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack a stable bed. Ensure no air bubbles are trapped.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.
-
Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[16]
-
Carefully add this powder to the top of your packed column.
-
-
Elution: Begin elution with your starting solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor by TLC.
-
Fraction Analysis: Spot fractions onto a TLC plate. Stain with potassium permanganate (KMnO₄), which is highly effective for visualizing amines.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. To remove residual triethylamine, co-evaporate with a solvent like toluene two or three times.
Protocol 2: Fractional Vacuum Distillation
This protocol assumes the crude product is >90% pure and free of solids.
-
Apparatus Setup: Assemble a short-path fractional distillation apparatus (with a Vigreux column) equipped with a thermometer, a vacuum adapter, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.
-
System Evacuation: Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly evacuate the system to the target pressure (<1 mmHg).
-
Heating: Place the distillation flask in a heating mantle or oil bath. Begin heating slowly and with vigorous stirring.
-
Fraction Collection:
-
Collect any low-boiling foreshot (e.g., residual solvents or methyl acrylate) in the first receiving flask.
-
As the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask.
-
Collect the main fraction, ensuring the head temperature remains constant.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly venting the vacuum to avoid bumping.
Section 5: References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl Acrylate. National Center for Biotechnology Information. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Wiley-VCH. Retrieved from [Link]
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Fujii, A., et al. (2015). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences. Retrieved from [Link]
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Kagiya, T., & Izu, M. (1971). Thermal Reaction and Hydrolysis of Polymethacrylates and Polyacrylates. Karger Publishers. Retrieved from [Link]
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Gantrade. (n.d.). Methyl Acrylate: A Special Acrylic Monomer. Retrieved from [Link]
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Glavis, F. J. (1962). U.S. Patent No. 3,029,228. U.S. Patent and Trademark Office. Retrieved from
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MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
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Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). N-(3-Methoxy-3-oxopropyl)-N-(2-phenylethyl)-beta-alanine methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from [Link]
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Coenen, A., et al. (1981). U.S. Patent No. 4,255,356. U.S. Patent and Trademark Office. Retrieved from
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Not Voodoo. (n.d.). How to Purify by Distillation. Retrieved from [Link]
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Coenen, A., et al. (1980). European Patent No. EP0007983A1. European Patent Office. Retrieved from
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Lustig, M. J., et al. (2016). Liquid Crystalline Esters of Dibenzophenazines. Molecules. Retrieved from [Link]
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U.S. Patent and Trademark Office. (n.d.). Separating Primary, Secondary, Or Tertiary Amines From Each Other Patents (Class 564/499). Retrieved from [Link]
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Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
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Ma, S., & Jha, A. (2017). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Request PDF on ResearchGate. Retrieved from [Link]
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Mitsubishi Chemical Corporation. (1993). Japanese Patent No. JPH0592102A. Japan Patent Office. Retrieved from
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SIELC Technologies. (2018). Separation of Methyl N-(3-methoxy-3-oxopropyl)-N-(2-(4-methoxyphenyl)ethyl)-beta-alaninate on Newcrom R1 HPLC column. Retrieved from [Link]
-
O'Mahony, S. (2016). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository. Retrieved from [Link]
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Sciencemadness Discussion Board. (2020). Stability of amines. Retrieved from [Link]
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Wu, H., et al. (2020). Synthesis and crystallization purification of phytosterol esters for food industry application. Scientific Reports. Retrieved from [Link]
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Valerio, R. M., et al. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Letters in Organic Chemistry. Retrieved from [Link]
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Gody, G., et al. (2014). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry. Retrieved from [Link]
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University of Montpellier. (n.d.). Guide for crystallization. Retrieved from [Link]
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Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]
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Cram.com. (n.d.). Amines Flashcards. Retrieved from [Link]
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Moser, B. R. (2008). Crystallization Behavior of Fatty Acid Methyl Esters. Journal of the American Oil Chemists' Society. Retrieved from [Link]
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Anthoni, U., et al. (1990). Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance. PubMed. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 15.12: Physical Properties of Amines. Retrieved from [Link]
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Artioli, G. A., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PLoS ONE. Retrieved from [Link]
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Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]
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Sousa, J. C., et al. (2007). High-temperature study of beta-alanine crystals. Request PDF on ResearchGate. Retrieved from [Link]
-
Reddy, S. K., et al. (2008). The effects of primary amine catalyzed thio-acrylate Michael reaction on the kinetics, mechanical and physical properties of thio-acrylate networks. Request PDF on ResearchGate. Retrieved from [Link]
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SIELC Technologies. (2018). .beta.-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Tebubio. (n.d.). N-(3-Methoxy-3-oxopropyl)-N-propyl-ß-alanine methyl ester. Retrieved from [Link]
-
Hanson, A. D., et al. (1994). beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves. PubMed. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate and Structurally Related Analogs
In the landscape of drug discovery and materials science, the nuanced structural modification of organic molecules serves as a cornerstone for developing novel compounds with tailored functionalities. This guide provides a detailed comparative analysis of the lesser-known compound, Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, against its more characterized structural analogs. By dissecting the influence of its constituent functional groups—a tertiary amine, a beta-amino acid backbone, and dual methyl esters—we can project its physicochemical properties, reactivity, and potential applications. This analysis is grounded in experimental data from closely related compounds, offering a predictive framework for researchers and developers.
Introduction to the Analyte and its Structural Congeners
This compound is a diester and a tertiary amine derivative of β-alanine. Due to its limited documentation in public literature, a direct characterization is challenging. However, by examining its structural relatives, we can infer its properties with a high degree of confidence. The core comparators for this analysis are:
-
β-Alanine: The parent amino acid, providing the foundational propanoic acid structure.
-
N-methyl-β-alanine: Introduces the effect of N-methylation on the primary amine.
-
Dimethyl 3,3'-(methylazanediyl)dipropanoate: The closest structural analog with published data, differing only by the esterification of the carboxyl groups.
-
β-Alanine Methyl Ester: Illustrates the impact of esterification on the carboxyl group of the parent amino acid.
This guide will systematically compare these compounds across key scientific parameters, providing both theoretical rationale and experimental context.
Comparative Physicochemical Properties
The utility of a compound in a biological or chemical system is fundamentally governed by its physicochemical properties. The progressive structural modifications from β-alanine to our target molecule induce significant shifts in polarity, solubility, and acid-base character.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP (Octanol/Water) | Water Solubility |
| β-Alanine | C₃H₇NO₂ | 89.09 | 3.55 (carboxyl), 10.24 (amino)[1] | -3.05[1] | 54.5 g/100 mL[1] |
| N-methyl-β-alanine | C₄H₉NO₂ | 103.12 | ~3.6 (carboxyl), ~10.5 (amino) (estimated) | -2.5 (estimated) | High (Zwitterionic) |
| Dimethyl 3,3'-(methylazanediyl)dipropanoate | C₉H₁₇NO₄ | 203.24 | Not applicable (tertiary amine) | Not available | Likely soluble in organic solvents |
| This compound | C₉H₁₇NO₄ | 203.24 | Not applicable (tertiary amine) | Not available | Likely soluble in organic solvents |
Expertise & Experience: The transition from the zwitterionic β-alanine to its N-alkylated and esterified derivatives drastically alters solubility. β-alanine's high water solubility is a consequence of its ability to form a salt bridge between the carboxylate and ammonium groups.[2] Esterification of the carboxyl groups, as seen in Dimethyl 3,3'-(methylazanediyl)dipropanoate and the target compound, eliminates this zwitterionic character. This leads to a significant decrease in water solubility and a corresponding increase in solubility in organic solvents, a critical consideration for drug delivery and reaction chemistry.
The basicity of the nitrogen atom is also a key point of comparison. While β-alanine and N-methyl-β-alanine are amphoteric, the target molecule and its close analog are purely basic due to the tertiary amine. The pKa of the conjugate acid of this tertiary amine would be expected to be in the range of 9-10, making it a moderately strong organic base.
Reactivity and Stability Analysis
The chemical behavior of this compound is dictated by its tertiary amine and two methyl ester functionalities.
Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can participate in:
-
Acid-base reactions: Forming salts with acids.
-
Quaternization: Reacting with alkyl halides to form quaternary ammonium salts.
-
Catalysis: Acting as a base catalyst in various organic reactions.
Methyl Esters: The ester groups are susceptible to:
-
Hydrolysis: Cleavage back to the corresponding carboxylic acids under acidic or basic conditions. The rate of hydrolysis will be influenced by steric hindrance around the carbonyl group.
-
Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst.
-
Aminolysis: Reaction with amines to form amides.
Trustworthiness: The stability of the target compound is a crucial parameter for its synthesis, purification, and storage. The presence of two ester groups suggests that it will be sensitive to both strong acids and bases, which could lead to decomposition. Therefore, neutral or mildly acidic conditions are likely optimal for handling and storage. The tertiary amine is generally stable but can be susceptible to oxidation over time.
Potential Applications in Research and Development
While specific applications for this compound are not documented, the known uses of its analogs provide a strong indication of its potential utility.
-
Pharmaceutical Synthesis: N-substituted β-alanine derivatives are important intermediates in the synthesis of various pharmaceuticals.[3][4] The target molecule could serve as a scaffold for creating more complex drug candidates, potentially in areas like neurological disorders.[3]
-
Peptide Synthesis: β-amino acids and their esters are used in the synthesis of peptides with modified backbones (β-peptides), which can exhibit enhanced stability against enzymatic degradation.[3][4]
-
Agrochemicals: The structural motifs present in the target compound can be found in some herbicides and fungicides, suggesting its potential as a building block in the development of new crop protection agents.[3]
-
Biochemical Research: As a stable, modified amino acid derivative, it could be employed in studies of enzyme activity and inhibition to probe metabolic pathways.[3]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the synthesis of a key precursor and a general approach to the synthesis of the target compound, along with a standard analytical workflow.
Synthesis of β-Alanine Methyl Ester Hydrochloride
This protocol describes the esterification of β-alanine, a foundational step for producing more complex derivatives.
Methodology:
-
Suspend β-alanine (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a methanol/diethyl ether solvent system to yield pure β-alanine methyl ester hydrochloride as a white solid.
Causality Behind Experimental Choices: The use of thionyl chloride is a common and efficient method for the esterification of amino acids. It reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then protonates the carbonyl oxygen of the amino acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically performed at low temperatures initially to control the exothermic reaction between thionyl chloride and methanol.
Proposed Synthesis of this compound
This proposed synthesis utilizes a Michael addition followed by reductive amination, a common strategy for N-alkylation.
Caption: Proposed two-step synthesis of the target compound.
Methodology:
-
Michael Addition:
-
Dissolve N-methyl-β-alanine (1.0 eq) and methyl acrylate (1.1 eq) in a suitable solvent such as acetonitrile.
-
Add a catalytic amount of a non-nucleophilic base like triethylamine (0.1 eq).
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture and purify the resulting dicarboxylic acid intermediate by column chromatography.
-
-
Diesterification:
-
Dissolve the intermediate from the previous step in methanol (20 volumes).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours.[5]
-
After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude target compound.
-
Purify by silica gel chromatography.
-
Purity and Structural Analysis by HPLC and NMR
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include singlets for the N-methyl and O-methyl protons, and triplets or multiplets for the ethylene bridges.
-
¹³C NMR: Distinct signals for the carbonyl carbons of the esters, the N-methyl carbon, the O-methyl carbons, and the carbons of the ethylene backbones.
Caption: Workflow for HPLC purity analysis.
Conclusion
This compound, while not extensively studied, represents an intriguing molecule at the confluence of several important functional group classes. By analogy with its structural relatives, we can predict that it is a non-polar, basic compound with good solubility in organic solvents. Its reactivity is centered around the nucleophilic tertiary amine and the hydrolytically sensitive ester groups. The potential applications as a scaffold in medicinal chemistry and materials science are significant, warranting further investigation into its synthesis and properties. The experimental protocols provided herein offer a starting point for researchers to synthesize and characterize this and similar compounds, paving the way for new discoveries.
References
-
Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Chemical Properties of «beta»-Alanine (CAS 107-95-9). (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]
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β-Alanine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Exploring β-Alanine: Properties, Applications, and Production. (n.d.). [Source not further specified]. Retrieved January 12, 2026, from [Link]
-
Advances in the synthesis of β-alanine. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]
- Synthesis method of beta-alanine methyl ester salt product. (n.d.). Google Patents.
-
New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (2020). [Source not further specified]. Retrieved January 12, 2026, from [Link]
- New processes for producing beta-alanine derivatives. (n.d.). Google Patents.
Sources
A Comparative Guide to the Validation of Analytical Methods for Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate. The methodologies and validation protocols presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring a framework that is scientifically sound and regulatory compliant.[1][2][3]
The Imperative of Method Validation
This compound, a molecule with potential applications in pharmaceutical development, requires precise and accurate analytical methods to determine its identity, purity, and concentration in various matrices. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[4][5] This process is not merely a checklist but a scientific investigation into a method's performance, ensuring its reliability throughout the lifecycle of the analytical procedure.[6][7]
This guide will explore two common and powerful analytical techniques, HPLC and GC-MS, and detail the validation process for each. We will delve into the causality behind experimental choices and present the validation data in a comparative format to aid in method selection.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating and quantifying a wide range of compounds. For a polar molecule like this compound, a reverse-phase HPLC method with UV detection is a logical starting point.
Proposed HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention for moderately polar organic molecules. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | A mixture of acetonitrile and water allows for the fine-tuning of analyte retention. Formic acid is added to control the pH and improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | As the analyte lacks a strong chromophore, detection at a lower UV wavelength is necessary to achieve adequate sensitivity. |
HPLC Method Validation Protocol
The validation of the HPLC method will be conducted in accordance with ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be investigated.[1][8]
Workflow for HPLC Method Validation
Caption: A flowchart of the HPLC method validation process.
1. Specificity: The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
-
Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a standard solution of this compound.
-
Analyze a sample spiked with known related substances and potential impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions.
-
-
Acceptance Criteria: The peak for the analyte should be free from interference from other components. Peak purity analysis using a diode array detector (DAD) should confirm the homogeneity of the analyte peak.
2. Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[10]
-
Protocol:
-
Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level and analyze them.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Alternatively, they can be determined by analyzing a series of dilute solutions and identifying the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
-
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic component)
-
-
Analyze a sample under each of these modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the changes.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. Given the molecular weight and structure of this compound, it is amenable to GC analysis.
Proposed GC-MS Method Parameters
| Parameter | Specification | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column that provides good separation for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that is compatible with mass spectrometry. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature program designed to elute the analyte with good peak shape and resolution from potential impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it enters the mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| MS Acquisition | Full Scan (m/z 50-300) and Selected Ion Monitoring (SIM) | Full scan mode is used for initial identification and specificity, while SIM mode provides higher sensitivity for quantification. |
| SIM Ions | To be determined from the full scan mass spectrum (e.g., molecular ion and major fragment ions). |
GC-MS Method Validation Protocol
The validation of the GC-MS method follows similar principles to the HPLC method, but with some key differences, particularly in the assessment of specificity.
Workflow for GC-MS Method Validation
Caption: A flowchart of the GC-MS method validation process.
1. Specificity: In GC-MS, specificity is enhanced by the combination of retention time and the mass spectrum.
-
Protocol:
-
Analyze a blank sample to ensure no interfering peaks are present at the retention time of the analyte.
-
Analyze a standard of the analyte to determine its retention time and obtain a reference mass spectrum.
-
Analyze spiked samples and forced degradation samples.
-
-
Acceptance Criteria: The mass spectrum of the analyte peak in a sample must match the reference spectrum, and the retention time should be within a narrow window of the standard. Co-eluting peaks can often be distinguished by their different mass spectra.
2. Linearity and Range, 3. Accuracy, and 4. Precision: The protocols for these validation parameters are similar to those for the HPLC method. For quantification, the GC-MS will be operated in SIM mode using characteristic ions of this compound to enhance sensitivity and selectivity.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Due to the high sensitivity of SIM mode, the LOD and LOQ for the GC-MS method are expected to be significantly lower than for the HPLC-UV method. The protocol for determination remains the same.
6. Robustness: The robustness of the GC-MS method will be evaluated by introducing small, deliberate changes to parameters such as:
-
Inlet temperature (± 5 °C)
-
Oven ramp rate (± 1 °C/min)
-
Carrier gas flow rate (± 0.1 mL/min)
Comparative Performance of HPLC and GC-MS Methods
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis. The following table provides a hypothetical comparison of the validated performance characteristics for the two methods.
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and unique mass spectrum) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 101.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% |
| LOD | ~0.3 µg/mL | ~0.03 µg/mL |
| LOQ | ~1.0 µg/mL | ~0.1 µg/mL |
| Robustness | Robust | Robust |
| Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the analysis of this compound, and both can be rigorously validated to meet regulatory expectations.
-
The HPLC-UV method is a robust, cost-effective, and high-throughput technique that is well-suited for routine quality control and release testing where high sensitivity is not the primary requirement.
-
The GC-MS method offers superior specificity and sensitivity, making it the preferred choice for trace-level analysis, impurity identification, and as a confirmatory technique. The structural information provided by the mass spectrum is invaluable in research and development settings.
The selection of the most appropriate method will ultimately be guided by the analytical target profile (ATP), which defines the quality characteristics of the reportable value that are necessary to ensure the quality of the drug product.[6] By following the validation principles outlined in this guide, researchers can ensure the integrity and reliability of their analytical data for this compound.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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U.S. Pharmacopeia. (n.d.). Validation of Compendial Methods. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
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ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
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Celsis. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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U.S. Pharmacopeia-National Formulary. (n.d.). <1225> Validation of Compendial Procedures. [Link]
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A Comparative Performance Analysis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate in Diverse Synthetic Applications
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, also known by its synonym Dimethyl 3,3'-(methylazanediyl)dipropanoate, is a versatile difunctional molecule that holds significant promise as a key intermediate and building block in the synthesis of complex chemical architectures. Its unique structure, featuring a tertiary amine core flanked by two methyl ester functionalities, makes it a valuable reagent in pharmaceutical, agrochemical, and materials science research. This guide provides an in-depth technical comparison of its performance against alternative synthetic strategies and building blocks, supported by experimental insights and protocols to aid researchers in its effective application.
Core Physicochemical Properties and Reactivity Profile
This compound is a solid or semi-solid with a molecular weight of 203.24 g/mol and a molecular formula of C₉H₁₇NO₄.[1][2] Its structure lends itself to a variety of chemical transformations. The tertiary amine can act as a nucleophile or a base, while the ester groups are susceptible to hydrolysis, amidation, and reduction. A key aspect of its reactivity is its potential to serve as a precursor to aza-Michael acceptors after elimination, or for the tertiary amine to participate in nucleophilic additions.
| Property | Value | Source |
| CAS Number | 105-71-5 | [1] |
| Molecular Formula | C₉H₁₇NO₄ | [1][2] |
| Molecular Weight | 203.24 g/mol | [2] |
| Physical Form | Solid or semi-solid | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Application in Pharmaceutical Synthesis: A Case Study in Quaternary Ammonium Steroid Scaffolds
Quaternary ammonium compounds are a class of molecules with diverse biological activities, including antimicrobial and neuromuscular blocking actions.[3][4] The synthesis of complex quaternary ammonium steroids, such as the neuromuscular blocking agent Rocuronium Bromide, often involves the construction of intricate heterocyclic systems on a steroidal backbone.
Conceptual Application: Synthesis of a Rocuronium Bromide Intermediate Analogue
While existing patented syntheses of the key Rocuronium Bromide intermediate, 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol, primarily utilize morpholine and pyrrolidine as separate nucleophiles in reactions with steroidal epoxides,[5][6] this compound offers a conceptual alternative for creating novel structural analogues.
The tertiary amine of our target molecule could, in principle, be quaternized with a suitable steroidal electrophile. Subsequent intramolecular cyclization, driven by the ester functionalities, could lead to the formation of novel heterocyclic ring systems appended to the steroid core. This approach could offer advantages in terms of stereochemical control and the introduction of additional functionality through the ester groups.
Alternative Strategy: Traditional Stepwise Functionalization
The established route to the key intermediate of Rocuronium Bromide involves a multi-step process.[5][7] This typically includes the epoxidation of a steroidal enone, followed by nucleophilic ring-opening with morpholine and subsequent introduction of the pyrrolidine moiety. While effective, this approach can involve multiple protection and deprotection steps and may lead to the formation of difficult-to-remove impurities.[6]
| Parameter | This compound Approach (Conceptual) | Traditional Stepwise Synthesis |
| Novelty | High (potential for novel analogues) | Low (established route) |
| Step Economy | Potentially higher (fewer steps) | Lower (multiple steps) |
| Impurity Profile | Potentially cleaner (fewer side reactions) | Can generate hard-to-remove impurities |
| Versatility | High (ester groups for further modification) | Moderate |
Role in the Synthesis of Biodegradable Polymers: A Comparative Overview
The demand for biodegradable polymers for biomedical and environmental applications is rapidly growing.[8] Poly(ester amide)s, in particular, are an attractive class of materials due to their tunable degradation rates and mechanical properties.[9] N-substituted beta-alanine derivatives are valuable monomers for the synthesis of these polymers.[10][11]
Performance as a Monomer Precursor
This compound can be envisioned as a precursor for the synthesis of novel poly(ester amide)s. Hydrolysis of the ester groups would yield a dicarboxylic acid monomer containing a tertiary amine. This monomer could then be co-polymerized with various diamines and diols to create a range of biodegradable polymers with unique properties conferred by the incorporated tertiary amine.
Alternative Monomers: Unsubstituted and Monosubstituted Beta-Alanine Derivatives
The current state-of-the-art in poly(ester amide) synthesis often employs simpler beta-alanine derivatives. For instance, the use of L-alanine and β-alanine in the synthesis of poly(ethylene succinate)-based ester amide copolymers has been reported.[11] While these monomers are readily available, they lack the inherent functionality of a tertiary amine.
| Feature | This compound-derived Monomer | Unsubstituted/Monosubstituted Beta-Alanine Monomers |
| Functionality | Tertiary amine for potential post-polymerization modification | Primary or secondary amine |
| Polymer Architecture | Potential for branched or cross-linked structures | Primarily linear chains |
| Hydrophilicity | Increased due to the tertiary amine | Lower |
| Biodegradation Profile | Potentially altered due to the tertiary amine | Well-characterized |
Utility in Agrochemical Synthesis: Crafting Novel Bioactive Scaffolds
The development of new agrochemicals with improved efficacy and environmental profiles is a continuous effort. Beta-alanine derivatives have been explored as scaffolds for the synthesis of compounds with insect growth regulating and fungicidal activities.[10]
Potential as a Scaffold for Novel Pesticides
The structure of this compound provides a flexible platform for the synthesis of novel agrochemicals. The ester groups can be converted to amides, hydrazides, or other functionalities, while the tertiary amine can be quaternized to introduce a cationic center, a feature known to be important for the biological activity of some pesticides.
Comparative Scaffolds: Simple Alanine Derivatives
Recent research has focused on the synthesis of fungicidal agents derived from natural L-alanine. These compounds typically involve the formation of amide-hydrazide hybrids. While effective, these scaffolds are structurally less complex than what could be derived from our target molecule.
| Attribute | Scaffold from this compound | Simple Alanine-Derived Scaffolds |
| Structural Diversity | High (difunctional with a tertiary amine) | Moderate |
| Potential for Quaternization | Yes | No |
| Synthetic Complexity | Higher | Lower |
Experimental Protocols
Conceptual Workflow: Michael Addition for C-N Bond Formation
The core reactivity of secondary amines like the one from which our target molecule is derived often involves Michael additions to activated olefins. This reaction is a powerful tool for carbon-nitrogen bond formation.
General Protocol for aza-Michael Addition:
-
Reactant Preparation: Dissolve the Michael acceptor (e.g., an α,β-unsaturated ester) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere (Nitrogen or Argon).
-
Addition of the Amine: Add this compound (1.0 - 1.2 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential across various fields of chemical synthesis. Its unique combination of a tertiary amine and two ester groups offers opportunities for the creation of novel pharmaceutical analogues, functional biodegradable polymers, and complex agrochemical scaffolds. While direct comparative data with established alternatives is still emerging, the conceptual applications and the inherent reactivity of this molecule suggest that it is a valuable tool for researchers seeking to innovate in their respective areas. The provided experimental framework for Michael additions serves as a starting point for exploring the rich chemistry of this promising intermediate.
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Srinivasan, N., et al. Development of a Scalable Process for a Key Intermediate of Rocuronium Bromide: A Neuromuscular Blocking Agent. Asian Journal of Chemistry. [Link]
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ResearchGate. An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
For researchers, scientists, and drug development professionals, ensuring the specificity of a molecule of interest is paramount. Unintended off-target binding, or cross-reactivity, can lead to misleading experimental results or adverse effects in therapeutic applications. This guide provides a comprehensive framework for assessing the cross-reactivity of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, a specialized beta-alanine derivative. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for comparative analysis using state-of-the-art immunoassay techniques.
The Imperative of Specificity in Molecular Research
Cross-reactivity is the phenomenon where a detection agent, such as an antibody, binds to molecules other than the intended target.[1] This can arise from shared structural motifs or epitopes. In drug development, early and thorough cross-reactivity screening is a regulatory expectation and a critical step to de-risk a candidate molecule, preventing costly late-stage failures.[1] For research applications, understanding the cross-reactivity profile of a molecule is essential for validating its use as a tool compound and ensuring the reliability of experimental data.
This guide will focus on two powerful, complementary techniques for quantifying molecular interactions: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). We will explore how these methods can be adapted to study a small molecule like this compound and compare its binding characteristics against a panel of structurally similar compounds.
The Target Molecule and Its Structural Analogs
The subject of our investigation is This compound (MNA). Its unique structure, featuring a tertiary amine and dual methyl ester functionalities, necessitates a careful evaluation of its binding specificity. To conduct a meaningful cross-reactivity study, a panel of structurally related molecules is required. The selection of these analogs is critical; they should probe key structural features of MNA, such as the N-methylation, the nature of the ester groups, and the length of the carbon backbone.
For the purpose of this guide, we will consider the following panel of commercially available or synthetically accessible analogs:
-
Compound A: Methyl N-(3-methoxy-3-oxopropyl)-beta-alaninate hydrochloride - Lacks the N-methyl group present in MNA.
-
Compound B: N-(3-Methoxy-3-oxopropyl)-N-propyl-ß-alanine methyl ester - Replaces the N-methyl with an N-propyl group.
-
Compound C: N-Methyl-β-alanine - A core structural component of MNA, lacking the esterified side chains.[2]
-
Compound D: β-Alanine ethyl ester hydrochloride - A simple beta-alanine ester with a different ester group and no N-alkylation or second propionate chain.[3][4]
Comparative Analysis by Competitive ELISA
For small molecules (haptens) like MNA, a competitive ELISA is the format of choice. In this assay, the target molecule in a sample competes with a labeled or immobilized version of the molecule for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the target molecule in the sample.
The Causality Behind the Competitive ELISA Workflow
The cornerstone of a successful competitive ELISA for a small molecule is the generation of a specific polyclonal or monoclonal antibody.[1] Since small molecules are not immunogenic on their own, MNA must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response. The choice of conjugation chemistry is critical to present the key epitopes of MNA to the immune system.
Below is a logical workflow for developing and executing a competitive ELISA for MNA cross-reactivity studies.
Caption: Workflow for MNA Competitive ELISA.
Experimental Protocol: Competitive ELISA for MNA
Part 1: Hapten-Carrier Conjugation (MNA-BSA)
-
Rationale: To immobilize MNA on the ELISA plate, it is conjugated to a protein. We use a different carrier protein (BSA) for coating than for immunization (KLH) to prevent the detection of antibodies against the carrier protein itself. A common method for small molecules with amine groups is EDC/NHS chemistry to create stable amide bonds. Since MNA has a tertiary amine, we will first perform a controlled partial hydrolysis of one of the methyl esters to reveal a carboxylic acid for conjugation.
-
Partial Hydrolysis: Dissolve MNA in a 1:1 mixture of methanol and 0.1 M NaOH. Monitor the reaction by TLC or LC-MS to achieve approximately 50% conversion to the mono-acid derivative. Neutralize the reaction with 0.1 M HCl and purify the mono-acid MNA.
-
Activation: Dissolve the mono-acid MNA and N-hydroxysuccinimide (NHS) in anhydrous DMF. Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and stir at room temperature for 4 hours to form the NHS-ester.
-
Conjugation: Add the activated MNA-NHS ester solution dropwise to a solution of BSA in 0.1 M sodium bicarbonate buffer (pH 8.5). Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Purification: Remove unconjugated MNA by dialysis against PBS (pH 7.4). Confirm conjugation using MALDI-TOF mass spectrometry.
Part 2: ELISA Protocol
-
Coating: Dilute the MNA-BSA conjugate to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Add 200 µL/well of 1% BSA in PBST to block non-specific binding sites. Incubate for 2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of MNA (the standard) and the analog compounds (A, B, C, D) in PBST, ranging from 0.01 ng/mL to 10,000 ng/mL.
-
In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the pre-titered anti-MNA antibody. Incubate for 1 hour at room temperature.
-
-
Plate Incubation: After washing the blocked plate three times with PBST, transfer 100 µL of the antibody-analyte mixtures to the corresponding wells of the MNA-BSA coated plate. Incubate for 1 hour at room temperature.
-
Detection:
-
Wash the plate three times with PBST.
-
Add 100 µL of HRP-conjugated goat anti-rabbit IgG (secondary antibody), diluted in PBST according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-20 minutes.
-
-
Readout: Stop the reaction by adding 50 µL of 2 M H₂SO₄. Read the absorbance at 450 nm.
Data Interpretation
The data is used to generate a standard curve by plotting the absorbance against the log of the MNA concentration. The concentration that causes 50% inhibition of the maximum signal (IC50) is calculated for MNA and each analog. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of MNA / IC50 of Analog) x 100
| Compound | Description | Hypothetical IC50 (ng/mL) | % Cross-Reactivity |
| MNA | Target Analyte | 25 | 100% |
| A | Lacks N-methyl group | 250 | 10% |
| B | N-propyl instead of N-methyl | 125 | 20% |
| C | Core structure, no side chains | >10,000 | <0.25% |
| D | Simple beta-alanine ester | >10,000 | <0.25% |
Orthogonal Analysis by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real-time.[5] It provides valuable kinetic data (association and dissociation rates) in addition to affinity data. For small molecule analysis, the protein (in this case, the anti-MNA antibody) is typically immobilized on the sensor chip, and the small molecule analytes are flowed over the surface.[6]
The Rationale of the SPR Workflow
This approach provides a direct measure of the binding of MNA and its analogs to the antibody, complementing the competition-based data from the ELISA. The ability to measure on- and off-rates provides deeper insight into the binding mechanism.
Caption: Workflow for MNA Cross-Reactivity SPR Analysis.
Experimental Protocol: SPR Analysis
-
Surface Preparation:
-
Use a CM5 sensor chip. Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the purified anti-MNA antibody (diluted to 10 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired level (e.g., ~5000 RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution. A reference flow cell should be prepared similarly but without antibody immobilization.
-
-
Binding Analysis:
-
Prepare serial dilutions of MNA and each analog compound in running buffer (e.g., HBS-EP+ buffer), typically ranging from 1 µM to 50 µM. Include a buffer-only (zero concentration) sample for double referencing.
-
For each concentration, inject the analyte over the reference and antibody-coated flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Between each analyte injection, regenerate the sensor surface with a short pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the "zero concentration" injection data to correct for any buffer effects.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Data Interpretation
The KD value represents the affinity of the analyte for the antibody, with a lower KD indicating a stronger binding interaction.
| Compound | Description | Hypothetical ka (1/Ms) | Hypothetical kd (1/s) | Hypothetical KD (M) |
| MNA | Target Analyte | 1.5 x 10⁵ | 3.0 x 10⁻³ | 2.0 x 10⁻⁸ (20 nM) |
| A | Lacks N-methyl group | 1.1 x 10⁵ | 2.2 x 10⁻² | 2.0 x 10⁻⁷ (200 nM) |
| B | N-propyl instead of N-methyl | 1.3 x 10⁵ | 2.6 x 10⁻² | 2.0 x 10⁻⁷ (200 nM) |
| C | Core structure, no side chains | No Binding Detected | No Binding Detected | N/A |
| D | Simple beta-alanine ester | No Binding Detected | No Binding Detected | N/A |
Synthesis and Conclusion
The combined data from competitive ELISA and SPR provides a robust and multi-faceted assessment of the cross-reactivity of this compound.
-
High Specificity for MNA: The low IC50 in the ELISA and the low nanomolar KD from SPR indicate a strong and specific interaction between the antibody and MNA.
-
Importance of the N-Methyl Group: The 10-fold higher IC50 and KD for Compound A demonstrate that the N-methyl group is a critical component of the epitope recognized by the antibody. Its absence significantly reduces binding affinity.
-
Tolerance for Larger N-Alkyl Groups: Compound B shows a similar reduction in affinity to Compound A, suggesting that while the N-methyl group is important, some variation at this position is tolerated, albeit with a loss of binding strength.
-
Negligible Binding to Core Structures: The lack of significant binding by Compounds C and D confirms that the antibody is specific for the overall structure of MNA, not just the core beta-alanine scaffold.
This guide provides a template for the rigorous evaluation of small molecule specificity. By employing orthogonal methods like ELISA and SPR, researchers can gain a high degree of confidence in their molecule's binding profile, a critical requirement for both basic research and therapeutic development. The self-validating nature of these protocols, combined with a rational selection of structural analogs, ensures the generation of trustworthy and authoritative data.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. β-Alanine ethyl ester.[Link]
-
Chem-Impex. β-Alanine ethyl ester hydrochloride.[Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology.[Link]
-
Competitive ELISA Protocol. Creative Diagnostics.[Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.[Link]
-
Large and Small Molecule Screening by SPR. Bio-Rad.[Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. MDPI.[Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate.[Link]
-
A beginner's guide to surface plasmon resonance. Portland Press.[Link]
-
Influence of the Hapten Design on the Development of a Competitive ELISA. ACS Publications.[Link]
-
ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Journal of Immunological Methods.[Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.[Link]
-
Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. MDPI.[Link]
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A Comparative Guide to Cyanoacrylate Adhesive Accelerators: The Advantages of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
For researchers, scientists, and drug development professionals, the rapid and reliable bonding of components is a critical aspect of experimental success and product integrity. Cyanoacrylate (CA) adhesives, commonly known as "superglues," are indispensable for their near-instantaneous curing at room temperature. However, achieving optimal performance, especially on inactive surfaces or in low humidity conditions, necessitates the use of accelerators. This guide provides an in-depth technical comparison of cyanoacrylate accelerators, with a focus on the distinct advantages offered by Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate over conventional alternatives.
The Critical Role of Accelerators in Cyanoacrylate Polymerization
Cyanoacrylate adhesives polymerize via an anionic mechanism, typically initiated by weak bases like the moisture present on substrate surfaces. Accelerators are chemical agents that provide a more potent base to initiate this polymerization, dramatically increasing the cure speed.[1] Their use is crucial for:
-
Bonding acidic or porous substrates: Materials like wood and leather have acidic surfaces that can inhibit the anionic polymerization of CAs. Accelerators counteract this acidity, ensuring a rapid cure.[2]
-
Gap-filling applications: When there are larger gaps between substrates, the adhesive may cure slowly or incompletely. An accelerator ensures a thorough and uniform cure throughout the bond line.
-
Low humidity environments: In dry conditions, the lack of ambient moisture can significantly slow down the curing process. Accelerators provide the necessary catalyst for rapid bonding.[2]
-
Minimizing "blooming" or "frosting": This undesirable white, powdery residue around the bond line is caused by the volatilization of unreacted cyanoacrylate monomers.[2] By rapidly curing the adhesive, accelerators reduce the time available for these monomers to escape, thus minimizing blooming.[2]
Featured Accelerator: this compound
This compound (CAS: 105-71-5) is a diester-tertiary amine that represents a significant advancement in cyanoacrylate accelerator technology.[3] Its unique molecular structure confers several key advantages over traditional accelerators.
Key Structural and Chemical Properties
-
Molecular Formula: C₉H₁₇NO₄[3]
-
Molecular Weight: 203.24 g/mol [3]
-
Structure: A tertiary amine with two methoxy-ester functional groups. This structure contributes to its lower volatility compared to more traditional amine accelerators.
The primary advantage of this compound lies in its low odor and low blooming characteristics. The ester groups increase the molecule's molecular weight and reduce its vapor pressure, meaning fewer unreacted accelerator molecules become airborne. This directly translates to a more favorable working environment and cleaner, aesthetically pleasing bond lines, which are critical in high-precision applications such as medical device assembly and consumer electronics.
Comparative Analysis with Alternative Accelerators
The performance of this compound is best understood in the context of its alternatives. The most common class of CA accelerators are volatile tertiary amines, with N,N-dimethyl-p-toluidine (DMPT) being a widely used example. Other alternatives include substituted pyridines, pyrazines, and benzothiazole derivatives.
| Accelerator Class | Key Examples | Primary Advantages | Primary Disadvantages |
| Diester-Tertiary Amines | This compound | Low Odor, Low Blooming | Potentially slower cure speed than highly volatile amines. |
| Volatile Tertiary Amines | N,N-dimethyl-p-toluidine (DMPT) | Very fast cure speed | Strong, unpleasant odor; significant blooming effect.[4] |
| Substituted Pyridines & Pyrazines | 2,6-lutidine, 2-methylpyrazine | Effective acceleration | Can have strong odors; potential for discoloration of substrates. |
| Benzothiazole Derivatives | Dibenzothiazyl disulfide | Good accelerating action with a longer waiting time between application of accelerator and adhesive.[5] | Can be less reactive than amine-based accelerators. |
Experimental Data and Performance Metrics
Experimental Protocol 1: Cure Speed Determination
Objective: To quantify the reduction in fixture time of a standard cyanoacrylate adhesive on a defined substrate.
Materials:
-
Ethyl-2-cyanoacrylate adhesive (medium viscosity)
-
Accelerator solutions (1% w/v in a volatile solvent like heptane or acetone) of:
-
This compound
-
N,N-dimethyl-p-toluidine (for comparison)
-
-
Substrate coupons (e.g., polycarbonate, 25mm x 100mm)
-
Stopwatch
-
Pipette or dropper
Procedure:
-
Apply a thin, uniform layer of the accelerator solution to one of the substrate coupons and allow the solvent to fully evaporate (typically 30-60 seconds).
-
Apply a single drop of the cyanoacrylate adhesive to the center of the untreated substrate coupon.
-
Immediately join the two coupons, applying light pressure to ensure uniform contact. Start the stopwatch simultaneously.
-
Periodically test the bond strength by gently attempting to move the coupons.
-
The fixture time is recorded as the time at which the bond is strong enough to resist gentle manual force.
-
Repeat the experiment (n=5) for each accelerator and a control (no accelerator) to ensure statistical significance.
Expected Outcome: this compound is expected to significantly reduce the fixture time compared to the control, though it may be slightly longer than the highly volatile N,N-dimethyl-p-toluidine.
Experimental Protocol 2: Bond Strength Evaluation
Objective: To determine the ultimate shear strength of the adhesive bond formed with the use of different accelerators.
Materials:
-
Cyanoacrylate adhesive and accelerator solutions as in Protocol 1.
-
Substrate coupons (e.g., grit-blasted steel, 25mm x 100mm with a 12.5mm overlap).
-
Tensile testing machine.
-
Clamps for securing the coupons.
Procedure:
-
Prepare the bonded specimens as described in Protocol 1, ensuring a consistent overlap area.
-
Allow the bonded specimens to cure for 24 hours at ambient conditions (23°C, 50% RH).
-
Secure the specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the bond fails.
-
Record the maximum load at failure.
-
Calculate the shear strength in megapascals (MPa) by dividing the maximum load by the bond area.
-
Repeat the experiment (n=5) for each accelerator and a control.
Expected Outcome: The use of an accelerator can sometimes slightly reduce the final bond strength compared to a non-accelerated cure. However, the bond strength achieved with this compound is expected to be well within the acceptable range for most applications and comparable to other accelerators.
Experimental Protocol 3: Assessment of Blooming Effect
Objective: To visually and qualitatively assess the degree of blooming caused by different accelerators.
Materials:
-
Cyanoacrylate adhesive and accelerator solutions as in Protocol 1.
-
Dark, non-porous substrate coupons (e.g., black ABS plastic).
-
A controlled environment chamber (optional, to maintain consistent humidity).
Procedure:
-
Prepare bonded specimens as described in Protocol 1, using the dark substrate material.
-
Place the curing specimens in a controlled environment (e.g., a clear enclosure) to prevent air currents from affecting the results.
-
After 24 hours, visually inspect the area around the bond line for any white, powdery residue.
-
Score the degree of blooming on a scale (e.g., 0 = no blooming, 5 = severe blooming).
-
Photographically document the results for comparison.
Expected Outcome: this compound is expected to exhibit significantly less blooming compared to N,N-dimethyl-p-toluidine.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflows and the underlying chemical principles.
Caption: Workflow for Cure Speed Determination.
Caption: Mechanism of Blooming and Mitigation.
Conclusion and Recommendations
For applications where bond aesthetics, a clean working environment, and minimal odor are paramount, this compound presents a compelling alternative to traditional cyanoacrylate accelerators. While highly volatile amine accelerators may offer marginally faster cure times, this often comes at the cost of significant blooming and a harsh odor.
Researchers, scientists, and drug development professionals should consider the following when selecting a cyanoacrylate accelerator:
-
For cosmetic-sensitive applications: Prioritize low-blooming accelerators like this compound.
-
For high-throughput applications where speed is the only factor: A volatile amine accelerator may be suitable, provided adequate ventilation is in place.
-
For bonding acidic or porous materials: Any effective accelerator will provide a significant benefit over an un-accelerated adhesive.
It is always recommended to perform in-house testing using the specific substrates and conditions of your application to determine the optimal adhesive and accelerator combination.
References
-
Permabond. (2014, February 12). Non-Flammable Cyanoacrylate Accelerator | Permabond® CSA-NF. Retrieved from [Link]
-
CECCORP. (n.d.). Cyanoacrylate Accelerator Mist Spray. Retrieved from [Link]
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eBay. (n.d.). Non-Blushing CA Glue Accelerator Spray – 4oz Super Glue Activator. Retrieved from [Link]
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Infinity Bond. (n.d.). CA 70113 Cyanoacrylate Super Glue Accelerator. Retrieved from [Link]
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Glue Masters. (n.d.). Professional Cyanoacrylate Super Glue Accelerator. Retrieved from [Link]
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LOC Precision. (n.d.). Insta-Set Cyanoacrylate Super Glue Catalyst. Retrieved from [Link]
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Gluegun.com. (n.d.). Loctite 403 Low Odor Cyanoacrylate. Retrieved from [Link]
- Google Patents. (n.d.). US6547917B1 - Activator for cyanoacrylate adhesives.
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Gresco Products. (n.d.). Accelerator for Cyanoacrylate Adhesive - 2 oz Bottle. Retrieved from [Link]
- Google Patents. (n.d.). US 2014/0186289 A1 - Activator compositions for cyanoacrylate adhesives.
- Google Patents. (n.d.). US6251818B1 - Accelerator for cyanoacrylates.
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Justia Patents. (n.d.). Activator for cyanoacrylate adhesives. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Methyl N-(3-methoxy-3-oxopropyl)-N-(2-(4-methoxyphenyl)ethyl)-beta-alaninate. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2003042311A1 - Activator compositions for cyanoacrylate adhesives.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
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A Technical Guide to Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate: A Versatile Intermediate in Specialty Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, also known by its synonym dimethyl 3,3'-(methylazanediyl)dipropanoate (CAS No. 105-71-5), is a versatile chemical intermediate with significant potential in the synthesis of specialized organic compounds. Its unique bifunctional nature, possessing both tertiary amine and dual ester functionalities, makes it a valuable building block in the development of novel pharmaceuticals, advanced polymers, and targeted agrochemicals. This guide provides a comprehensive overview of its applications, presents a comparative analysis with alternative synthetic precursors, and includes detailed experimental insights to support researchers in leveraging its synthetic utility.
Introduction: Unveiling a Key Synthetic Building Block
This compound is a derivative of β-alanine, a naturally occurring beta-amino acid.[1] Its structure, characterized by a central methylamino core flanked by two propionate methyl ester chains, offers multiple reactive sites for further chemical modification. This intermediate is primarily utilized in reactions that take advantage of the nucleophilicity of the tertiary amine or the electrophilicity of the ester carbonyls, often following a Michael addition pathway.
While broadly categorized as a synthetic intermediate, its specific applications are often embedded within patented industrial processes and specialized research. This guide aims to consolidate available information, providing a clearer picture of its practical utility and performance in comparison to other synthetic strategies.
Core Applications and Mechanistic Insights
The primary utility of this compound lies in its role as a precursor in multi-step synthetic sequences. The key chemical transformations involving this intermediate are centered around the reactivity of its tertiary amine and ester groups.
Pharmaceutical Synthesis: A Scaffold for Bioactive Molecules
In the pharmaceutical industry, the development of novel active pharmaceutical ingredients (APIs) often relies on the use of versatile scaffolds that can be readily modified to optimize biological activity. This compound serves as such a scaffold.[2]
One of the key reactions leveraging this intermediate is the Michael addition , a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. Beta-alanine derivatives are well-documented participants in Michael additions for the synthesis of more complex amino acid derivatives and peptidomimetics.[3][4][5] The tertiary amine in this compound can act as a nucleophile or as a base to catalyze such reactions.
Hypothetical Application in Drug Synthesis:
While specific drug synthesis pathways involving this exact intermediate are not extensively published in open literature, its structural motifs are present in various bioactive molecules. For instance, the core structure can be envisioned as a precursor for the synthesis of certain enzyme inhibitors or receptor antagonists where the spacing and functionality provided by the dual propionate chains are crucial for activity.
Experimental Workflow: Generalized Michael Addition using a β-Alanine Derivative
Caption: Generalized workflow for a Michael addition reaction.
Polymer Chemistry: A Monomer for Functional Polymers
The dual ester functionality of this compound makes it a candidate for polycondensation reactions to form polyesters or polyamides (after conversion of the esters to amides). The presence of the tertiary amine in the backbone of the resulting polymer can impart unique properties such as:
-
pH-responsiveness: The amine group can be protonated at low pH, leading to changes in polymer solubility or conformation.
-
Chelating properties: The nitrogen and oxygen atoms can coordinate with metal ions.
-
Adhesion: The polar nature of the amine and ester groups can enhance adhesion to various substrates.
Comparative Performance:
In the realm of functional polymers, alternatives to this intermediate include other di-esters or di-acids containing a tertiary amine. The choice of monomer will depend on the desired polymer properties, such as chain flexibility, hydrophilicity, and thermal stability. For instance, using a longer-chain di-ester would result in a more flexible polymer.
| Monomer | Key Structural Feature | Potential Polymer Property |
| This compound | Short propionate chains | Rigid backbone, potentially higher glass transition temperature |
| Di-esters of Iminodiacetic Acid | Shorter chain length | Increased rigidity, higher density of functional groups |
| Di-esters of longer-chain dicarboxylic acids with a central amine | Longer aliphatic chains | Increased flexibility, lower glass transition temperature |
Agrochemicals: A Precursor for Active Ingredients
In agrochemical synthesis, β-alanine derivatives are used as building blocks for herbicides and fungicides.[2] The specific structural features of this compound can be utilized to synthesize active ingredients with improved efficacy and targeted action. For example, the core structure can be modified to mimic natural amino acids, potentially interfering with the metabolic pathways of weeds or fungi.
L-alanine esters are known to be crucial chiral building blocks in the asymmetric synthesis of modern agrochemicals, such as the herbicide dimethenamid-P.[6] While not a direct L-alanine derivative, the underlying principle of using amino acid-like structures as precursors is applicable.
Comparative Analysis with Alternative Intermediates
The selection of a chemical intermediate is a critical decision in any synthetic process, with implications for yield, purity, cost, and scalability. Here, we compare this compound with other common intermediates used in similar applications.
Comparison in Michael Addition Reactions
In the context of Michael additions to form substituted β-amino esters, several alternatives to this compound exist.
| Intermediate | Advantages | Disadvantages | Representative Yields |
| This compound | Bifunctional, allowing for further derivatization at two sites. | Potentially lower reactivity of the tertiary amine compared to primary or secondary amines. | Data not widely published, but expected to be moderate to high depending on the substrate. |
| Simple β-alanine esters (e.g., β-alanine ethyl ester) | Readily available, well-characterized reactivity of the primary amine.[7] | Requires protection/deprotection steps if further N-alkylation is desired. | High yields (often >80%) in Michael additions.[3] |
| Dehydroalanine Derivatives | Act as Michael acceptors for the synthesis of β-substituted alanines. | Synthesis of the dehydroalanine precursor can be multi-step. | High yields reported for the addition of various nucleophiles.[5] |
Causality behind Experimental Choices:
The choice between these intermediates often hinges on the desired final product. If the goal is to synthesize a molecule with two identical side chains attached to a central nitrogen, this compound is an efficient starting material. However, for the synthesis of a simple mono-substituted β-amino acid, a standard β-alanine ester would be more direct.
Synthesis of the Intermediate: A Note on Accessibility
The synthesis of this compound itself is typically achieved through the Michael addition of methylamine to two equivalents of methyl acrylate. This is a relatively straightforward and high-yielding reaction, making the intermediate accessible.
Synthesis Workflow: Preparation of the Target Intermediate
Caption: Synthesis of the title compound via Michael addition.
Conclusion and Future Outlook
This compound is a valuable and versatile intermediate for the synthesis of a variety of target molecules in the pharmaceutical, polymer, and agrochemical sectors. Its bifunctionality provides a convenient platform for constructing complex molecular architectures. While detailed, direct comparative studies are not abundant in the public domain, an understanding of its reactivity, particularly in Michael additions, allows for its effective integration into synthetic strategies.
Future research into the applications of this intermediate could focus on its use in the synthesis of novel drug delivery systems, functional coatings, and more environmentally benign agrochemicals. As the demand for specialty chemicals with tailored properties continues to grow, the utility of such versatile building blocks will undoubtedly increase.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Global Substance Registration System. (n.d.). Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-β-alaninate. Retrieved from [Link]
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PubChem. (n.d.). N-(3-Methoxy-3-oxopropyl)-N-(2-phenylethyl)-beta-alanine methyl ester. Retrieved from [Link]
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Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]
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SIELC Technologies. (2018). .beta.-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester. Retrieved from [Link]
- Chen, X., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology.
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SIELC Technologies. (2018). .beta.-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate and Its Analogs
This guide provides an in-depth spectroscopic comparison of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, also known as Dimethyl 3,3'-(methylazanediyl)dipropanoate, with two key structural analogs. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates how subtle changes in molecular structure manifest in distinct spectroscopic signatures. By understanding these differences, researchers can unambiguously identify these compounds, assess their purity, and gain deeper insights into their chemical properties.
The analysis hinges on three principal spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained to provide a practical and self-validating framework for analysis.
Molecular Structures Under Comparison
The primary molecule of interest and its selected analogs are chosen to illustrate the spectroscopic effects of altering the ester group and the length of the alkyl chain.
Caption: General workflow for spectroscopic analysis of compounds.
Protocol 1: NMR Spectroscopy
-
Sample Preparation : Weigh 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). [1]2. Filtration : To ensure magnetic field homogeneity, filter the sample solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube. 3. Acquisition : Cap the NMR tube and place it in the spectrometer's autosampler or insert it manually.
-
Instrument Setup : The instrument is locked onto the deuterium signal of the solvent. The magnetic field is homogenized (shimming) to maximize resolution.
-
Data Collection : Acquire the ¹H spectrum using a standard pulse program. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. [2]
Protocol 2: IR Spectroscopy (Neat Liquid Film)
-
Sample Preparation : As these compounds are often liquids or low-melting solids, the neat liquid film method is ideal. Place one drop of the pure compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). [3]2. Assembly : Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Acquisition : Mount the plates in the spectrometer's sample holder.
-
Data Collection : Record a background spectrum of the empty instrument first. Then, run the sample spectrum. The instrument software automatically subtracts the background to produce the final spectrum of the compound. [4]
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : The sample, dissolved in a volatile solvent, is typically introduced via a Gas Chromatograph (GC) for separation and purification before it enters the mass spectrometer. [5]2. Ionization : In the ion source, the sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged radical cation (the molecular ion). [6]3. Fragmentation : The high energy of the ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions. [7]4. Analysis : The ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : A detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.
Conclusion
The spectroscopic analysis of this compound and its analogs reveals a clear and predictable correlation between structure and spectral output.
-
NMR spectroscopy offers the most definitive differentiation. The presence or absence of signals for ethyl versus methyl ester groups in both ¹H and ¹³C NMR is unambiguous. Furthermore, the change in multiplicity and chemical shift of the backbone protons and carbons provides a clear signature for the shorter-chained diacetate analog.
-
Mass Spectrometry provides orthogonal confirmation of identity. The distinct molecular weights prevent any misidentification, and the predictable alpha-cleavage fragmentation pattern yields a diagnostic base peak that is unique to the structure of each analog.
-
IR Spectroscopy , while excellent for confirming the presence of the key ester functional group via its strong C=O stretch, is less powerful for distinguishing between these specific analogs.
By employing these techniques in concert, researchers can confidently identify and characterize these important chemical entities, ensuring the integrity and success of their scientific endeavors.
References
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- PubChem. (n.d.). Dimethyl 2,2'-[(2-amino-2-oxoethyl)azanediyl]diacetate. National Center for Biotechnology Information.
- PubChem. (n.d.). N-(3-Methoxy-3-oxopropyl)-N-(2-phenylethyl)-beta-alanine methyl ester. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). Dimethyl 3,3′-(methylazanediyl)dipropanoate. Merck KGaA.
- Royal Society of Chemistry. (2013). Electronic Supplementary Information for Green Chemistry.
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link].
- Study.com. (n.d.). Describe the procedure for preparing a liquid sample for infrared examination.
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link].
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- Scribd. (n.d.). IR Sample Preparation Techniques.
- University of Cambridge, Department of Chemistry. (n.d.). How to Prepare Samples for NMR.
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Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link].
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link].
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- University of Oxford, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
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Wikipedia. (n.d.). Electron ionization. Retrieved from [Link].
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Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link].
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- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link].
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A Comparative Guide to the Biological Activity of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate Derivatives: An Extrapolative Analysis
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the potential biological activities of derivatives of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate. While direct experimental data on this specific series of compounds is not extensively available in current literature, this document serves as a comparative guide by extrapolating from structurally related N-substituted β-alanine derivatives with established biological profiles. By examining the structure-activity relationships (SAR) of these analogous compounds, we can infer the potential for activity and guide future research in this area.
The core structure, this compound, also known as Dimethyl 3,3'-(methylazanediyl)dipropanoate, presents a versatile scaffold for chemical modification. The tertiary amine and the two methyl ester functionalities are amenable to a variety of chemical transformations, allowing for the generation of a diverse library of derivatives.
Synthetic Pathways to N-Substituted β-Alanine Methyl Ester Derivatives
The synthesis of N-substituted β-alanine methyl esters can be achieved through several established synthetic routes. A common and straightforward method is the Michael addition of a primary or secondary amine to methyl acrylate. This reaction is typically carried out in a protic solvent like methanol and proceeds at room temperature to yield the corresponding N-substituted β-alanine methyl ester.
For the synthesis of more complex derivatives, a multi-step approach may be necessary. For instance, the synthesis of N-acyl derivatives can be accomplished by first preparing the N-substituted β-alanine, followed by acylation with an appropriate acyl chloride or carboxylic acid using standard peptide coupling reagents.
Caption: General synthetic scheme for N-substituted β-alanine methyl esters.
Comparative Biological Activity: Insights from Structurally Related Compounds
While specific biological activity data for derivatives of this compound is scarce, the broader class of N-substituted β-alanine derivatives has been investigated for various therapeutic applications, most notably as anticancer agents.
Anticancer Activity of N-Aryl and N-Acyl β-Alanine Derivatives
Studies on N-aryl-β-alanine derivatives have demonstrated that the nature and substitution pattern of the aryl group significantly influence their cytotoxic activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance anticancer effects against cell lines like triple-negative breast cancer and glioblastoma.[1] Similarly, N-acyl-β-alanine amides have been explored as antiproliferative agents, with the nature of the acyl group playing a crucial role in their activity.[2]
| Compound Class | Substitution Pattern | Cancer Cell Line | Reported Activity (IC50) | Reference |
| N-Aryl-β-alanine dihydrazones | bis(N'-(4-bromobenzylidene) | Triple-Negative Breast Cancer | Cytotoxic | [1] |
| N-Aryl-β-alanine dihydrazones | 4-BrPh or 4-ClPh moieties | Breast Cancer & Glioblastoma | Active | |
| N-Acyl-β-alanine amides | N-(2,3-dimethylphenyl) aminosulfonylphenyl | Various | Antiproliferative | [2] |
Table 1: Anticancer Activity of Selected N-Substituted β-Alanine Derivatives.
The data suggests that modifications at the nitrogen atom of the β-alanine scaffold can lead to potent and selective anticancer agents. It is plausible that derivatives of this compound, particularly those incorporating substituted aryl or acyl moieties, could exhibit similar cytotoxic properties.
Caption: Inferred SAR for this compound derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
To evaluate the potential anticancer activity of newly synthesized derivatives, a robust and widely accepted method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Materials
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Conclusion and Future Directions
While direct evidence for the biological activity of this compound derivatives is currently limited, the existing literature on structurally similar N-substituted β-alanines provides a strong rationale for their investigation as potential therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, and the established protocols for biological evaluation, such as the MTT assay, provide a clear path for screening and identifying lead compounds.
Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives of this compound. By exploring a range of N-substituents, including various aryl, heteroaryl, and acyl groups, it will be possible to establish a clear structure-activity relationship and identify derivatives with potent and selective biological activity.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
PubMed. (2021). Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. Retrieved from [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. (2000). Structure activity relationship of antiproliferative N-acyl-beta-alanine amides. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
-
ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
-
PubMed Central. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Retrieved from [Link]
-
PubMed. (2021). Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. Retrieved from [Link]
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cost-benefit analysis of using Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate in research
An In-Depth Cost-Benefit Analysis for the Research Application of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Executive Summary
Deconstructing Compound 1: A Structural and Synthetic Overview
This compound (Compound 1) is a tertiary amine derived from β-alanine. Its structure suggests a flexible, non-natural amino acid analogue with two distinct ester functionalities, offering multiple points for further chemical modification. The absence of this compound in major chemical supplier catalogs necessitates a custom synthesis approach.
Proposed Synthetic Pathway
A logical and cost-effective synthetic route begins with readily available starting materials: β-alanine methyl ester hydrochloride and methyl acrylate. The proposed two-step synthesis is outlined below. This pathway is designed for scalability and utilizes standard laboratory transformations, minimizing the need for specialized equipment.
Caption: Proposed two-step synthesis of Compound 1.
Experimental Protocols
Step 1: Synthesis of Methyl N-(3-methoxy-3-oxopropyl)-β-alaninate (Intermediate A)
-
To a round-bottom flask, add β-alanine methyl ester hydrochloride (1.0 eq).
-
Dissolve in methanol (approx. 0.5 M concentration).
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.
-
Add methyl acrylate (1.05 eq) dropwise at room temperature. The aza-Michael addition is often exothermic; cooling may be necessary to maintain the temperature below 30°C.[1][2][3][4]
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate A.
Step 2: Synthesis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-β-alaninate (Compound 1)
-
To a round-bottom flask, add Intermediate A (1.0 eq), formic acid (2.5 eq), and formaldehyde (2.5 eq, as a 37% aqueous solution).
-
Heat the mixture to 80-100°C for 2-4 hours. The reaction progress can be monitored by LC-MS. This is the Eschweiler-Clarke reaction, a classic method for N-methylation.[5][6]
-
Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium bicarbonate until CO2 evolution ceases.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield Compound 1.
Cost Analysis: De Novo Synthesis vs. Commercial Alternatives
The primary drawback of using a non-commercial compound is the upfront investment in time and resources for its synthesis. Below is an estimated cost analysis based on current market prices for laboratory-grade reagents.
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Gram (Final Product)* |
| β-Alanine methyl ester HCl | Thermo Fisher Scientific | $63.65 | 5 g | ~$12.73 |
| Methyl Acrylate | Fisher Scientific | $58.75 | 500 mL | ~$0.12 |
| Triethylamine | Standard Supplier | ~$50 | 500 mL | ~$0.10 |
| Formic Acid | Standard Supplier | ~$60 | 500 mL | ~$0.12 |
| Formaldehyde (37%) | Standard Supplier | ~$40 | 500 mL | ~$0.08 |
| Solvents & Silica Gel | - | - | - | ~$5.00 |
| Total Estimated Cost | ~$18.15 / gram |
*Cost per gram is an estimation assuming an overall yield of 70% and does not include labor costs.
This analysis reveals a significant cost for the starting β-alanine derivative, which is the primary driver of the final product's material cost.
Potential Research Applications & Comparative Analysis
The utility of Compound 1 can be hypothesized based on its structure. We will now explore these potential applications and compare them against established alternatives.
Application as a Linker in Bioconjugation
The two ester groups of Compound 1 can be orthogonally deprotected and functionalized. For example, the methyl esters could be selectively hydrolyzed to carboxylic acids, which can then be activated for conjugation to amine-containing biomolecules (e.g., lysine residues on an antibody).
-
Benefit of Compound 1: Offers a novel, flexible, and non-PEGylated linker scaffold. Its tertiary amine core may influence solubility and pharmacokinetic properties.
-
Established Alternatives:
-
PEG Linkers (e.g., NHS-PEG4-Maleimide): These are the gold standard, offering excellent water solubility and well-understood pharmacokinetic benefits. They are commercially available in various lengths and functionalities.
-
Valine-Citrulline (VC) Linkers: Commonly used in antibody-drug conjugates (ADCs), these are cleavable by lysosomal enzymes.
-
Cost-Benefit Comparison: Linkers
| Feature | Compound 1 (Hypothetical) | PEG & VC Linkers |
| Cost | High (synthesis required) | Moderate to High (commercial) |
| Availability | None (must be synthesized) | Readily available |
| Novelty & IP | High potential for novel intellectual property. | Well-established, extensive prior art. |
| Properties | Potentially tunable solubility and PK. | Well-characterized, proven efficacy. |
| Ease of Use | Requires multi-step synthesis and functionalization. | "Off-the-shelf" and ready to use. |
Verdict: For standard bioconjugation, the high cost and effort of synthesizing Compound 1 make it less viable than established, commercially available linkers. However, for research focused on developing novel linker technologies with unique properties, it could be a valuable, albeit expensive, starting point.
Application in Peptidomimetic and Small Molecule Drug Discovery
Compound 1 can serve as a constrained, non-natural amino acid analogue or a scaffold for building small molecule libraries. The tertiary amine and dual ester functionalities provide handles for diversification.
-
Benefit of Compound 1: Introduces a unique conformational constraint compared to linear amino acids. The tertiary amine can serve as a protonatable center, influencing cell permeability and target engagement.
-
Established Alternatives:
-
Protected Amino Acids (Fmoc-, Boc-): A vast library of natural and unnatural amino acids is commercially available for solid-phase peptide synthesis.
-
Scaffolds (e.g., piperidines, azetidines): A wide variety of cyclic scaffolds are used in medicinal chemistry to explore chemical space.
-
Caption: Diversification points of Compound 1 vs. alternatives.
Cost-Benefit Comparison: Scaffolds & Building Blocks
| Feature | Compound 1 | Protected Amino Acids / Scaffolds |
| Cost | High (~$18/g + labor) | Low to High (wide range of prices) |
| Diversity | Two points of diversification. | Vast commercial libraries available. |
| Novelty | High. Offers a unique chemical space. | Lower, but with a proven track record. |
| Synthesis Time | Significant investment required. | Immediately available for use. |
Verdict: The primary benefit of using Compound 1 in this context is novelty. If a research program aims to explore uncharted chemical space and has the synthetic resources, Compound 1 could be a justifiable choice. For programs prioritizing speed and access to diverse chemical matter, commercially available building blocks are far more cost-effective.
Conclusion and Recommendations
The decision to utilize a custom-synthesized molecule like this compound is a strategic one that hinges on the specific goals of the research program.
-
High-Risk, High-Reward Research: For projects focused on generating novel intellectual property, be it new linker technologies or first-in-class small molecules, the high upfront cost and time investment for synthesizing Compound 1 can be justified. The novelty of the scaffold is its primary benefit.
-
Standard Applications & High-Throughput Screening: For routine applications like standard peptide synthesis, established bioconjugation, or large-scale library synthesis, the cost-benefit analysis overwhelmingly favors commercially available alternatives. The time and expense required for de novo synthesis create a significant bottleneck with no clear performance advantage over proven reagents.
Recommendation: We recommend pursuing the synthesis and use of Compound 1 only when the core objective is the exploration of novel chemical matter and the generation of new intellectual property. For all other applications, the well-developed market of chemical building blocks and linkers provides more cost-effective and time-efficient solutions.
References
-
Alonso, F., et al. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules, 13(2), 340-347. Available at: [Link]
-
Bhattacharjee, D., et al. (2021). The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from: [Link]
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from: [Link]
-
Santra, S., et al. (2011). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. Biomacromolecules, 12(10), 3589-3597. Available at: [Link]
-
Intratec. (2025). Methyl Acrylate Price. Retrieved from: [Link]
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- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is a cornerstone of both laboratory safety and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate (CAS No. 105-71-5). By understanding the chemical's characteristics and adhering to established best practices, you can ensure a safe laboratory environment and minimize your facility's environmental footprint.
Understanding the Compound: A Profile of this compound
| Chemical Property | Identifier |
| CAS Number | 105-71-5[1] |
| Molecular Formula | C9H17NO4 |
| Synonyms | Dimethyl 3,3'-(methylazanediyl)dipropanoate[1] |
Tertiary amines, as a class, can exhibit corrosive properties and may cause irritation to the skin and eyes.[2][3] Some amines can also have systemic health effects.[2][3] Esters, particularly those with lower molecular weights, can be flammable. Therefore, in the absence of specific data, it is prudent to treat this compound as a potentially hazardous substance.
The Core of Compliant Disposal: A Step-by-Step Protocol
The proper disposal of any laboratory chemical is a systematic process governed by federal, state, and local regulations. The following protocol is designed to align with the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Step 1: Waste Identification and Classification
The first and most critical step is to classify the waste. Based on the potential hazards associated with its functional groups, waste containing this compound should be managed as hazardous waste. This is a precautionary measure to ensure the highest level of safety and compliance. The EPA assigns specific codes to hazardous wastes; while a specific listing for this compound may not exist, it could potentially fall under a generic category for toxic or ignitable waste depending on its characteristics.[4][5][6][7][8]
Step 2: Segregation of Waste Streams
Proper segregation is paramount to prevent dangerous chemical reactions. Waste containing this compound should be collected in a dedicated, properly labeled waste container.
Do NOT mix this waste with:
-
Acids: Tertiary amines can react violently with strong acids.[9]
-
Oxidizing Agents: To prevent potentially vigorous reactions.
-
Other incompatible chemicals: Always consult a chemical compatibility chart.[10][11][12][13][14]
Step 3: Container Management: The Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[15]
-
Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the potential hazards (e.g., "Toxic," "Irritant").
-
Accumulation: The container must be kept closed at all times except when adding waste. Once the container is full, it must be dated and moved to the central accumulation area within three days.
Step 4: Disposal Pathway
Never dispose of this compound down the drain or in the regular trash. All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. These professionals are trained to handle and transport chemical waste in accordance with all applicable regulations.
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS office immediately.
-
Ventilate: Increase ventilation in the area by opening sashes in a chemical fume hood.
-
Contain: If it is safe to do so, contain the spill using an appropriate absorbent material, such as a universal chemical absorbent pad or vermiculite. Do not use combustible materials like paper towels to absorb a potentially flammable liquid.
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact with amines and esters). For larger spills, a respirator may be necessary.
-
Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must also be disposed of as hazardous waste.
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of this compound waste.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is not merely a regulatory obligation; it is a fundamental aspect of professional scientific practice. By adhering to the procedures outlined in this guide, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for guidance tailored to your facility.
References
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Belin, J., & Pagny, J. (1986). Health hazards of tertiary amine catalysts. PubMed. [Link]
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A Comprehensive Safety and Handling Guide for Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and a Priori Precautions
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, also known as dimethyl 3,3'-(methylazanediyl)dipropanoate, is a research chemical with an incompletely characterized hazard profile. One supplier has classified it under Storage Class 11 (Combustible Solids) and WGK 3 (highly hazardous to water), indicating potential flammability and significant environmental risk.[1] In the absence of a complete Safety Data Sheet (SDS), it is imperative to handle this compound with the same level of caution as a substance with known toxicity.[2][3] Assume that the compound may be an irritant to the skin, eyes, and respiratory tract, and may have unknown systemic effects.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A multi-layered PPE strategy is essential to minimize exposure through all potential routes: inhalation, ingestion, and dermal contact. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Select gloves that offer protection against esters and amines. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended handling periods. Wash hands thoroughly after removing gloves. |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned. Ensure the material is appropriate for the types of solvents being used in the procedure. |
| Eyes & Face | Safety goggles and face shield | Use ANSI Z87.1-compliant safety goggles to protect against splashes. A full-face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities. |
| Respiratory | Fume hood | All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. |
Operational and Handling Plan
A systematic approach to handling this chemical is critical to prevent accidental exposure and contamination.
3.1. Engineering Controls and Work Area Preparation
-
Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials appropriate for organic liquids should be available in the immediate work area.
3.2. Step-by-Step Handling Protocol
-
Pre-Handling Check: Before starting any procedure, review the entire process and ensure all necessary PPE and safety equipment are in place.
-
Weighing and Aliquoting:
-
Perform all weighing and transfers of the solid material within a chemical fume hood to minimize the risk of inhaling fine particulates.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands and any exposed skin immediately and thoroughly after completing the work.
-
Disposal Plan: Environmental Responsibility
As this compound is classified as highly hazardous to water, it is critical that it is not released into the environment.
-
Waste Collection: All waste materials, including unused compound, contaminated PPE, and cleaning materials, must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Disposal Procedure: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Visual Decision-Making Aids
The following diagrams provide a visual representation of the key decision-making processes for ensuring safety when handling this compound.
Caption: PPE and Operational Workflow for Safe Handling.
References
-
Novel Chemicals with Unknown Hazards SOP. (n.d.). Tufts University. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
